4-Methoxy-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHMODQBDKRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406166 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96609-78-8 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylpyridine
Introduction
4-Methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of proton pump inhibitors (PPIs). The strategic placement of the methoxy and methyl groups on the pyridine ring imparts specific electronic and steric properties that are pivotal for the biological activity of the target molecules. This guide provides a comprehensive overview of the predominant synthesis mechanism of this compound, delving into the causality behind experimental choices, detailed protocols, and an analysis of the underlying chemical principles.
The Predominant Synthetic Pathway: A Three-Step Approach from 3-Methylpyridine
The most established and industrially viable synthesis of this compound commences with the readily available starting material, 3-methylpyridine (also known as 3-picoline). The transformation is efficiently achieved through a three-step reaction sequence:
-
N-Oxidation: Activation of the pyridine ring via the formation of 3-methylpyridine-N-oxide.
-
Chlorination: Regioselective introduction of a chlorine atom at the 4-position to yield 4-chloro-3-methylpyridine.
-
Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxy group to afford the final product.
This strategic sequence is predicated on the modulation of the pyridine ring's reactivity at each stage, a cornerstone of heterocyclic chemistry.
Step 1: N-Oxidation of 3-Methylpyridine
Causality of Experimental Choice: The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. The N-oxidation of the pyridine nitrogen significantly alters the electronic landscape of the ring. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack. Specifically, the N-oxide functionality activates the 2- and 4-positions of the pyridine ring, making them more amenable to subsequent functionalization. Hydrogen peroxide in acetic acid is a classic and effective reagent for this transformation, offering a balance of reactivity and safety for large-scale production.
Reaction Mechanism
The reaction proceeds via the electrophilic attack of the pyridine nitrogen's lone pair on the peroxyacid (peracetic acid, formed in situ from hydrogen peroxide and acetic acid), followed by a proton transfer to yield the N-oxide and acetic acid.
Caption: Formation of a reactive adduct followed by nucleophilic attack by chloride.
Experimental Protocol: Synthesis of 4-Chloro-3-methylpyridine
-
3-Methylpyridine-N-oxide (1.0 eq.) is added portion-wise to an excess of phosphorus oxychloride (3-5 eq.) with cooling to maintain the temperature below 20°C.
-
The reaction mixture is then heated to reflux (around 110-120°C) and stirred for 2-4 hours.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured onto crushed ice.
-
The acidic solution is neutralized with a strong base (e.g., sodium hydroxide or potassium carbonate) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine-N-oxide | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [2][3] |
| Reaction Temperature | 110-120°C (Reflux) | [2] |
| Typical Yield | 70-85% | [4] |
Step 3: Methoxylation of 4-Chloro-3-methylpyridine
Causality of Experimental Choice: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. [5][6]The chlorine atom at the 4-position is a good leaving group, and its departure is facilitated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. Sodium methoxide is a strong nucleophile and a common source of the methoxy group for such transformations. The reaction is typically carried out in methanol, which serves as both the solvent and a source of methoxide in equilibrium.
Reaction Mechanism
The methoxide ion attacks the carbon atom bearing the chlorine at the 4-position, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which provides significant stabilization. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound.
Caption: Formation of the Meisenheimer complex and subsequent elimination of chloride.
Experimental Protocol: Synthesis of this compound
-
A solution of sodium methoxide is prepared by carefully adding sodium metal (1.1-1.5 eq.) to anhydrous methanol (10-20 vol.) under an inert atmosphere (e.g., nitrogen or argon).
-
4-Chloro-3-methylpyridine (1.0 eq.) is added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux (around 65°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
After completion, the reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methylpyridine | [7] |
| Reagents | Sodium Methoxide, Methanol | [7] |
| Reaction Temperature | ~65°C (Reflux) | [7] |
| Typical Yield | 80-95% | [7] |
Alternative Synthetic Routes
While the three-step synthesis from 3-methylpyridine is the most common, other routes to this compound and its precursors have been reported, often starting from more functionalized pyridine derivatives.
-
From 3-Amino-4-methylpyridine: Diazotization of 3-amino-4-methylpyridine followed by treatment with a chloride source can yield 3-chloro-4-methylpyridine. Subsequent methoxylation would lead to the desired product. However, this route may suffer from regioselectivity issues during the Sandmeyer-type reaction. [8][9]* From 2-Chloro-4-methyl-3-nitropyridine: This starting material can be synthesized and subsequently undergo nucleophilic substitution of the nitro group with methoxide, followed by reduction of the chloro group. [3][10]This approach offers a different substitution pattern but involves handling of nitrated compounds.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8-4.0 ppm), the aromatic protons on the pyridine ring (doublets and a multiplet in the aromatic region), and the methyl protons (singlet, ~2.2-2.4 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~55-60 ppm), the methyl carbon (~15-20 ppm), and the distinct aromatic carbons of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO, M.W. = 123.15 g/mol ). |
Conclusion
The synthesis of this compound is a well-established process that exemplifies key principles of heterocyclic chemistry. The three-step sequence starting from 3-methylpyridine provides a reliable and scalable route, hinging on the strategic activation of the pyridine ring through N-oxidation, followed by regioselective chlorination and efficient nucleophilic aromatic substitution. Understanding the mechanistic underpinnings of each step is crucial for process optimization, troubleshooting, and the development of novel synthetic pathways for this and other valuable pyridine-based pharmaceutical intermediates. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
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- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (URL not provided)
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P
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- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL not provided)
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- 3 - Supporting Inform
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An In-depth Technical Guide to 4-Methoxy-3-methylpyridine: Identification, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Methoxy-3-methylpyridine, a substituted pyridine derivative of interest in medicinal and synthetic organic chemistry. While it serves as a crucial structural motif in various research and development endeavors, definitive identification and characterization data can be elusive. This document aims to consolidate available information, provide expert insights into its synthesis and analytical characterization, and offer a practical guide for professionals working with this compound and its derivatives.
Core Identification and CAS Number Status
A primary challenge in sourcing and documenting this compound is the absence of a readily available, specific CAS (Chemical Abstracts Service) number for the parent compound in major chemical databases. However, several closely related and commercially available derivatives are well-documented, and their identification is crucial for researchers in this area.
Structural Confirmation
The core structure of this compound is presented below.
Figure 2: Retrosynthetic approach for this compound.
Step-by-Step Experimental Workflow
This proposed synthesis involves the methoxylation of 4-chloro-3-methylpyridine.
Step 1: Methoxylation of 4-chloro-3-methylpyridine
-
Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (approx. 10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Figure 3: Proposed synthesis workflow for this compound.
Analytical Characterization
Definitive analytical data for this compound is not extensively published. However, based on the known spectral data of analogous compounds such as 4-methoxypyridine,[1][2][3] 3-methylpyridine, and 4-methylpyridine,[4][5][6] we can predict the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | H2 (proton at C2) |
| ~6.7 - 6.9 | d | 1H | H5 (proton at C5) |
| ~8.0 - 8.2 | s | 1H | H6 (proton at C6) |
| ~3.9 | s | 3H | -OCH3 |
| ~2.2 | s | 3H | -CH3 |
13C NMR (Carbon NMR): The carbon NMR will provide information on the carbon framework.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C4 (C-OCH3) |
| ~150 | C2 |
| ~148 | C6 |
| ~125 | C3 (C-CH3) |
| ~106 | C5 |
| ~55 | -OCH3 |
| ~17 | -CH3 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm-1) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1600 - 1580 | C=C and C=N stretching (pyridine ring) |
| 1250 - 1200 | C-O-C stretching (asymmetric) |
| 1050 - 1000 | C-O-C stretching (symmetric) |
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) would be expected at m/z 123.07, corresponding to the molecular weight of this compound (C7H9NO).[7] Common fragmentation patterns would likely involve the loss of a methyl group (-15) or a methoxy group (-31).
Figure 4: General analytical workflow for structural elucidation.
Safety and Handling
Specific safety data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Safety protocols should be based on the known hazards of its structural analogs, such as 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and other pyridine derivatives. [8][9][10]
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [8][9]* Health Hazards: Pyridine derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation. [9]They may also cause respiratory irritation. [8][9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [9]
References
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- ChemicalBook. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
- BLDpharm. (n.d.). 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol.
- LGC Standards. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2 | LDA60474.
- ChemicalBook. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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- CymitQuimica. (2022). Safety Data Sheet Warning.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 4-Methoxy-2,3,5-trimethylpyridine: A Technical Guide.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
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- ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum.
- PubChemLite. (n.d.). This compound (C7H9NO).
- UCI Department of Chemistry. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.
- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1).
- PubChem. (n.d.). 4-Methoxy-3-nitropyridine.
- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine.
- PubChem. (n.d.). 4-Methoxypyridine.
- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97 620-08-6.
- National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-.
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Spectroscopic Characterization of 4-Methoxy-3-methylpyridine: A Technical Guide
Introduction
4-Methoxy-3-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, a singlet for the methoxy group, and a singlet for the methyl group on the pyridine ring.
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |
| Assignment | Predicted Chemical Shift (ppm) |
| H-2 | 8.2 - 8.4 |
| H-6 | 8.1 - 8.3 |
| H-5 | 6.6 - 6.8 |
| OCH₃ | 3.8 - 4.0 |
| CH₃ | 2.1 - 2.3 |
Note: These chemical shifts are predicted using advanced computational algorithms and may vary slightly from experimental values.[4][5]
Expert Analysis & Causality:
The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the pyridine ring. The methoxy group at the C-4 position is a strong electron-donating group (EDG) through resonance, which increases the electron density at the ortho (C-3, C-5) and para (C-6, relative to the nitrogen) positions. Conversely, the nitrogen atom is strongly electron-withdrawing. The methyl group at C-3 is a weak EDG through induction.
-
H-2 and H-6: These protons, being ortho to the electron-withdrawing nitrogen atom, are expected to be the most deshielded and appear furthest downfield.[6][7]
-
H-5: This proton is ortho to the electron-donating methoxy group, leading to significant shielding and an upfield shift compared to unsubstituted pyridine.
-
OCH₃ and CH₃: The protons of the methoxy and methyl groups are expected to appear as sharp singlets in their characteristic regions.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Key parameters to set include a spectral width of ~15 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between pulses.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Analysis Workflow
Caption: Workflow for ¹H NMR data acquisition and analysis.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |
| Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 122 - 126 |
| C-4 | 162 - 166 |
| C-5 | 106 - 110 |
| C-6 | 146 - 150 |
| OCH₃ | 55 - 58 |
| CH₃ | 14 - 18 |
Note: These chemical shifts are predicted using advanced computational algorithms and may vary slightly from experimental values.[4][8]
Expert Analysis & Causality:
The predicted ¹³C chemical shifts are consistent with the electronic environment of each carbon atom.
-
C-4: This carbon, directly attached to the electronegative oxygen of the methoxy group, is the most deshielded aromatic carbon.[9][10]
-
C-2 and C-6: These carbons, adjacent to the nitrogen, are also significantly deshielded.
-
C-3: The chemical shift of this carbon is influenced by the attached methyl group and its position relative to the nitrogen and methoxy groups.
-
C-5: Being ortho to the electron-donating methoxy group, this carbon is expected to be the most shielded aromatic carbon, appearing furthest upfield.
-
OCH₃ and CH₃: The signals for the methoxy and methyl carbons are expected in their typical aliphatic regions.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use the same NMR spectrometer as for the ¹H experiment.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to singlets for each unique carbon atom by removing ¹H-¹³C coupling.
-
Key parameters include a wider spectral width (~200 ppm), a significantly larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
| Expected Characteristic IR Absorption Bands | ||
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic (Pyridine Ring) | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₃) | 2950 - 2850 |
| C=N and C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O Stretch | Aryl-Alkyl Ether | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |
| C-H Bend | Aromatic (out-of-plane) | 900 - 675 |
Expert Analysis & Causality:
-
Aromatic C-H Stretch: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the pyridine ring.
-
Aliphatic C-H Stretch: The bands just below 3000 cm⁻¹ are indicative of the C-H bonds in the methoxy and methyl groups.
-
Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching and bending of the C=C and C=N bonds within the pyridine ring, which are highly characteristic of aromatic systems.[11][12]
-
C-O Ether Stretch: The strong, distinct peaks for the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether are a key diagnostic feature for the methoxy group.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common and convenient technique that requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis: Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically perform the background subtraction.
IR Spectroscopy Analysis Workflow
Sources
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Topic: 4-Methoxy-3-methylpyridine: A Guide to Molecular Structure and Conformational Dynamics
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methoxy-3-methylpyridine is a substituted pyridine derivative with potential applications as a structural motif in medicinal chemistry and materials science. An understanding of its three-dimensional structure and conformational preferences is critical for predicting its physicochemical properties, molecular interactions, and biological activity. This guide provides a detailed examination of the molecular structure of this compound and explores its conformational landscape. We delve into the key rotational barriers and the energetic factors governing its preferred shapes, drawing parallels with analogous aromatic ethers. Furthermore, this document outlines both experimental and computational protocols for elucidating and validating its conformational behavior, offering a robust framework for researchers.
Introduction: The Significance of Conformational Analysis
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials.[1] Substitution on this ring system introduces specific electronic and steric features that modulate a molecule's properties. In this compound, the interplay between the electron-donating methoxy group and the adjacent methyl group creates a unique electronic and steric environment that dictates its preferred three-dimensional arrangement.
Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is fundamental to modern drug design and materials science. A molecule's conformation can directly influence its dipole moment, solubility, crystal packing, and, most critically, its ability to bind to a biological target. For drug development professionals, understanding the conformational energy landscape of a molecule like this compound is essential for designing potent and selective inhibitors.[2]
This guide will first detail the static molecular structure and then explore the dynamic conformational behavior, focusing on the rotation of the methoxy group, which is the primary source of conformational isomerism in this molecule.
Molecular Structure of this compound
The foundational structure of this compound consists of a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a methoxy group (-OCH₃).
Connectivity and Basic Properties
-
Molecular Formula: C₇H₉NO[3]
-
Molecular Weight: 123.15 g/mol
-
IUPAC Name: this compound[3]
-
SMILES: CC1=C(C=CN=C1)OC[3]
-
InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N[3]
The key structural feature is the arrangement of substituents on the aromatic pyridine core. The nitrogen atom in the ring acts as a hydrogen bond acceptor and imparts a dipole moment to the molecule. The methoxy group is a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group through induction.
Conformational Analysis: The Methoxy Group Rotation
The most significant conformational flexibility in this compound arises from the rotation of the methoxy group around the C4—O bond. This rotation defines the orientation of the methoxy's methyl group relative to the plane of the pyridine ring. Two primary conformations are of interest:
-
Planar (Syn-planar/Anti-planar) Conformation: The C(ring)-O-C(methyl) atoms lie in the same plane as the pyridine ring. This conformation allows for maximal overlap between the oxygen's lone pair p-orbital and the π-system of the pyridine ring, a stabilizing electronic effect.
-
Non-Planar (Perpendicular) Conformation: The methoxy's methyl group is rotated out of the plane of the pyridine ring, with the C(ring)-O-C(methyl) dihedral angle approaching 90°. This conformation minimizes steric repulsion but disrupts π-conjugation.
For many methoxy-substituted aromatics, such as anisole, the planar conformation is generally favored due to the stabilizing effect of resonance. However, steric hindrance from adjacent substituents can force the methoxy group out of the plane. In this compound, the methyl group at the 3-position introduces a potential steric clash with the methoxy group, which may influence the rotational barrier and the preferred dihedral angle.
The equilibrium between these conformers is a delicate balance between stabilizing electronic effects (resonance) and destabilizing steric effects.
Key Conformational States
The diagram below illustrates the primary rotational conformers of this compound. The key dihedral angle (τ) is defined by the atoms C3-C4-O-C(methyl).
Caption: Rotational conformers of this compound.
Experimental Determination of Conformation
Several spectroscopic techniques can be employed to determine the preferred conformation and the energy barrier to rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for solution-phase conformational analysis.[4]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., 2D NOESY or ROESY) can detect through-space proximity between protons. A key experiment would be to look for an NOE signal between the protons of the C3-methyl group and the protons of the O-methyl group. The presence and intensity of this signal would provide direct evidence for the preferred orientation and the average distance between these groups, allowing for the determination of the dominant conformer in solution.
-
Chemical Shifts: The chemical shifts of the ring protons are sensitive to the electronic effects of the methoxy group. Changes in the planarity of the methoxy group would alter its resonance contribution to the ring, which could be observed as a shift in the resonance frequencies of the ring protons, particularly H5 and H2.[5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of ~20 mM.
-
Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for a small molecule, typically in the range of 500-800 ms.
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis:
-
Assign all proton resonances using standard 1D and 2D spectra (COSY, HSQC).
-
Examine the 2D NOESY spectrum for a cross-peak between the resonance of the C3-methyl protons and the O-methyl protons.
-
Interpretation: The volume of this cross-peak is inversely proportional to the sixth power of the distance between the protons. A strong NOE indicates close spatial proximity, supporting a conformation where the methoxy's methyl group is oriented towards the C3-methyl group. The absence of a significant NOE would suggest an alternative preferred conformation or rapid rotation.
-
Computational Modeling of Conformation
Computational chemistry provides a powerful, complementary approach to experimental methods for mapping the conformational energy landscape.
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and energies of molecules. A potential energy surface (PES) scan can be performed to determine the rotational energy profile of the methoxy group.
The following workflow outlines the steps to calculate the rotational barrier of the methoxy group.
Caption: Workflow for computational conformational analysis using DFT.
Predicted Conformational Energy Data
Table 1: Hypothetical Conformational Energy Data (DFT Calculation)
| Conformer Description | Dihedral Angle (C3-C4-O-CMe) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Syn-Planar | ~0° | 1.5 - 2.5 | Steric clash between methyl groups |
| Perpendicular (Transition State) | ~90° | 3.0 - 5.0 | Barrier to rotation; loss of resonance |
| Anti-Planar (Global Minimum) | ~180° | 0.0 | Most stable; resonance maximized, steric clash minimized |
Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.
Conclusion and Implications for Drug Development
The conformational preference of this compound is governed by a balance of resonance stabilization and steric hindrance. Evidence from related structures suggests that while a planar orientation of the methoxy group is electronically favored, the presence of the C3-methyl substituent likely forces the molecule to adopt an anti-planar conformation as its lowest energy state. The barrier to rotation is expected to be modest, allowing the molecule to sample other conformations at room temperature.
For drug development professionals, this has critical implications:
-
Receptor Binding: The lowest energy conformation may not be the "active" conformation that binds to a target. The energetic cost of adopting the bioactive conformation must be considered in structure-activity relationship (SAR) studies.
-
Physicochemical Properties: The molecular dipole moment and crystal packing will be dictated by the dominant conformer, influencing properties like solubility and bioavailability.
-
Synthetic Strategy: The reactivity of the pyridine ring can be influenced by the conformation of the methoxy group, which may be a consideration in synthetic route design.[6][7]
A thorough understanding, derived from the complementary use of high-field NMR spectroscopy and accurate computational modeling, is paramount for effectively utilizing the this compound scaffold in scientific research.
References
- Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.
- 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857. PubChem.
- 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). PubChem.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) | Zhang Zhiguo.
- (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583. PubChem.
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- 4-Methoxypyridine | C6H7NO | CID 69278. PubChem.
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An In-depth Technical Guide to the Characterization of 4-Methoxy-3-methylpyridine and its Analogs
Abstract
This technical guide provides a comprehensive framework for the definitive characterization of 4-Methoxy-3-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Recognizing the frequent need to analyze novel or sparsely documented compounds, this document moves beyond a simple data sheet to present a holistic, field-proven methodology. We detail the logic behind experimental choices, from synthesis and purification to advanced spectroscopic and chromatographic analysis. Protocols are presented as self-validating systems, ensuring researchers can confidently establish the identity, purity, and key physicochemical properties of this molecule and its structural analogs. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical approach to molecular characterization.
Introduction and Strategic Overview
Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Their utility is dictated by the electronic and steric properties of the substituents on the pyridine ring. This compound combines the electron-donating effects of both a methoxy and a methyl group, influencing the basicity, reactivity, and spectroscopic signature of the molecule. A thorough characterization is paramount for its application as a building block in complex syntheses or as a final active molecule.[1][2]
This guide establishes a multi-technique approach to characterization. We will elucidate the structure and purity through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind the expected spectroscopic signals and chromatographic behavior will be explained, providing a predictive framework for analyzing this molecule and its analogs.
The overall workflow for characterizing a novel or sparsely documented pyridine derivative like this compound is a systematic process of confirmation and quantification.
Caption: Workflow for Synthesis and Characterization.
Molecular Structure and Predicted Physicochemical Properties
The structure of this compound features a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a methoxy group (-OCH₃).
Caption: Structure of this compound.
The electronic properties of the pyridine ring are significantly modulated by the substituents.
-
Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing electron density at the ortho (C3, C5) and para (C2, C6, relative to the methoxy group) positions.
-
Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I effect) and hyperconjugation.
This combined electronic profile leads to several predictable physicochemical properties:
-
Basicity (pKa): The electron-donating nature of both substituents increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine (pKa ≈ 5.2). The pKa of the conjugate acid of 2,6-lutidine (2,6-dimethylpyridine) is 6.7, and the presence of the stronger donating methoxy group would be expected to result in a similar or slightly higher pKa.[3][4]
-
Lipophilicity (logP): The addition of methyl and methoxy groups increases the molecule's lipophilicity compared to pyridine.
-
Reactivity: The increased electron density makes the ring more susceptible to electrophilic aromatic substitution than pyridine itself, though such reactions are still challenging. Conversely, the methoxy group can be a target for nucleophilic displacement reactions.[5][6]
Synthesis and Purification
A common route to synthesize substituted methoxypyridines involves the nucleophilic aromatic substitution of a suitable precursor, such as a halopyridine. For this compound, a plausible route starts from 4-chloro-3-methylpyridine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.2 eq). The reaction can also be performed with other methoxy sources and bases.[7][8]
-
Execution: Heat the mixture to reflux in a flask equipped with a condenser and a drying tube. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm identity and purity using the spectroscopic methods outlined below before proceeding.
Spectroscopic Characterization
Spectroscopy provides the fingerprint of the molecule, confirming its covalent structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, we predict the following signals.[9][10]
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl/methoxy protons. The electron-donating groups will shield the ring protons, shifting them upfield (to lower ppm values) compared to unsubstituted pyridine.[9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.2-8.4 | Singlet (or narrow doublet) | - | Adjacent to N, deshielded. |
| H-5 | ~6.7-6.9 | Doublet | J(H5-H6) ≈ 5-6 Hz | Ortho to EDG (-OCH₃), shielded. |
| H-6 | ~8.1-8.3 | Doublet | J(H6-H5) ≈ 5-6 Hz | Adjacent to N, deshielded. |
| -OCH₃ (C4) | ~3.8-4.0 | Singlet | - | Typical range for aryl methoxy protons.[11][12] |
| -CH₃ (C3) | ~2.2-2.4 | Singlet | - | Typical range for aryl methyl protons.[13] |
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~148-152 | Adjacent to N. |
| C-3 | ~130-135 | Substituted with methyl group. |
| C-4 | ~160-165 | Substituted with strongly donating -OCH₃ group. |
| C-5 | ~108-112 | Shielded by ortho -OCH₃ and para -CH₃ effects. |
| C-6 | ~147-151 | Adjacent to N. |
| -OCH₃ | ~55-58 | Typical range for methoxy carbons.[14] |
| -CH₃ | ~18-22 | Typical range for aryl methyl carbons.[15] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural clues.[16][17] For this compound (Molecular Formula: C₇H₉NO), the molecular weight is 123.15 g/mol .
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI will primarily show the protonated molecular ion [M+H]⁺ at m/z 124.
-
Fragmentation (EI): In EI-MS, the molecular ion (M⁺˙) at m/z 123 will be observed. Common fragmentation pathways for substituted pyridines involve the loss of substituents or ring cleavage.[18][19][20]
Caption: Plausible EI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[21][22]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic, -CH₃, -OCH₃) | 2850 - 3000 | Medium |
| C=N, C=C stretch (pyridine ring) | 1550 - 1610 | Strong |
| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |
| 1020 - 1075 (symmetric) | Strong | |
| C-H bend (out-of-plane) | 800 - 850 | Strong |
The presence of strong bands in the 1610-1550 cm⁻¹ and 1270-1020 cm⁻¹ regions would be highly indicative of the substituted pyridine and aryl ether functionalities, respectively.[23][24]
Chromatographic Analysis
Chromatography is essential for determining the purity of the synthesized compound.
Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is a self-validating system for assessing purity. Pyridine and its derivatives are often hydrophilic and basic, which requires specific considerations for good peak shape and retention.[1][2][25]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing an additive like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates the pyridine nitrogen, improving peak shape and ensuring consistent retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
Exemplary Gradient:
| Time (min) | % Water (0.1% FA) | % Acetonitrile (0.1% FA) |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability:
-
Injection Precision: Perform five replicate injections of the standard. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Tailing Factor: The peak should be symmetrical, with a tailing factor between 0.9 and 1.5.
-
Purity Assessment: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For high-purity reference material, this should be >98%.
Characterization of Analogs
The analytical framework described above can be readily adapted for analogs of this compound. When characterizing an analog, consider how the new substituent will alter the expected data:
-
Electronic Effects: An electron-withdrawing group (EWG) like -NO₂ or -CN will deshield aromatic protons (shift to higher ppm in ¹H NMR) and decrease the nitrogen's basicity. An alternative electron-donating group (EDG) like -NH₂ will have the opposite effect.
-
Molecular Weight: The molecular ion peak in the mass spectrum will shift accordingly.
-
IR Frequencies: New functional groups will introduce characteristic vibrational bands (e.g., -C≡N stretch around 2230 cm⁻¹, -NO₂ stretches around 1530 and 1350 cm⁻¹).
-
Retention Time: More lipophilic analogs will have longer retention times in RP-HPLC, while more polar analogs will elute earlier.
By understanding the principles behind the characterization of the parent compound, one can logically predict and interpret the data for a wide range of structural analogs.
Conclusion
The definitive characterization of this compound and its analogs is achieved through a logical and systematic application of modern analytical techniques. This guide has provided the foundational principles and detailed protocols for synthesis, purification, spectroscopic identification (NMR, MS, IR), and chromatographic purity assessment (HPLC). By explaining the causality behind experimental observations—from the influence of substituents on NMR chemical shifts to the design of a robust HPLC method—this document serves as a practical tool for chemists and researchers. Adherence to these self-validating methodologies will ensure the generation of reliable, high-quality data crucial for advancing research and development in any field utilizing substituted pyridines.
References
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]
-
ACS Publications. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]
-
Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]
-
Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link]
-
International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available from: [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
National Center for Biotechnology Information. 2,6-Lutidine. Available from: [Link]
-
Mayr's Database Of Reactivity Parameters. Molecule 4-methoxypyridine (in CH2Cl2). Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylpyridine and Its Key Derivatives
Introduction: The 4-Methoxy-3-methylpyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the substituted pyridine core is a recurring and vital structural motif. Its presence is integral to the function of numerous pharmacologically active agents, influencing properties such as solubility, bioavailability, and target engagement. Among these, the this compound scaffold serves as a crucial building block, particularly in the synthesis of proton pump inhibitors and other therapeutic compounds.
While the parent compound, this compound, is a foundational structure, comprehensive experimental data on its physical properties are not extensively available in peer-reviewed literature. This guide, therefore, focuses on the detailed physical and spectral characterization of its two pivotal and well-documented derivatives, which are frequently encountered intermediates in synthetic chemistry: 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride and (4-Methoxy-3-methylpyridin-2-yl)methanol . Understanding the properties of these derivatives is paramount for researchers and scientists in optimizing reaction conditions, ensuring purity, and developing robust analytical methods.
This technical guide provides a thorough examination of the known physical properties, supported by experimental protocols and the scientific rationale behind these characterization techniques.
Core Structure and Key Derivatives
The fundamental structure of this compound forms the basis for its more complex and synthetically versatile derivatives. The interplay of the methoxy and methyl substituents on the pyridine ring influences the electron density and reactivity of the molecule.
Caption: Core structure and key synthetic derivatives.
Physical and Chemical Properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride
This hydrochloride salt is a stable, solid intermediate, making it a convenient precursor in multi-step syntheses. Its physical properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 86604-74-2 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂NO | [1] |
| Molecular Weight | 208.08 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 145-149°C (decomposes) | [2] |
| Solubility | Soluble in Chloroform and Methanol | [2][3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Scientific Rationale for Property Determination
The characterization of a crystalline solid like 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride relies on a suite of standard analytical techniques.
-
Melting Point Analysis: The determination of the melting point is a fundamental indicator of purity. The observed range and decomposition indicate the thermal stability of the compound. A sharp melting point range would suggest high purity. The use of a calibrated melting point apparatus, such as a Thomas-Hoover or a digital instrument, is standard practice. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. The decomposition observation is critical for understanding handling and reaction temperature limits.
-
Solubility Assessment: Understanding solubility is key to selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like NMR or HPLC. The "like dissolves like" principle is a good starting point. The polarity of this hydrochloride salt suggests solubility in polar protic solvents like methanol and chlorinated solvents like chloroform. Experimental determination involves adding incremental amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Any signs of decomposition, such as color change or gas evolution, are also noted.
Caption: Workflow for melting point determination.
Physical and Chemical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol
This derivative, with its reactive hydroxyl group, is another key intermediate in the synthesis of pharmaceutical compounds.
| Property | Value | Source |
| CAS Number | 86604-77-5 | [4] |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | White to Gray to Brown powder/crystal | [5] |
| Boiling Point | 276.9 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 121.2 ± 25.9 °C | [6] |
| Refractive Index | 1.531 | [6] |
| Storage | Room temperature, sealed in dry conditions | [7] |
Scientific Rationale for Property Determination
The characterization of this compound involves techniques suitable for both solids and potential liquids (if melted).
-
Boiling Point Determination: The boiling point provides insight into the volatility of the compound. Due to its relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition. The reported value at 760 mmHg (atmospheric pressure) is a standard reference point.
-
Density Measurement: Density is a fundamental physical property that can be used for identification and to calculate mass from a known volume. For a solid, this can be determined using techniques like gas pycnometry. The reported value is likely a calculated or experimentally determined value for the solid state.
-
Refractive Index: This property is a measure of how light propagates through the substance and is a characteristic constant for a pure compound. It is typically measured for liquids using a refractometer and is dependent on temperature and the wavelength of light used.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of these pyridine derivatives. While comprehensive, published spectra for these specific compounds are not always readily available, the following outlines the expected data and the principles behind the analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of these derivatives would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the protons of the chloromethyl or hydroxymethyl group. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern. For example, the methylene protons (-CH₂Cl or -CH₂OH) would typically appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
For 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride , characteristic peaks would include C-H stretching vibrations, C=C and C=N stretching from the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching.
-
For (4-Methoxy-3-methylpyridin-2-yl)methanol , a prominent broad peak corresponding to the O-H stretching of the alcohol group would be expected, in addition to the other characteristic pyridine and substituent vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the chloromethyl derivative, isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would be expected.
Conclusion
The physical properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride and (4-Methoxy-3-methylpyridin-2-yl)methanol are critical data points for any researcher or scientist working with these important synthetic intermediates. This guide has provided a consolidated overview of these properties, grounded in the principles of analytical chemistry. A thorough understanding and experimental determination of these characteristics are fundamental to ensuring the quality, consistency, and success of synthetic and drug development endeavors. The provided protocols and scientific rationale are intended to empower researchers to confidently handle and characterize these valuable chemical entities.
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Early research and discovery of substituted pyridines
An In-depth Technical Guide to the Early Research and Discovery of Substituted Pyridines
Authored by: Gemini, Senior Application Scientist
The pyridine scaffold is a cornerstone of heterocyclic chemistry, integral to countless pharmaceuticals, agrochemicals, and materials.[1][2][3] Its journey from a foul-smelling curiosity isolated from heated animal bones to a "privileged structure" in medicinal chemistry is a story of synthetic innovation.[2][3][4] This technical guide provides an in-depth exploration of the foundational research that enabled the synthesis and substitution of the pyridine ring. We will dissect the seminal synthetic methodologies developed by pioneers like Arthur Hantzsch and Aleksei Chichibabin, examining not just the reaction protocols but the underlying chemical logic that made their work revolutionary. This paper is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and fundamental principles that continue to inform modern heterocyclic chemistry.
From Obscurity to Structure: The Pre-Synthetic Era
Before chemists could construct the pyridine ring, they first had to identify it. The earliest documented isolation is credited to the Scottish scientist Thomas Anderson in 1849.[1][5] By subjecting animal bones to high-temperature distillation, he isolated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.[1][5] Owing to its flammability, Anderson named the substance "pyridine," derived from the Greek words πῦρ (pyr), meaning fire, and idine, a suffix for cyclic nitrogenous bases.[1][5]
For several decades, the primary source of pyridine was the fractional distillation of coal tar, an inefficient and labor-intensive process that yielded only about 0.1% pyridine.[1][6] The true nature of its chemical structure remained a puzzle until Wilhelm Körner (1869) and James Dewar (1871) proposed that it was an analogue of benzene, with one C-H unit replaced by a nitrogen atom.[1][5] This structural elucidation was a critical intellectual leap, setting the stage for the first attempts at its total synthesis. The very first, albeit impractical, synthesis was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][3][7] While a landmark achievement, the low yields and harsh conditions highlighted the urgent need for more rational and efficient synthetic routes.
The Dawn of Rational Synthesis: The Hantzsch Pyridine Synthesis (1881)
The first major breakthrough in the practical synthesis of substituted pyridines came in 1881 from the German chemist Arthur Rudolf Hantzsch.[1][8] The Hantzsch Pyridine Synthesis was revolutionary for its time, representing one of the earliest examples of a multi-component reaction.[9] It allowed for the construction of the complex pyridine heterocycle in a single pot from simple, acyclic starting materials: an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[8][9][10]
Mechanistic Insight & Causality
The elegance of the Hantzsch synthesis lies in its logical sequence of well-established organic reactions. The reaction proceeds not to the pyridine directly, but to a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester."[8][11] The final, and thermodynamically favorable, step is the oxidation of this intermediate to the fully aromatic pyridine ring.[8][12]
The core mechanism involves two key intermediates which then combine:
-
Knoevenagel Condensation Product: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a vinylogous amide, or enamine.[9][13]
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[9] The choice of reactants directly dictates the substitution pattern of the final product, providing a powerful tool for creating functionalized pyridines.
Visualization: Hantzsch Synthesis Workflow
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a self-validating system based on the original principles described by Hantzsch.
-
Objective: To synthesize a classic Hantzsch ester from benzaldehyde, ethyl acetoacetate, and ammonia.
-
Materials:
-
Benzaldehyde (1 eq.)
-
Ethyl acetoacetate (2 eq.)
-
Aqueous ammonia (approx. 25%, excess)
-
Ethanol (solvent)
-
Ice bath
-
Reflux apparatus
-
-
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.
-
Initiation: To the stirred solution, slowly add an excess of aqueous ammonia. The addition is exothermic; maintaining the temperature with an ice bath may be necessary initially. The causality here is that the ammonia serves both as the nitrogen source for the enamine intermediate and as a basic catalyst.
-
Reaction: After the initial addition, gently heat the mixture to reflux for 2-3 hours. The elevated temperature provides the activation energy needed for the condensation and cyclization steps.
-
Isolation: Cool the reaction mixture in an ice bath. The 1,4-dihydropyridine product is typically a solid and will precipitate from the ethanol solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from ethanol or a similar solvent.
-
-
Aromatization (Subsequent Step):
-
Dissolve the synthesized 1,4-DHP in glacial acetic acid.
-
Add an oxidizing agent, such as nitric acid or iron(III) chloride, and gently heat.[8]
-
The reaction progress can be monitored by TLC. Upon completion, the mixture is cooled and poured into water, and the resulting pyridine product is isolated. The driving force for this step is the formation of the stable aromatic ring.[8]
-
Industrial Viability and Direct Amination: The Chichibabin Reactions
While the Hantzsch synthesis was a monumental academic achievement, the growing industrial demand for pyridine and its derivatives required more economically viable methods.[1] A breakthrough came from the Russian chemist Aleksei Chichibabin, who developed two eponymous reactions of immense importance.
The Chichibabin Pyridine Synthesis (1924)
Reported in 1924, this method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at high temperatures (350–500 °C) over a solid catalyst, such as modified alumina or silica.[1][14]
-
Causality and Significance: The primary advantage of the Chichibabin synthesis is its use of inexpensive and readily available feedstocks like acetaldehyde and formaldehyde.[1][5] For example, unsubstituted pyridine can be produced from a reaction between acrolein (formed in situ from acetaldehyde and formaldehyde) and ammonia.[1] Although the yields can be low (often around 30%), the low cost of the precursors makes this method highly suitable for the large-scale industrial production of pyridine and simple alkylpyridines (picolines), and it remains in use today.[1][5][14]
Comparison of Foundational Pyridine Syntheses
| Feature | Hantzsch Synthesis | Chichibabin Synthesis |
| Inventor | Arthur Hantzsch | Aleksei Chichibabin |
| Year Reported | 1881[8] | 1924[1][14] |
| Reactants | Aldehyde, β-Ketoester (2 eq.), Ammonia | Aldehydes, Ketones, Ammonia |
| Conditions | Reflux in solvent (e.g., ethanol) | High temperature (350-500°C), Catalyst |
| Key Advantage | High functional group tolerance, good yields | Use of very inexpensive reagents |
| Key Disadvantage | More expensive starting materials | Often low yields, harsh conditions |
| Primary Use | Laboratory synthesis of complex pyridines | Industrial production of pyridine/alkylpyridines |
The Chichibabin Amination Reaction (1914)
Perhaps even more conceptually significant was Chichibabin's earlier discovery in 1914: the direct amination of the pyridine ring.[15] This reaction was remarkable because it involved the nucleophilic substitution of a hydride ion (H⁻) from an electron-deficient aromatic ring, a process now known as Nucleophilic Aromatic Substitution of Hydrogen (SNArH).
-
Mechanistic Insight: Pyridine is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. The Chichibabin reaction exploits this by reacting pyridine with a powerful nucleophile, sodium amide (NaNH₂), typically in an inert solvent like liquid ammonia or xylene.[15][16] The amide anion (NH₂⁻) adds to the C2 position, forming a negatively charged σ-adduct intermediate (a Meisenheimer-like complex).[16][17] Aromaticity is then restored by the elimination of a hydride ion, which is a very poor leaving group. This unfavorable step is driven forward by the hydride reacting with an available proton source (like the amine product itself or ammonia) to form hydrogen gas, which bubbles out of the reaction, shifting the equilibrium.[17]
Visualization: Chichibabin Amination Mechanism
Caption: Simplified mechanism of the Chichibabin amination reaction.
Experimental Protocol: Chichibabin Amination of Pyridine
This protocol describes a classic procedure for synthesizing 2-aminopyridine. Warning: Sodium amide is highly reactive and pyrophoric; it reacts violently with water. This procedure must be conducted under anhydrous conditions by trained personnel.
-
Objective: To directly aminate pyridine at the C2 position using sodium amide.
-
Materials:
-
Pyridine (anhydrous)
-
Sodium amide (NaNH₂)
-
Toluene or Xylene (anhydrous solvent)
-
Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)
-
Heating mantle and reflux condenser
-
-
Methodology:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be rigorously dried.
-
Reactant Charging: Suspend sodium amide (1.1 eq.) in anhydrous toluene in the reaction flask.
-
Addition: Slowly add anhydrous pyridine (1 eq.) to the stirred suspension. The choice of an inert, high-boiling solvent like toluene is critical as the reaction requires heat and the reactants are air- and moisture-sensitive.[16]
-
Reaction: Heat the mixture to reflux (approx. 110-130°C) for several hours. The evolution of hydrogen gas should be observed. The reaction is driven to completion by the irreversible loss of H₂.
-
Quenching: After cooling the reaction to room temperature, very carefully and slowly quench the reaction by adding a proton source, such as ammonium chloride solution or isopropanol, followed by water. This step neutralizes any remaining sodium amide and protonates the product salt.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure to yield 2-aminopyridine, which can be purified by distillation or recrystallization.
-
Conclusion and Legacy
The pioneering work of Hantzsch and Chichibabin transformed pyridine chemistry from a niche area dependent on inefficient natural extraction to a vibrant field of synthetic organic chemistry. The Hantzsch synthesis provided a rational and flexible method for constructing highly substituted pyridines, a strategy whose principles are still applied in combinatorial chemistry and drug discovery.[9] The Chichibabin reactions provided both an economical route for the industrial-scale production of the parent ring and a conceptually novel method for its direct functionalization.[1][15] These early discoveries laid the essential groundwork for the development of countless pyridine-containing molecules that are indispensable to modern society, including vital pharmaceuticals like nevirapine, agrochemicals like paraquat, and the vitamin niacin.[1][2][4] The intellectual framework established by these early researchers continues to guide scientists in the ongoing quest for novel synthetic methodologies and functional molecules.
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Methodological & Application
Application Notes & Protocols: The Strategic Role of Substituted Pyridines in Omeprazole Synthesis
Introduction: The Architecture of a Proton Pump Inhibitor
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (the gastric proton pump) in parietal cells, effectively reducing gastric acid secretion.[1][2] The chemical architecture of omeprazole is a testament to convergent synthesis, comprising two key heterocyclic moieties: a substituted benzimidazole core and a functionalized pyridine ring, linked by a methylsulfinyl bridge.[3][4]
The synthesis of this complex molecule is a multi-step process where the precise construction and coupling of these two building blocks are paramount. While various synthetic routes have been developed, a common and industrially significant strategy involves the preparation of a reactive pyridine intermediate, which is then coupled with the benzimidazole core. This document provides a detailed guide on the synthesis and application of the critical pyridine intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine , a derivative of the broader class of substituted pyridines, in the convergent synthesis of omeprazole. We will explore the causality behind the synthetic choices, provide detailed, field-proven protocols, and outline the necessary analytical methods for process control.
The Pyridine Moiety: A Linchpin in Omeprazole's Structure and Synthesis
The selection of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine as the coupling partner is a strategic choice rooted in its chemical properties. The chloromethyl group at the 2-position provides a highly reactive electrophilic site, primed for nucleophilic substitution by the thiol group of 5-methoxy-2-mercaptobenzimidazole. The methoxy and methyl groups on the pyridine ring are not merely decorative; they play a crucial role in modulating the electron density of the ring system, influencing the reactivity of the chloromethyl group and the stability of the final omeprazole molecule.
The overall synthetic strategy can be visualized as a three-stage process:
-
Functionalization of a Pyridine Precursor: A commercially available starting material, such as 2,3,5-trimethylpyridine, is functionalized to introduce the necessary methoxy group at the 4-position and a reactive handle (e.g., hydroxymethyl) at the 2-position.[5][6]
-
Coupling Reaction: The functionalized pyridine is converted to an electrophile (e.g., a chloromethyl derivative) and coupled with the nucleophilic benzimidazole thiol to form a thioether intermediate, often referred to as pyrmetazole.[7][8][9]
-
Selective Oxidation: The final, critical step involves the selective oxidation of the thioether linkage to a sulfoxide, yielding omeprazole. This step must be carefully controlled to prevent over-oxidation to the corresponding sulfone, a common impurity.[3][7]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of omeprazole, grounded in established chemical literature. These procedures are designed to be self-validating, with checkpoints for reaction monitoring.
Protocol 1: Synthesis of the Pyridine Intermediate (2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl)
This multi-step process begins with the functionalization of 2,3,5-trimethylpyridine N-oxide. A key transformation is the Boekelheide rearrangement, which uses acetic anhydride to rearrange the N-oxide into an acetoxymethyl intermediate, followed by hydrolysis and chlorination.[10]
A. Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine This procedure is adapted from established methods involving nitration, methoxylation, and rearrangement of the pyridine N-oxide precursor.[11][12]
-
Materials: 2,3,5-trimethyl-4-nitropyridine-N-oxide, Sodium methoxide, Methanol, Toluene, Hydrochloric acid.
-
Procedure:
-
Suspend 2,3,5-trimethyl-4-nitropyridine-N-oxide (1 mole) in methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol (approx. 2-3 moles) dropwise while maintaining the temperature below 40°C.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize to pH 7-8 with concentrated hydrochloric acid.
-
Remove methanol under reduced pressure. The resulting crude 2-hydroxymethyl derivative can be carried forward or purified by extraction and crystallization.
-
B. Chlorination to 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
-
Materials: 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 mole) in DCM.
-
Cool the solution to 0-5°C in an ice bath.
-
Add thionyl chloride (1.1-1.2 moles) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction to completion by TLC.
-
The product typically precipitates as the hydrochloride salt. Filter the solid, wash with cold DCM, and dry under vacuum to yield the title intermediate.
-
Protocol 2: Synthesis of the Thioether Intermediate (Pyrmetazole)
This step is a classical nucleophilic substitution reaction.[7][9][13] The thiolate anion of the benzimidazole, generated in situ with a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.
-
Materials: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (0.09 mol), 5-Methoxy-2-mercaptobenzimidazole (0.10 mol), Sodium hydroxide (0.13 mol), Ethanol, Water.
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in ethanol with heating (70-90°C).
-
Add 5-methoxy-2-mercaptobenzimidazole and reflux until fully dissolved.
-
Cool the resulting sodium thiolate solution to below 10°C.
-
In a separate vessel, dissolve the pyridine hydrochloride intermediate in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to ~30°C and maintain for 4 hours.
-
Cool the mixture and add water to precipitate the product. Stir for 12 hours to ensure complete precipitation.[13]
-
Filter the white solid, wash with water, and dry to obtain the sulfide intermediate with a typical yield of over 90%.[13]
-
Protocol 3: Selective Oxidation to Omeprazole
The oxidation of the sulfide to a sulfoxide is the most critical and delicate step of the synthesis. The choice of oxidizing agent and careful control of reaction temperature are essential to prevent the formation of the sulfone byproduct. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidizing agent for this transformation.[3][7][8]
-
Materials: Sulfide intermediate from Protocol 2, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the sulfide intermediate in DCM and cool the solution to -20°C to 0°C in an ice-salt or acetone-dry ice bath.[5]
-
In a separate flask, dissolve m-CPBA (1.0-1.1 equivalents) in DCM.
-
Slowly add the m-CPBA solution dropwise to the sulfide solution, maintaining the low temperature.
-
Monitor the reaction progress closely by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization, typically from a methanol-water or dichloromethane-diethyl ether mixture, to obtain pure omeprazole.[7][14]
-
Process Control, Characterization, and Troubleshooting
A robust synthesis requires rigorous in-process controls and reliable analytical methods to ensure the purity and identity of intermediates and the final product.
Data Summary: Reaction Parameters
| Step | Key Transformation | Typical Temp. | Typical Time | Expected Yield |
| 1 | Pyridine Functionalization & Chlorination | 0-140°C | 4-8 hrs | 70-85% |
| 2 | Thioether (Pyrmetazole) Formation | 10-30°C | 4-6 hrs | >90% |
| 3 | Oxidation to Omeprazole | -20 to 5°C | 1-2 hrs | 80-90% |
Protocol 4: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of omeprazole and quantifying impurities like the sulfone byproduct.[14][15]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 7.6) and acetonitrile (e.g., 73:27 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 302 nm.[14]
-
Procedure:
-
Prepare a standard solution of pure omeprazole in the mobile phase.
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Inject both solutions into the HPLC system.
-
Calculate purity by comparing the peak area of omeprazole in the sample to the standard and accounting for the areas of any impurity peaks.
-
Troubleshooting Common Issues
-
Problem: Formation of colored impurities.
-
Cause & Solution: Omeprazole and its intermediates can be sensitive to light and acid. Protect reaction mixtures from direct light and ensure pH control, especially during workup, to prevent degradation.[14]
-
-
Problem: Difficulty in crystallization of the final product.
-
Cause & Solution: The presence of impurities or a supersaturated solution can hinder crystallization. Ensure the crude product is sufficiently pure before attempting recrystallization. Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod.[14]
-
-
Problem: Significant sulfone byproduct formation.
-
Cause & Solution: This is due to over-oxidation. The primary cause is poor temperature control or the addition of more than one equivalent of the oxidizing agent. Maintain the reaction temperature rigorously below 5°C (ideally below 0°C) and add the oxidant slowly and portion-wise. Quench the reaction promptly once the starting sulfide is consumed.[14]
-
Conclusion
The synthesis of omeprazole via the coupling of a functionalized pyridine intermediate like 4-methoxy-3,5-dimethyl-2-chloromethylpyridine with a benzimidazole core is a robust and scalable method. Success hinges on the careful execution of each step, from the initial functionalization of the pyridine ring to the critical, temperature-sensitive oxidation finale. By understanding the chemical principles behind each transformation and employing rigorous process controls and analytical validation, researchers can reliably synthesize this vital pharmaceutical agent. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals engaged in the synthesis of omeprazole and related proton pump inhibitors.
References
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SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
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Experimental protocol for the synthesis of rabeprazole using 4-Methoxy-3-methylpyridine
An In-Depth Guide to the Synthesis of Rabeprazole from Pyridine-Based Precursors
Authored by a Senior Application Scientist
This document provides a detailed, research-grade protocol for the synthesis of Rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal conditions. The synthesis is a multi-step process commencing from functionalized pyridine derivatives and culminating in the formation of the active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
The narrative emphasizes a modular approach, breaking down the synthesis into three core stages: the construction of a key substituted pyridine intermediate, the coupling with 2-mercapto-1H-benzimidazole to form the thioether backbone, and the final selective oxidation to yield Rabeprazole.
Strategic Overview of Rabeprazole Synthesis
The synthetic pathway is designed to build the molecule's two heterocyclic ring systems—the substituted pyridine and the benzimidazole—and then link them via a methylsulfinyl bridge. The sequence is critical for achieving high yield and purity, minimizing the formation of difficult-to-remove impurities.
Caption: High-level workflow for the synthesis of Rabeprazole.
Part 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
The synthesis of Rabeprazole hinges on the successful preparation of its substituted pyridine core. While the prompt specifies 4-methoxy-3-methylpyridine as a starting point, established and high-yield industrial syntheses typically begin with more activated precursors like 4-nitro-2,3-dimethylpyridine-1-oxide to facilitate the necessary substitutions and functionalizations in a controlled manner.[1] The following protocol outlines a standard, reliable route.
Protocol 1.1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-1-oxide
This step introduces the characteristic ether side-chain of Rabeprazole onto the pyridine ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2,3-dimethylpyridine-1-oxide in a suitable solvent such as N,N-Dimethylformamide (DMF).[2]
-
Reagent Addition: Add 3-methoxypropan-1-ol to the mixture.
-
Base-mediated Condensation: Add a base, such as potassium carbonate, to the flask. The base facilitates the nucleophilic substitution of the chloro group by the alcohol.[2]
-
Reaction Conditions: Heat the reaction mixture to 120-125 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion, cool the mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure to yield the crude product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-1-oxide.[2]
Protocol 1.2: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (9)
This critical step functionalizes the methyl group at the 2-position, making it reactive for the subsequent condensation. The "Boekelheide rearrangement" is a classic method for this type of transformation on pyridine-N-oxides.
-
Acetoxylation: Treat the 4-(3-methoxypropoxy)-2,3-dimethylpyridine-1-oxide (6) from the previous step with acetic anhydride. Refluxing the mixture causes a rearrangement, yielding 2-acetoxymethyl-4-(methoxypropoxy)-3-methylpyridine (7).[1]
-
Hydrolysis: Hydrolyze the acetate ester (7) using an aqueous base, such as sodium hydroxide, to yield 2-hydroxymethyl-4-(methoxypropoxy)-3-methylpyridine (8).[1]
-
Chlorination: Dissolve the resulting alcohol (8) in a chlorinated solvent like dichloromethane. Cool the solution in an ice bath (0-5 °C).
-
Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the cooled solution.[1] This converts the hydroxyl group into a reactive chloromethyl group. The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Isolation: After the reaction is complete, the product, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is often isolated as its hydrochloride salt (9) by evaporating the solvent.[1]
| Reagent/Parameter | Protocol 1.1 | Protocol 1.2 (Chlorination) |
| Starting Material | 4-chloro-2,3-dimethylpyridine-1-oxide | 2-hydroxymethyl-4-(methoxypropoxy)-3-methylpyridine |
| Key Reagent | 3-methoxypropan-1-ol | Thionyl Chloride (SOCl₂) |
| Solvent | DMF | Dichloromethane |
| Temperature | 120-125 °C | 0-5 °C |
| Product | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-1-oxide | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl |
Part 2: Synthesis of Rabeprazole Sulfide
This stage involves the crucial carbon-sulfur bond formation that links the pyridine and benzimidazole moieties.
Protocol 2.1: Condensation to form 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (11)
-
Reaction Setup: In a reaction vessel, dissolve 2-mercapto-1H-benzimidazole (10) in an aqueous or alcoholic solution of sodium hydroxide.[1][3] The NaOH deprotonates the thiol group, forming a highly nucleophilic thiolate anion.
-
Reagent Addition: Add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (9) prepared in Part 1 to the solution. The addition can be done portion-wise or as a solution in a water-miscible solvent like ethanol.[3][4]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.[3][4] The reaction progress should be monitored by TLC or HPLC.
-
Isolation and Purification: Upon completion, the product, Rabeprazole Sulfide (11), often precipitates from the reaction mixture. It can be collected by filtration and washed with water to remove salts.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 3: Selective Oxidation to Rabeprazole and Salt Formation
The final and most delicate step is the oxidation of the sulfide to a sulfoxide. This transformation must be performed under controlled conditions to prevent over-oxidation to the corresponding sulfone, a common impurity.[5]
Caption: Core reaction scheme for the final stages of Rabeprazole synthesis.
Protocol 3.1: Oxidation to Rabeprazole (1)
Meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this transformation due to its high selectivity for converting sulfides to sulfoxides under mild conditions.[6][7][8]
-
Reaction Setup: Dissolve Rabeprazole Sulfide (11) in a chlorinated solvent, typically dichloromethane, in a flask equipped with a stirrer and cooled in an ice-salt bath to approximately -10 °C to 0 °C.[4]
-
Oxidant Preparation: In a separate container, dissolve one equivalent of m-CPBA (typically 70-77% purity) in dichloromethane.
-
Controlled Addition: Add the m-CPBA solution dropwise to the cooled sulfide solution, maintaining the low temperature. The stoichiometry is critical; using a slight excess of m-CPBA can lead to the formation of the sulfone impurity.[5]
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC until the starting sulfide is consumed.
-
Work-up and Quenching: Once complete, quench the reaction by adding a basic aqueous solution, such as 10% sodium hydroxide, to neutralize the m-chlorobenzoic acid byproduct.[4]
-
Extraction and Isolation: Separate the organic layer. The pH of the aqueous layer can be adjusted to ~8.0-8.5 with a mild acid like acetic acid, followed by extraction with dichloromethane.[4] Combining the organic layers and evaporating the solvent under reduced pressure yields crude Rabeprazole free base. The crude product can be purified by trituration with a solvent like diethyl ether to induce precipitation.[4][7]
Protocol 3.2: Conversion to Rabeprazole Sodium
For pharmaceutical applications, Rabeprazole is typically converted to its more stable and soluble sodium salt.
-
Salt Formation: Suspend the purified Rabeprazole base in a suitable water-miscible organic solvent, such as tetrahydrofuran (THF).[6][7]
-
Base Addition: Add a stoichiometric amount of aqueous sodium hydroxide solution (e.g., 1.11 g NaOH in 1 mL water for 10 g of Rabeprazole base) at room temperature (25-30 °C).[7]
-
Stirring and Decolorization: Stir the mixture for approximately 30 minutes. Activated charcoal may be added to decolorize the solution, followed by another 30 minutes of stirring.[7]
-
Filtration and Precipitation: Filter the solution to remove the charcoal. The solvent is then removed under reduced pressure. The resulting residue is redissolved in a minimal amount of a solvent like THF, and an anti-solvent (e.g., diisopropyl ether or n-heptane) is added to precipitate the amorphous Rabeprazole sodium.[6][7]
-
Final Isolation: The precipitated solid is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield pure Rabeprazole sodium.
References
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Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]
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Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. Available at: [Link]
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Srinivas, K., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available at: [Link]
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Pawar, S. D., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 01-04. Available at: [Link]
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Pawar, S. D., et al. (2011). an efficient synthesis fo rabeprazole. ResearchGate. Available at: [Link]
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Reddy, G. O., et al. (2004). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of the Serbian Chemical Society, 69(10), 825-832. Available at: [Link]
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Anhui Newman Fine Chemical Co., Ltd. (2018). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. Available at: [Link]
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Application Notes & Protocols: The Pivotal Role of 4-Methoxy-3-methylpyridine in the Synthesis of Proton Pump Inhibitors
Abstract
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their chemical architecture, characterized by a substituted benzimidazole ring linked to a pyridine moiety via a methylsulfinyl bridge, is fundamental to their mechanism of action. This technical guide provides an in-depth analysis of the critical role played by pyridine derivatives, specifically focusing on 4-methoxy-3-methylpyridine and its subsequent transformation into the key reactive intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. We will elucidate the multi-step synthesis of this intermediate and provide a detailed protocol for its application in the synthesis of a representative PPI, omeprazole. The causality behind experimental choices, process optimization, and the critical nature of each synthetic step are explained to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Introduction: The Architectural Significance of the Pyridine Moiety in PPIs
Proton Pump Inhibitors (PPIs) are a class of drugs that achieve their therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system (the "proton pump") in gastric parietal cells, thereby profoundly suppressing acid secretion.[1] This class includes blockbuster drugs such as omeprazole, lansoprazole, and pantoprazole. A unifying structural feature of these molecules is the linkage of a benzimidazole core to a substituted pyridine ring.
The pyridine component is not merely a structural scaffold; its basicity allows the PPI, a weak base, to selectively accumulate in the highly acidic secretory canaliculi of the parietal cells. In this acidic environment, the molecule undergoes a chemical rearrangement to become a reactive species that forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation. The specific substituents on the pyridine ring, such as the 4-methoxy group, are crucial for modulating the compound's pKa and, consequently, its activity and stability. The intermediate 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a pivotal building block in the synthesis of several first-generation PPIs.[2][3]
Synthesis of the Key Reactive Intermediate: 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
The industrial synthesis of this key pyridine intermediate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The common synthetic route begins with the readily available starting material, 2,3-lutidine (2,3-dimethylpyridine).[3]
The overall pathway involves the strategic functionalization of the pyridine ring through a sequence of N-oxidation, nitration, nucleophilic substitution, rearrangement, and chlorination.
Diagram: Synthetic Pathway from 2,3-Lutidine
Caption: Synthetic pathway to the key pyridine intermediate.
Causality of Synthetic Steps
-
Step A: N-Oxidation: The synthesis begins by oxidizing the nitrogen atom of 2,3-lutidine to form the N-oxide.[4] This initial step is critical as the N-oxide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but, more importantly, activates the methyl groups for subsequent functionalization. It also directs the incoming electrophile (nitro group) to the 4-position.
-
Step B: Nitration: The N-oxide is then nitrated using a mixture of nitric and sulfuric acid. The N-oxide functionality directs the nitration to the C-4 position, away from the sterically hindered positions adjacent to the methyl groups.
-
Step C: Methoxylation: The 4-nitro group is an excellent leaving group for nucleophilic aromatic substitution. It is displaced by a methoxy group through reaction with sodium methoxide in methanol, yielding 4-methoxy-2,3-dimethylpyridine-N-oxide.[3]
-
Step D: Rearrangement and Hydrolysis: This is a pivotal transformation. The N-oxide is rearranged, often using acetic anhydride in a Boekelheide-type reaction, to introduce an acetoxymethyl group at the 2-methyl position.[5] This occurs because the protons of the C-2 methyl group are acidified by the adjacent N-oxide. Subsequent hydrolysis with a base like sodium hydroxide (NaOH) converts the acetate ester into the corresponding alcohol, 2-hydroxymethyl-4-methoxy-3-methylpyridine.[5]
-
Step E: Chlorination: To facilitate the subsequent coupling with the benzimidazole moiety, the hydroxyl group must be converted into a better leaving group. This is achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[6][7] This reaction produces the desired reactive intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine, which is typically isolated as its stable hydrochloride salt.[6][7]
Application Protocol: Synthesis of Omeprazole
The following protocol details the final two steps in the synthesis of Omeprazole, starting from the key pyridine intermediate and the requisite benzimidazole core.
Diagram: Final Steps in Omeprazole Synthesis
Caption: Workflow for the condensation and oxidation steps.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 2-(Chloromethyl)-4-methoxy-3-methylpyridine HCl | 86604-74-2 | C₈H₁₁Cl₂NO | Key pyridine intermediate |
| 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | C₈H₈N₂OS | Benzimidazole core |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Base |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent for oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | Oxidizing agent |
Step-by-Step Protocol
Step 1: Condensation to form Thioether Intermediate
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 5-methoxy-2-mercaptobenzimidazole (0.10 mol) in a solution of sodium hydroxide (0.13 mol) in ethanol (50 mL) and water.[8] Heat gently if necessary to achieve dissolution, then cool the solution to below 10°C.
-
Addition of Pyridine Intermediate: Separately, dissolve 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (0.09 mol) in water (100 mL).[8]
-
Coupling Reaction: Add the aqueous solution of the pyridine intermediate dropwise to the benzimidazole solution over 30-60 minutes, maintaining the reaction temperature below 30°C.
-
Reaction Monitoring: Stir the resulting mixture for 4-6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, add water (500 mL) to the reaction mixture and stir for an extended period (e.g., 12 hours) to precipitate the product.[8] Collect the white solid by suction filtration, wash with water, and dry under vacuum. This yields the thioether intermediate, 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole, with a typical yield of >95%.[8]
Step 2: Selective Oxidation to Omeprazole
-
Expertise Note: This step is the most critical part of the synthesis. The goal is to oxidize the sulfide to a sulfoxide without over-oxidizing it to the corresponding sulfone, which is a common impurity in the final Active Pharmaceutical Ingredient (API).[9] The choice of oxidant and precise control of temperature and stoichiometry are paramount.
-
Reaction Setup: Dissolve the thioether intermediate (1 mole) obtained in the previous step in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate. Cool the solution in an ice-salt bath to a temperature between -20°C and 0°C.[10]
-
Oxidation: Slowly add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (approx. 1.0-1.1 molar equivalents), dissolved in the same solvent. Maintain the low temperature throughout the addition. Other oxidants like sodium hypochlorite (NaOCl) or hydrogen peroxide with a vanadium catalyst can also be used.[11][12]
-
Reaction Monitoring: Monitor the reaction closely by HPLC or TLC to track the disappearance of the starting material and the formation of the sulfoxide product, while ensuring the sulfone impurity remains below acceptable limits. The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a dilute aqueous solution of sodium thiosulfate.
-
Purification and Isolation: Wash the organic layer sequentially with a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude omeprazole can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product.
Typical Process Data
| Step | Key Reagents | Solvent System | Temp. (°C) | Time (h) | Typical Yield | Ref. |
| Condensation | NaOH | Ethanol/Water | < 30 | 4 - 6 | >95% | [8] |
| Oxidation | m-CPBA | Dichloromethane | -20 to 0 | 1 - 2 | 80-85% | [10] |
Conclusion
The synthetic pathway starting from substituted pyridines, particularly involving the formation and reaction of this compound derivatives, is a robust and well-established method for the large-scale manufacturing of several essential proton pump inhibitors. The transformation of 2,3-lutidine into the activated intermediate 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride showcases a series of classical organic reactions, each serving a specific and critical purpose. The subsequent coupling and meticulously controlled oxidation steps highlight the elegance and precision required in modern pharmaceutical synthesis. Understanding the rationale behind each step, from the initial N-oxidation to the final selective sulfoxidation, is crucial for process optimization, impurity control, and the consistent production of high-quality active pharmaceutical ingredients.
References
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- Prajapati, A. S., & Patel, D. K. (2014). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Academax. (n.d.). Novel Synthesis of Omeprazole. Retrieved January 1, 2026.
- Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
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ResearchGate. (n.d.). Synthesis of omeprazole.[13]. Retrieved January 1, 2026, from [Link]
- New Drug Approvals. (2021). LANSOPRAZOLE. Retrieved January 1, 2026.
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- Eureka | Patsnap. (n.d.). Industrial preparation method of pantoprazole intermediate pyridine hydrochloride. Retrieved January 1, 2026.
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- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. Retrieved January 1, 2026.
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ResearchGate. (n.d.). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes | Request PDF. Retrieved January 1, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of Synthesis of (S)-Omeprazole Catalyzed by Soybean Pod Peroxidase in Water-in-Oil Microemulsions Using RSM. Retrieved January 1, 2026, from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved January 1, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of the impurities of lansoprazole | Request PDF. Retrieved January 1, 2026, from [Link]
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YouTube. (2021, September 30). 12 - Synthesis of Pyridines. Retrieved January 1, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 1, 2026, from [Link]
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Suzuki coupling reactions involving 4-Methoxy-3-methylpyridine derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 4-Methoxy-3-methylpyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring stands out as a privileged scaffold.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of pharmacologically active agents.[2] The strategic functionalization of this core allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for transforming a promising compound into a viable drug candidate.[2]
Among the vast family of pyridine building blocks, this compound derivatives are of particular interest. The methoxy group is a common motif in approved pharmaceuticals, often enhancing metabolic stability and target engagement.[3] The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for C-C bond formation, offering a robust and versatile tool to couple these pyridine cores with a diverse array of molecular fragments.[4][5] This reaction is celebrated for its mild conditions, remarkable tolerance of various functional groups, and the use of readily available and environmentally benign boronic acid reagents.[4][6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not only a detailed protocol for executing Suzuki coupling reactions with this compound halides but also delves into the mechanistic rationale behind experimental choices, offering a framework for optimization and troubleshooting.
Reaction Mechanism: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the this compound electrophile. This step forms a Pd(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[4] While aryl chlorides are economically attractive, they are less reactive and often necessitate more sophisticated, electron-rich ligands to facilitate this initial step.[6][8]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[4][9] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The choice of base and its solubility are critical for the efficiency of this step.[9]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This final step forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Challenges with Pyridine Substrates
While powerful, the Suzuki reaction is not without its challenges, particularly with heteroaromatic substrates like pyridines.
-
Catalyst Inhibition : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, effectively acting as a ligand. This can lead to catalyst inhibition or deactivation, slowing or halting the catalytic cycle.[10][11]
-
Electronic Effects : The electron-deficient nature of the pyridine ring can impact the rates of both oxidative addition and transmetalation. This is especially pronounced for 2-substituted pyridines, where the nitrogen's proximity poses significant electronic and steric challenges.[12][13][14]
Generalized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a 2-halo-4-methoxy-3-methylpyridine with a generic arylboronic acid. Optimization may be required based on the specific substrates used.
Materials and Reagents
-
2-Chloro-4-methoxy-3-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF with H₂O)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite
-
Silica Gel for Chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 2-chloro-4-methoxy-3-methylpyridine (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7][15]
-
Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, approx. 0.1 M concentration relative to the limiting reagent) via syringe.[5][7] Rigorous degassing of the solvent prior to addition is critical to prevent oxygen-induced side reactions like boronic acid homocoupling.[10]
-
Reaction Conditions : Stir the reaction mixture vigorously and heat to the desired temperature (typically 80–110°C) for the specified time (usually 4–24 hours).[7] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[7]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
Optimization: A Deeper Dive into Reaction Parameters
Achieving high yields and purity requires careful consideration of each reaction component. The "best" conditions are highly substrate-dependent, and the following insights provide a basis for rational optimization.
| Parameter | Common Reagents/Conditions | Rationale and Field-Proven Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. Pd(OAc)₂ or Pd₂(dba)₃ combined with specialized ligands often give superior results. Buchwald G2/G3 precatalysts are highly active and reliable for forming the active Pd(0) species.[10][16] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, JohnPhos, dppf | This is often the most critical variable. The nitrogen of the pyridine can poison the catalyst. Bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are essential.[10] They accelerate the rate-limiting oxidative addition, stabilize the palladium center, and promote reductive elimination, preventing catalyst deactivation.[6][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, t-BuOK | The base activates the boronic acid.[9] K₃PO₄ and Cs₂CO₃ are stronger bases and often more effective, especially for less reactive chlorides.[4] The choice can influence the rate of protodeboronation, a key side reaction.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF, 2-MeTHF | Aprotic ethers like dioxane and THF are very common.[18] The addition of water often accelerates the reaction, potentially by aiding base solubility and facilitating the transmetalation step.[4][19] For sensitive substrates prone to hydrolysis, anhydrous conditions may be necessary. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for less reactive halides (especially chlorides). However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Inappropriate ligand for the substrate.3. Catalyst poisoning by pyridine nitrogen.[10][11]4. Insufficient temperature for C-Cl activation. | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst.2. Screen a panel of bulky, electron-rich ligands (e.g., SPhos, RuPhos).3. Increase catalyst loading (e.g., from 2% to 5%).4. Increase reaction temperature in 10°C increments. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture.[10] | 1. Improve degassing : Sparge the solvent with argon or nitrogen for at least 30 minutes before use.2. Ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Protodeboronation (Loss of Boronic Acid) | 1. Boronic acid instability, especially with aqueous base.2. Reaction is too slow, allowing decomposition to compete. | 1. Use a more stable boronate, like a pinacol ester (Bpin).2. Switch to a non-aqueous base like KF or use anhydrous solvents.3. Use a more active catalyst/ligand system to accelerate the desired coupling reaction.[12][13] |
| Dehalogenation of Pyridine | Reductive cleavage of the C-X bond, often promoted by impurities or catalyst decomposition. | 1. Ensure high purity of starting materials and solvents.2. Re-evaluate the ligand and base combination; sometimes a milder base can mitigate this side reaction. |
Troubleshooting Workflow for Suzuki Coupling Reactions
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
References
- Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- Pramanik, M. M. D., & Saha, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- Mori, S., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- Klapars, A., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Lam, H. W., & Loudon, G. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Baran, P. S., & Loudon, G. (2009). A Simple, Modular Synthesis of Substituted Pyridines.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.
- Chaudhary, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Scott, J. S., & Lim, N. K. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Li, W., & Wolf, C. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- Burke, M. D., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Rafique, I., et al. (2024). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Sigma-Aldrich. (n.d.). Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Reisman, S. E., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
- PubMed. (2024). The role of the methoxy group in approved drugs. PubMed.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyridines
Introduction: The Strategic Importance of Aminopyridines
The aminopyridine moiety is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence in a vast array of bioactive molecules and functional materials underscores the critical need for efficient and versatile synthetic methods for its construction. The Buchwald-Hartwig amination has emerged as a transformative tool for forging C–N bonds, offering a powerful alternative to traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of arylamines from aryl halides and a broad spectrum of amines, revolutionizing the accessibility of complex aminopyridine derivatives.[2]
Substituted pyridines, however, present unique challenges to this methodology. The electron-deficient nature of the pyridine ring and the coordinating ability of the lone pair on the pyridine nitrogen can significantly impact catalyst activity and reaction efficiency.[3][4] This guide provides a comprehensive overview of the key mechanistic considerations, practical protocols, and troubleshooting strategies to empower researchers in successfully applying the Buchwald-Hartwig amination to this important class of substrates.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
Caption: Fig. 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted pyridine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[3][5]
-
Reductive Elimination: The final step involves the formation of the desired C–N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. Sterically hindered ligands on the palladium center promote this step.[7][8]
A key challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalytic activity.[3] The use of sterically bulky and electron-rich ligands helps to mitigate this issue by favoring the productive binding of the phosphine ligand over the pyridine nitrogen.[4]
Key Reaction Components and Optimization Strategies
Success in the Buchwald-Hartwig amination of substituted pyridines hinges on the judicious selection of the catalyst system and reaction conditions.
| Component | Role & Key Considerations | Recommended Systems for Pyridine Substrates |
| Palladium Precursor | Source of the active Pd(0) catalyst. Pre-catalysts offer improved stability and ease of handling.[9] | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladium-ligand complexes (e.g., XPhos Pd G3, RuPhos Pd G3).[9][10] |
| Ligand | Crucial for catalyst stability, activity, and substrate scope. For pyridines, bulky, electron-rich phosphine ligands are essential to promote oxidative addition and reductive elimination while preventing catalyst inhibition.[7][4][11] | Monodentate Biarylphosphines: XPhos, RuPhos, BrettPhos.[4][8] Bidentate Ligands: BINAP, DPPF, Josiphos-type ligands.[7][4] |
| Base | Deprotonates the amine in the catalytic cycle. Strong, non-nucleophilic bases are preferred. | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃. The choice can be substrate-dependent.[3][5] |
| Solvent | Must be anhydrous and capable of dissolving the reagents. | Toluene, Dioxane, THF.[3] |
| Temperature | Typically elevated (80-110 °C) to drive the reaction to completion.[3][5] | Optimization may be required; lower temperatures can sometimes prevent side reactions.[3] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used. All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. [3]
Protocol 1: General Procedure for the Amination of 2-Bromopyridine with a Secondary Amine
This protocol is adapted for the coupling of volatile amines with 2-bromopyridines in a sealed tube.[12][13]
Caption: Fig. 2: Workflow for Amination of 2-Bromopyridine.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried sealed tube containing a magnetic stir bar, add Pd(OAc)₂, dppp, and NaOt-Bu.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by the 2-bromopyridine and the secondary amine via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of an Electron-Deficient 3-Chloropyridine using a Biarylphosphine Ligand
This protocol is designed for more challenging aryl chlorides, which often require more active, sterically demanding ligands.[4][14]
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Primary Amine (e.g., n-Hexylamine) (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, add the XPhos Pd G3 precatalyst and NaOt-Bu to an oven-dried vial equipped with a stir bar.
-
Add the 3-chloro-5-(trifluoromethyl)pyridine and anhydrous dioxane.
-
Finally, add the primary amine, seal the vial with a Teflon-lined cap, and remove from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C and stir.
-
After 12-24 hours, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[3] 2. Catalyst inhibition by pyridine nitrogen.[3][4] 3. Impure reagents or wet solvent.[3] 4. Aryl chloride is too unreactive.[14] | 1. Ensure a strictly inert atmosphere and use freshly degassed solvents. 2. Switch to a bulkier, more electron-rich ligand (e.g., from dppp to XPhos or RuPhos).[4] 3. Purify reagents and use freshly opened, anhydrous solvents. 4. Increase reaction temperature, catalyst loading, or switch to the corresponding aryl bromide/iodide if possible. |
| Hydrodehalogenation | Formation of a dehalogenated pyridine byproduct. Can compete with reductive elimination.[7] | Use a more sterically hindered ligand. Lowering the reaction temperature may also help.[3] |
| Diarylation of Primary Amine | Formation of (Pyridyl)₂NR. | Use a bulkier ligand (e.g., BrettPhos for primary amines) which can favor monoarylation.[8] Adjusting the stoichiometry of the amine may also be beneficial. |
Conclusion
The Buchwald-Hartwig amination is an indispensable method for the synthesis of substituted aminopyridines. While the inherent properties of the pyridine ring can pose challenges, a rational approach to catalyst and ligand selection, coupled with careful control of reaction parameters, can overcome these hurdles. The use of modern, sterically demanding biarylphosphine ligands has significantly broadened the scope of this reaction to include even challenging substrates like electron-deficient chloro-pyridines. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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Application Notes & Protocols: The Role of 4-Methoxy-3-methylpyridine in Modern Medicinal Chemistry
Abstract
The substituted pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of clinically significant molecules.[1][2] Among these, the 4-methoxy-3-methylpyridine unit has emerged as a particularly valuable building block, especially in the development of proton pump inhibitors (PPIs) and other therapeutic agents.[3][4] Its specific substitution pattern confers advantageous physicochemical properties that are critical for biological activity and metabolic stability. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Intermediate
In drug discovery, certain molecular frameworks appear repeatedly in successful drugs, earning them the label of "privileged scaffolds."[5] The this compound core is a prime example. Its utility stems from a combination of factors:
-
Electronic Properties: The methoxy group at the 4-position is a strong electron-donating group, which modulates the pKa and reactivity of the pyridine nitrogen.
-
Steric Influence: The methyl group at the 3-position provides steric bulk that can influence binding selectivity and hinder metabolic attack.
-
Synthetic Versatility: The methyl group at the 2-position (in common starting materials like 2,3-lutidine derivatives) provides a reactive handle for elaboration into various functional groups, most notably a chloromethyl group, which is an excellent electrophile for coupling reactions.[4]
These features make the scaffold an ideal starting point for constructing complex molecules with tailored biological functions.
Synthesis of Key Intermediates
The most common and synthetically useful derivative is 2-(chloromethyl)-4-methoxy-3-methylpyridine, typically used as its hydrochloride salt to improve stability.[6][7][8] Several routes exist for its preparation, starting from readily available materials. The choice of route often depends on scale, cost, and safety considerations.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformation(s) | Reported Yield | Key Reagents | Reference(s) |
| 1 | 3,5-Lutidine | N-oxidation, nitration, methoxylation, chlorination | >85% (for chloro-derivative) | H₂O₂, HNO₃/H₂SO₄, NaOMe, SOCl₂ | [9] |
| 2 | 3-Methoxy-2-methyl-4(1H)-pyridone | Dehydrative Chlorination | ~75-85% | Phosphorus oxychloride (POCl₃) | [10] |
| 3 | 2,3,5-Collidine | N-oxidation, nitration, methoxylation | Not explicitly stated | H₂O₂, HNO₃, NaOMe | [9] |
The conversion of the precursor, (4-methoxy-3-methylpyridin-2-yl)methanol, to the final chloromethyl derivative is a critical step, often achieved with high efficiency using thionyl chloride.[4]
Application Profile I: Proton Pump Inhibitors (PPIs)
The most prominent application of this compound derivatives is in the synthesis of PPIs, a class of drugs that treat acid-related disorders by irreversibly inhibiting the H⁺/K⁺-ATPase in the stomach.[3] Molecules like Omeprazole, Lansoprazole, and Rabeprazole feature a core structure where a substituted pyridine is linked to a benzimidazole moiety via a methylsulfinyl bridge.
The 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a direct and indispensable intermediate in the synthesis of Omeprazole.[3][4] Similarly, the 2-(chloromethyl)-4-methoxy-3-methylpyridine core is central to the synthesis of related PPIs like Rabeprazole.[11][12]
General Synthetic Workflow for PPIs
The key bond-forming reaction is the coupling of the electrophilic 2-(chloromethyl)pyridine intermediate with a nucleophilic 2-mercaptobenzimidazole derivative. This reaction forms a stable thioether linkage, which is subsequently oxidized to the target sulfinyl group.
Application Profile II: Antimicrobial Activity
Beyond its role as a synthetic intermediate, the 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride scaffold has demonstrated intrinsic biological activity.
-
Antibacterial Action: It has been identified as a potent inhibitor of bacterial RNA synthesis, with IC₅₀ values of 1.2 μM for Escherichia coli and 8 μM for Bacillus subtilis.[13] The mechanism is believed to involve binding to the nucleophilic site on ribosomes, which disrupts protein synthesis and leads to cell death.[13] This activity against both Gram-positive and Gram-negative bacteria makes it an interesting lead compound for novel antibiotic development.[13]
-
Antiviral Research: While direct use in approved antiviral drugs is less documented, related N-phenylbenzamide derivatives with methoxy substitutions have shown broad-spectrum antiviral effects, suggesting the utility of this functional group in modulating biological interactions in an antiviral context.[14]
Detailed Experimental Protocols
The following protocols are adapted from established literature and patents, providing a reliable foundation for laboratory synthesis.
Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This protocol describes the conversion of a pyridone to a chloropyridine, a common strategy for activating the 4-position.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyridone to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the final product. Refluxing ensures the reaction goes to completion.
Procedure: [10]
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the suspension to reflux and maintain for 10 hours.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess POCl₃.
-
Add toluene to the residue and evaporate again under reduced pressure to azeotropically remove residual POCl₃.
-
Carefully add chloroform and water to the resulting oily substance. Transfer to a separatory funnel and separate the layers.
-
Make the aqueous layer alkaline with solid potassium carbonate.
-
Extract the aqueous layer three times with chloroform.
-
Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.
Protocol 2: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
This protocol details the critical activation of the 2-methyl group, making it a key electrophile for subsequent coupling reactions. A dimethylated analog is used here as described in the literature, but the procedure is directly applicable to the 3-methyl analog.
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The use of an argon atmosphere prevents moisture from quenching the highly reactive SOCl₂. The product precipitates as the stable hydrochloride salt.
Procedure: [4]
-
Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) in a flask under an argon atmosphere.
-
In a separate dropping funnel, prepare a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL).
-
Slowly add the thionyl chloride solution dropwise to the pyridine solution at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature, monitoring for completion by TLC.
-
Upon completion, the product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its well-defined role in the multi-billion dollar PPI market solidifies its importance, while emerging evidence of its intrinsic antimicrobial properties opens new avenues for research. The synthetic accessibility and versatile reactivity of its derivatives ensure that it will remain a valuable building block for the discovery and development of new therapeutic agents targeting a wide range of diseases. Future work may focus on leveraging this scaffold to create novel kinase inhibitors, antivirals, or other targeted therapies where its unique electronic and steric properties can be exploited.
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The Strategic Role of 4-Methoxy-3-methylpyridine in the Synthesis of Biologically Active Compounds: Application Notes and Protocols
Introduction: The Versatility of a Substituted Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of therapeutic agents. Among the vast array of pyridine derivatives, 4-methoxy-3-methylpyridine has emerged as a particularly valuable building block. Its specific substitution pattern—an activating methoxy group at the 4-position and a methyl group at the 3-position—imparts a nuanced reactivity that synthetic chemists have strategically exploited. This guide provides an in-depth exploration of the application of this compound in the synthesis of biologically active compounds, with a primary focus on the class of drugs where it has found its most prominent application: Proton Pump Inhibitors (PPIs). We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and explore the broader potential of this versatile intermediate.
The principal utility of this compound lies in its conversion to the key electrophilic intermediate, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. This reactive species serves as a linchpin, enabling the coupling of the pyridine moiety to various nucleophilic heterocyclic systems, thereby constructing the core structures of several important pharmaceuticals.
Core Application: Synthesis of Proton Pump Inhibitors (PPIs)
The most significant and well-documented application of this compound is in the industrial-scale synthesis of benzimidazole-class PPIs. These drugs, such as ilaprazole and tenatoprazole, are mainstays in the treatment of acid-related gastrointestinal disorders. Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump), which is the final step in gastric acid secretion[1]. The general synthetic strategy involves a two-step sequence: the coupling of the chloromethylpyridine derivative with a mercapto-substituted benzimidazole (or a related heterocycle), followed by a selective oxidation of the resulting thioether to the corresponding sulfoxide.
General Synthetic Workflow for PPIs
The overall synthetic transformation can be visualized as a convergent approach where two key heterocyclic fragments are joined and subsequently oxidized.
Caption: General workflow for the synthesis of PPIs using the this compound scaffold.
Application Example 1: Synthesis of Ilaprazole
Ilaprazole is a potent PPI used for the treatment of duodenal and gastric ulcers and gastroesophageal reflux disease (GERD). The synthesis of ilaprazole is a prime example of the strategic use of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
Protocol 1: Synthesis of the Thioether Intermediate for Ilaprazole
This protocol details the nucleophilic substitution reaction between 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
Causality and Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the thiol group of the benzimidazole, forming a thiolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the chloromethyl group. An excess of base is often used to ensure complete deprotonation and to neutralize the hydrochloride salt of the pyridine reactant.
-
Solvent System: A mixture of an organic solvent (like methanol or acetone) and water is frequently employed. The organic solvent helps to dissolve the reactants, while water facilitates the dissolution of the inorganic base.
-
Catalyst: In some procedures, a catalytic amount of potassium iodide is added. The iodide ion can displace the chloride in an SN2 reaction to form a more reactive iodo-intermediate, which then reacts faster with the thiolate, accelerating the overall reaction rate.
-
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reaction vessel, add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole (1.0 eq), sodium hydroxide (2.0 eq), and acetone (approx. 25 volumes).
-
Cooling: Stir the mixture and cool to 0-5 °C using an ice-water bath.
-
Addition of Pyridine: Slowly add a solution of 3-methyl-4-methoxy-2-chloromethylpyridine hydrochloride (1.025 eq) and potassium iodide (0.05 eq) in acetone.
-
Reaction: Slowly warm the reaction mixture to reflux and maintain for approximately 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Add purified water to precipitate the solid product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to obtain the ilaprazole intermediate thioether.
| Parameter | Value/Observation | Reference |
| Yield | >95% | [2] |
| Purity (HPLC) | >99% | [2] |
| Reaction Time | ~1 hour | [2] |
Protocol 2: Oxidation of the Thioether to Ilaprazole (Sulfoxide)
The selective oxidation of the thioether to the sulfoxide is a critical step, as over-oxidation to the sulfone impurity must be avoided.
Causality and Experimental Choices:
-
Oxidizing Agent: Sodium hypochlorite (NaOCl) is a commonly used oxidizing agent due to its low cost and availability. However, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective and often provide better control and selectivity. The choice of m-CPBA is predicated on its ability to deliver an oxygen atom to the electron-rich sulfur atom in a concerted fashion, which is generally a clean and high-yielding transformation[1]. The reaction is stereospecific, proceeding with retention of configuration at sulfur if a chiral sulfur center were present[1].
-
Solvent: A mixed solvent system, often involving an organic solvent like acetonitrile or dichloromethane and water, is used to facilitate the solubility of both the organic substrate and the oxidizing agent.
-
Temperature: The oxidation is performed at low temperatures (-5 to 10 °C) to control the exothermicity of the reaction and, crucially, to minimize the formation of the over-oxidized sulfone byproduct.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ilaprazole intermediate thioether (1.0 eq) and sodium hydroxide in a mixture of acetonitrile and water.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Addition of Oxidant: Slowly add a 10% sodium hypochlorite solution dropwise over 30-45 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture for approximately 90 minutes at 0-5 °C. Monitor the reaction by TLC or HPLC.
-
Work-up: Upon completion, separate the organic and aqueous layers.
-
Isolation and Purification: Concentrate the organic layer under vacuum. The crude ilaprazole can be purified by recrystallization from a suitable solvent system (e.g., methyl ethyl ketone/diisopropyl ether) to yield the pure product.
| Parameter | Value/Observation | Reference |
| Purity (HPLC) | >99.0% after purification | |
| Oxidizing Agent | Sodium Hypochlorite (10%) | |
| Temperature | 0-5 °C | [2] |
Application Example 2: Synthesis of Tenatoprazole
Tenatoprazole is another PPI that utilizes a derivative of this compound. It is distinguished by an imidazopyridine core instead of a benzimidazole, and a longer plasma half-life compared to other PPIs[3][4]. The synthesis follows a similar logic to that of ilaprazole.
Protocol 3: Synthesis of the Thioether Intermediate for Tenatoprazole
Causality and Experimental Choices:
-
Reactants: The synthesis involves the coupling of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride. Note the additional methyl group on the pyridine ring compared to the ilaprazole precursor.
-
Solvent Choice: While traditional methods used ethanol and chloroform, improved, greener processes utilize water as the primary solvent. This not only enhances the eco-friendliness of the synthesis but can also lead to higher yields and purity, simplifying the work-up as the product often precipitates directly from the reaction mixture.
-
Base: Potassium hydroxide or sodium hydroxide is used to generate the nucleophilic thiolate.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, dissolve 2-mercapto-5-methoxyimidazo[4,5-b]pyridine (1.0 eq) and potassium hydroxide (or sodium hydroxide) in water.
-
Addition of Pyridine: At room temperature (around 25 °C), add a solution of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride (approx. 1.1 eq) in water dropwise over 1 hour.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Upon reaction completion, the solid product precipitates. Filter the mixture, wash the solid with water and ethanol, and dry under vacuum to obtain the tenatoprazole thioether intermediate.
Protocol 4: Oxidation to Tenatoprazole
Causality and Experimental Choices:
-
Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is the preferred oxidant in many reported syntheses of tenatoprazole. Its use at slightly less than one equivalent (e.g., 0.9 eq) is a deliberate choice to minimize the formation of the sulfone impurity. The electron-richness of the thioether sulfur makes it susceptible to oxidation, and m-CPBA is a highly effective reagent for this transformation[5].
-
Solvent: Dichloromethane is a common solvent for this oxidation step.
-
Temperature Control: The reaction is conducted at low temperatures (e.g., -10 to -15 °C) to ensure selectivity for the sulfoxide over the sulfone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the tenatoprazole thioether intermediate (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to between -15 °C and -10 °C.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (0.9 eq) in dichloromethane, maintaining the low temperature.
-
Reaction: Stir at -10 to -15 °C and monitor for completion.
-
Work-up and Purification: The crude tenatoprazole is often isolated as its sodium salt by treatment with sodium hydroxide. This salt can then be purified by recrystallization. The final pure tenatoprazole free base is obtained by neutralizing the purified salt with a dilute acid (e.g., HCl) in a suitable solvent system like acetone/water.
| Parameter | Value/Observation | Reference |
| Overall Yield | ~72% (two steps) | [5] |
| Purity (HPLC) | >99.8% | [5] |
| Oxidizing Agent | m-CPBA (0.9 eq) | [5] |
| Temperature | -10 to -15 °C | [5] |
Broader Horizons: Beyond Proton Pump Inhibitors
While the synthesis of PPIs is the most prominent application, the this compound scaffold is of interest in other areas of drug discovery, particularly as a component of kinase inhibitors. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of various kinases, and the substituents can be tuned to achieve desired potency and selectivity.
For instance, pyrazolopyridine-based scaffolds, which can be constructed using pyridine derivatives, are effective hinge-binding cores for kinase inhibitors. The introduction of a methoxy group can improve cellular activity. While specific examples detailing the use of this compound in clinically advanced kinase inhibitors are less common in the literature than for PPIs, its structural motifs are relevant to the field. The development of potent and selective kinase inhibitors often involves the exploration of various substituted heterocyclic systems, and the this compound unit offers a valuable combination of electronic and steric properties for such explorations.
Caption: Conceptual role of a pyridine moiety as a hinge-binder in a kinase active site.
Conclusion and Future Outlook
This compound has proven to be an indispensable building block in the synthesis of high-value, biologically active compounds, most notably the proton pump inhibitors ilaprazole and tenatoprazole. The synthetic routes to these drugs are well-established and highlight the principles of strategic bond formation and selective functional group transformations. The causality behind the choice of reagents and reaction conditions—from the selection of bases and solvents in the coupling step to the precise control of temperature and stoichiometry in the oxidation step—underscores the sophistication of modern process chemistry.
While its role in PPIs is firmly established, the potential of the this compound scaffold extends to other therapeutic areas, such as kinase inhibition. As drug discovery continues to evolve, the unique properties of this versatile pyridine derivative will undoubtedly continue to be exploited by medicinal chemists in the design and synthesis of the next generation of therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in this endeavor, providing a solid foundation for both the optimization of existing processes and the exploration of new synthetic frontiers.
References
-
Reddy, G. M., et al. (2008). An Improved Synthesis of Antiulcerative Drug: Tenatoprazole. Organic Process Research & Development, 12(6), 1213-1215. [Link]
-
Galmiche, J. P., et al. (2005). Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragrastric pH and comparison with esomeprazole in healthy volunteers. Alimentary Pharmacology & Therapeutics, 21(8), 935-943. [Link]
-
Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364. [Link]
-
Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. Biochemical Pharmacology, 71(6), 837-849. [Link]
-
Li, Y. H., et al. (2014). Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis. World Journal of Gastroenterology, 20(17), 5124-5130. [Link]
-
Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach during Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. Rasayan Journal of Chemistry, 17(4), 2067-2074. [Link]
-
How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. (n.d.). Autech Scientific. [Link]
- Zhang, Z., et al. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
- Cheng, M., et al. (2013). Preparation method of ilaprazole. CN103073536A.
- Mahadik, K. R., et al. (2014). Formulation and Evaluation of Delayed Release Enteric Coated Tablets of Tenatoprazole, by Optimizing the Plymers. Trends in Pharmaceutical Sciences.
-
Forzato, C., et al. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Williams, M. P., et al. (2005). A comparative study of the early effects of tenatoprazole 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers. Alimentary Pharmacology & Therapeutics, 21(8), 945-951. [Link]
-
Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers. (2004). ResearchGate. [Link]
- Kumar, S., et al. (2020). Formulation and Evaluation of Immediate Release Tablet of Ilaprazole using Natural Disintegrants.
-
Galmiche, J. P., et al. (2005). Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers. Alimentary Pharmacology & Therapeutics, 21(8), 935-943. [Link]
Sources
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- 4. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic analysis techniques for 4-Methoxy-3-methylpyridine derivatives
Application Notes & Protocols
Topic: Spectroscopic Analysis Techniques for 4-Methoxy-3-methylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural Elucidation Challenge
This compound and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as key intermediates, for instance in the synthesis of proton pump inhibitors, necessitates robust and unambiguous methods for structural characterization and quality control.[1] The substitution pattern on the pyridine ring, featuring both an electron-donating methoxy group and a methyl group, creates a unique electronic environment that influences spectroscopic behavior. A multi-faceted analytical approach is therefore not just recommended, but essential for definitive structural assignment.
This guide provides a comprehensive overview of the primary spectroscopic techniques employed in the analysis of these derivatives. It moves beyond mere procedural descriptions to explain the underlying principles and strategic rationale, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful and informative technique for the complete structural elucidation of this compound derivatives in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of each nucleus.
Causality in Sample Preparation: The Foundation of Quality Spectra
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation. A poorly prepared sample will yield broad lines, poor resolution, and artifacts, rendering interpretation difficult or impossible.
The primary goal is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a high-quality NMR tube.[2]
Protocol 1: Standard NMR Sample Preparation
-
Analyte Quantity: Weigh 5-25 mg of the this compound derivative for ¹H NMR, or 20-100 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[3] Higher concentrations are needed for less sensitive nuclei like ¹³C.[4]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[2] Other solvents like DMSO-d₆ or Acetone-d₆ can be used based on sample solubility. The deuterated solvent is critical as it provides the deuterium lock signal for the spectrometer to maintain field stability and avoids overwhelming the spectrum with solvent protons.[3]
-
Dissolution & Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can aid dissolution. A homogenous solution is crucial for achieving a stable magnetic field and sharp spectral lines.[2]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, unscratched 5 mm NMR tube.[5] This step is non-negotiable; it removes any solid particles that would severely degrade the magnetic field homogeneity, leading to broad, distorted peaks.[4]
-
Internal Standard (Optional but Recommended): A small amount of Tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm). However, the residual protium signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm) is often sufficient for referencing.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
1D NMR: The Initial Blueprint (¹H, ¹³C, and DEPT)
¹H NMR Spectroscopy The ¹H NMR spectrum provides the first critical view of the molecule's proton environment. For a generic this compound derivative, one can expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and methoxy substituents.
¹³C NMR and DEPT Spectroscopy The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. However, it does not inherently distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. This is where the Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.[6]
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent.[7][8]
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively assign the multiplicity of every carbon signal.[7]
Table 1: Expected Chemical Shifts (δ) and Multiplicities for a this compound Scaffold Values are approximate and can vary based on other substituents and the solvent used.
| Group Type | Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Pyridine Ring | H-2 | ~8.2 - 8.5 | ~148 - 152 | Positive | Positive |
| Pyridine Ring | H-5 | ~6.7 - 7.0 | ~108 - 112 | Positive | Positive |
| Pyridine Ring | H-6 | ~8.1 - 8.4 | ~145 - 149 | Positive | Positive |
| Substituent | 3-CH₃ | ~2.1 - 2.4 (singlet, 3H) | ~15 - 20 | Positive | Absent |
| Substituent | 4-OCH₃ | ~3.8 - 4.0 (singlet, 3H) | ~55 - 60 | Positive | Absent |
| Pyridine Ring | C-3 (quaternary) | N/A | ~125 - 130 | Absent | Absent |
| Pyridine Ring | C-4 (quaternary) | N/A | ~160 - 165 | Absent | Absent |
2D NMR: Unambiguous Structural Assembly
For polysubstituted pyridines, signal overlap and complex coupling patterns in the 1D spectra are common challenges.[9] 2D NMR techniques are essential for resolving these ambiguities by correlating nuclei through bonds.
Caption: Sequential workflow for NMR-based structure elucidation.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[9][10] A cross-peak between two proton signals in a COSY spectrum indicates they are part of the same spin system. For this compound, this would reveal the coupling between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It produces a cross-peak for every carbon that is directly attached to a proton (a one-bond correlation).[9][11] This allows the unambiguous assignment of every protonated carbon in the molecule by correlating the known ¹H chemical shifts to their corresponding ¹³C shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[9][11] Its power lies in its ability to "see" correlations to non-protonated, quaternary carbons. For example, observing a correlation from the 3-CH₃ protons to the quaternary C-3 and C-4 carbons definitively places the methyl group and confirms the connectivity around the methoxy-substituted carbon.
Protocol 2: Acquiring a Suite of 2D NMR Spectra
-
Sample Preparation: Prepare a moderately concentrated sample (e.g., 20-30 mg in 0.6 mL) as described in Protocol 1.[2] Higher concentration improves the signal-to-noise ratio, which is critical for 2D experiments.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the solvent's deuterium signal and perform careful shimming to optimize magnetic field homogeneity.[9]
-
Acquisition: Run standard, gradient-enhanced (gCOSY, gHSQC, gHMBC) pulse sequences available in the spectrometer's software.
-
For HSQC: Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).
-
For HMBC: Set the long-range coupling delay to optimize for typical ²⁻³JCH values (often around 8-10 Hz).[12]
-
-
Processing and Interpretation: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the logical sequence outlined in the workflow diagram above to assemble the final structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The choice of ionization technique is the most critical experimental decision.
Ionization Technique: The Causality of Choice
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically imparts minimal excess energy to the molecule.[13][14] It is the method of choice for unambiguously determining the molecular weight. The analyte is usually observed as a protonated molecular ion, [M+H]⁺.[15] ESI is highly compatible with Liquid Chromatography (LC-MS).[14]
-
Electron Impact (EI): This is a "hard" ionization technique where the molecule is bombarded with high-energy electrons (typically 70 eV).[13][16] This process is energetic enough to cause extensive and reproducible fragmentation. While the molecular ion (M⁺·) may be weak or absent, the resulting fragmentation pattern serves as a structural "fingerprint" that can be used for identification and library matching. EI is the standard technique for Gas Chromatography (GC-MS).[13]
Strategic Choice: For a novel this compound derivative, both techniques should be used. ESI-MS confirms the molecular weight, while EI-MS provides the fragmentation data needed for detailed structural confirmation.
Protocol 3: General Sample Preparation for Mass Spectrometry
-
For LC-MS (ESI): Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution. Dilute this stock solution serially with the mobile phase to a final concentration in the low µg/mL to ng/mL range.[17]
-
For GC-MS (EI): Prepare a dilute solution (typically < 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. The sample must be volatile and thermally stable enough to be vaporized in the GC inlet without decomposition.
Interpreting Fragmentation Patterns
The fragmentation of the pyridine ring under EI is often initiated by ionization of the nitrogen lone pair.[17] Common fragmentation pathways include the loss of stable neutral molecules or radicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 7. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mytutor.co.uk [mytutor.co.uk]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-methylpyridine
Welcome to the technical support center for the synthesis of 4-Methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a key building block in the pharmaceutical industry, particularly for proton pump inhibitors like Rabeprazole, achieving a high-yield, high-purity synthesis is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.
General Synthetic Strategy Overview
The synthesis of this compound is typically a multi-step process. A common and effective route begins with a readily available starting material like 2,3-lutidine (2,3-dimethylpyridine). The strategy involves activating the pyridine ring via N-oxidation, followed by regioselective functionalization, and finally, installation of the desired methoxy group.
Caption: A common synthetic workflow for this compound derivatives.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter. Each answer explains the underlying chemistry and provides actionable solutions.
Q1: My initial N-oxidation of 2,3-lutidine is inefficient, resulting in low yields and significant unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the N-oxidation step is a frequent issue stemming from suboptimal reaction conditions or reagent choice.
-
Causality: The N-oxidation of pyridines requires a careful balance. The pyridine nitrogen is a relatively weak nucleophile, and the reaction can be slow. Insufficiently powerful oxidizing agents or inadequate temperature can lead to incomplete reactions. Conversely, excessively harsh conditions can cause side reactions or decomposition.
-
Troubleshooting & Optimization:
-
Oxidizing Agent Selection: While hydrogen peroxide (H₂O₂) in acetic acid is common, its reactivity can be limited. Consider using meta-chloroperoxybenzoic acid (m-CPBA) for a more reliable and often cleaner reaction at lower temperatures. For industrial-scale processes, catalytic methods are preferred for safety and efficiency. Using a catalyst like phosphotungstic acid with hydrogen peroxide can significantly improve yields and reaction conditions.[2]
-
Temperature and Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature (e.g., from 60°C to 80°C when using H₂O₂/AcOH) may be necessary. Ensure the reaction is allowed to run to completion, which could take several hours.
-
Catalyst-Free Alternatives: For certain substrates, solvent-free oxidation using H₂O₂ can be highly efficient and is considered a green chemistry approach.[3]
-
| Oxidation System | Typical Conditions | Advantages | Potential Issues |
| H₂O₂ / Acetic Acid | 70-90°C, 4-8 h | Low cost, readily available | Moderate yields, potential for side reactions |
| m-CPBA | 0°C to RT, 2-6 h | High yield, clean reaction | Higher cost, requires careful handling |
| H₂O₂ / Catalyst | 80-90°C, 5 h | High yield, improved safety, suitable for scale-up[2] | Catalyst cost and separation |
Q2: The nitration of 2,3-lutidine-N-oxide is producing a mixture of isomers, primarily the undesired 6-nitro product, instead of the 4-nitro isomer. How can I enhance regioselectivity?
A2: Achieving high regioselectivity in the nitration of substituted pyridine-N-oxides is crucial and depends heavily on controlling the reaction's electrophilicity and steric environment.
-
Causality: The N-oxide group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. In 2,3-lutidine-N-oxide, the 4- and 6-positions are electronically activated. While the 4-position is generally favored, steric hindrance from the adjacent methyl group at the 3-position can sometimes direct the incoming nitro group to the less hindered 6-position, especially under aggressive reaction conditions.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a low temperature (typically 0-5°C) during the addition of the N-oxide to the nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). Runaway temperatures will drastically reduce selectivity.
-
Order of Addition: Always add the substrate (dissolved in a small amount of H₂SO₄) slowly to the pre-chilled nitrating mixture. This ensures the electrophile is always in excess and helps maintain low temperatures.
-
Reagent Purity: Ensure the use of high-purity fuming nitric and sulfuric acids. The presence of water can alter the nature of the nitrating species (NO₂⁺) and affect selectivity.
-
Caption: Decision workflow for troubleshooting poor regioselectivity in nitration.
Q3: The nucleophilic substitution of the 4-nitro group with sodium methoxide is slow and gives a low yield of 4-Methoxy-2,3-lutidine-N-oxide. What can I do to drive the reaction to completion?
A3: Incomplete conversion during this nucleophilic aromatic substitution (SNAr) step is typically related to reagent quality, solvent effects, or insufficient thermal energy.
-
Causality: The SNAr reaction requires a strong nucleophile (methoxide) and a good leaving group (nitro group) on an electron-deficient aromatic ring. The reaction rate is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and the quality of the nucleophile.
-
Troubleshooting & Optimization:
-
Methoxide Quality: Use freshly prepared or commercially sourced sodium methoxide. Sodium methoxide is hygroscopic and can be deactivated by moisture. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.
-
Solvent Choice: Methanol is the most common solvent as it is the conjugate acid of the nucleophile. However, for less reactive substrates, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can significantly accelerate the reaction rate.[4]
-
Temperature: The reaction is often performed at reflux in methanol.[4] If the reaction is still slow, ensure the temperature is maintained appropriately. For reactions in DMSO, temperatures around 60°C are often effective.[5]
-
Monitoring: Follow the disappearance of the 4-nitro starting material by TLC or HPLC. The 4-nitro compound often has a distinct yellow color that fades as the reaction proceeds.
-
Frequently Asked Questions (FAQs)
Q: What is the most common and scalable synthetic route? A: For industrial production, routes starting from inexpensive bulk chemicals like 2,3-lutidine or 2,3,5-collidine are preferred.[6][7] The sequence involving N-oxidation, nitration, methoxylation, and subsequent side-chain functionalization is well-established and has been optimized for scale.[8]
Q: How can I effectively monitor reaction progress? A: A combination of techniques is best. TLC is excellent for rapid, qualitative checks at the bench. For quantitative analysis and purity assessment, HPLC is the industry standard.[4] LC-MS can be invaluable for identifying intermediates and byproducts during reaction development.
Q: Are there "greener" alternatives to traditional reagents like phosphorus oxychloride? A: Yes. The principles of green chemistry encourage avoiding hazardous reagents.[9] For chlorination steps, reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid can be alternatives to the highly corrosive and hazardous sulfuryl chloride or phosphorus oxychloride.[3] Furthermore, developing catalytic versions of reactions, such as the N-oxidation step, reduces waste compared to stoichiometric reagents.[2]
Q: What are the key safety considerations for this synthesis? A: Several steps involve hazardous materials:
-
N-Oxidation: Peroxy acids (like m-CPBA) and concentrated hydrogen peroxide are strong oxidizers and can be explosive. Handle with appropriate personal protective equipment (PPE) and behind a blast shield.
-
Nitration: The use of fuming nitric and sulfuric acids is extremely hazardous. This mixture is highly corrosive and reactions can be violently exothermic. Strict temperature control is a critical safety measure.
-
Reagents: Reagents like phosphorus oxychloride and sulfuryl chloride are highly corrosive and react violently with water.[10] Always handle them in a well-ventilated fume hood. Hydrazine, sometimes used as a nitrogen source in pyridine synthesis, is a suspected carcinogen and can decompose violently.[11]
Detailed Experimental Protocol: Methoxylation
This protocol describes a representative procedure for the methoxylation of 4-nitro-2,3-lutidine-N-oxide.
Objective: To synthesize 4-Methoxy-2,3-lutidine-N-oxide via nucleophilic aromatic substitution.
Materials:
-
4-Nitro-2,3-lutidine-N-oxide
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-Nitro-2,3-lutidine-N-oxide (1.0 eq). Dissolve it in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Nucleophile Addition: While stirring, slowly add the sodium methoxide solution (1.2 - 1.5 eq). If using solid NaOMe, add it portion-wise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours.[4]
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent), checking for the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base by adding 1N HCl until the pH is approximately 7.[4]
-
Remove the methanol under reduced pressure using a rotary evaporator. .
-
Take up the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure 4-Methoxy-2,3-lutidine-N-oxide.[4]
References
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine.
- ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.
- Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes.
- Benchchem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
- ChemicalBook. 3-IODO-4-METHOXY-PYRIDINE synthesis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Pyridine Ring Synthesis.
- Benchchem.
- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction.
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE.
- ResearchGate.
- Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
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Technical Support Center: Purification of 4-Methoxy-3-methylpyridine
Welcome to the technical support guide for the purification of 4-Methoxy-3-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar pyridine derivatives. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Foundational Knowledge & General FAQs
This section covers the essential preliminary information you need before starting any purification protocol.
Question: What are the most common impurities I should expect in my crude this compound sample?
Answer: The impurity profile of your sample is intrinsically linked to its synthetic route. However, several classes of impurities are common to substituted pyridines:
-
Water: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[1][2] Water can form a minimum-boiling azeotrope with the pyridine base, making its removal by simple distillation challenging.[3]
-
Isomeric Impurities: Depending on the synthesis, you may have isomers such as 2-Methoxy-3-methylpyridine or regioisomers from incomplete reactions. These often have very similar boiling points, necessitating high-efficiency purification techniques.
-
Starting Materials: Unreacted precursors, such as a halogenated pyridine or a methoxy source (e.g., sodium methoxide), may be present.
-
Related Pyridines: Homologues like picolines (methylpyridines) and lutidines (dimethylpyridines) are frequent contaminants in commercial pyridine feedstocks and can carry through a synthesis.[2]
-
Degradation Products: Discoloration (yellowing or browning) often indicates the presence of oxidation or polymerization byproducts.[1]
Question: What are the critical safety precautions for handling this compound?
Answer: Substituted pyridines should always be handled with care. Assume your compound shares hazards with similar structures until proven otherwise.
| Hazard Category | Precautionary Measures | Supporting Sources |
| Toxicity & Irritation | Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][5] |
| Handling | Always work in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. | [6][7] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture. | [1][5] |
| Spills & Disposal | Absorb spills with an inert material. Dispose of contents/container to an approved waste disposal facility in accordance with local regulations. | [5][6] |
Section 2: Troubleshooting Distillation
Distillation is a primary method for purifying liquid pyridines. Success hinges on rigorous control of water content and efficient fractionation.
Question: My this compound sample is wet. Why can't I just distill the water off?
Answer: You are likely fighting an azeotrope. Pyridine itself forms a minimum boiling point azeotrope with water (boiling at ~94°C), which prevents complete separation by simple distillation.[3] Your substituted pyridine will behave similarly. To achieve a successful distillation, you must first chemically dry the material.
Workflow for Drying and Distillation of this compound
Sources
Technical Support Center: Synthesis of Omeprazole from 4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Welcome to the comprehensive troubleshooting guide for the synthesis of omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing omeprazole starting from 4-methoxy-3,5-dimethylpyridin-2-yl)methanol. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of omeprazole is a multi-step process that demands precision and a thorough understanding of the reaction mechanisms involved.[1] A common and effective pathway involves the conversion of 4-methoxy-3,5-dimethylpyridin-2-yl)methanol to a reactive chloromethyl intermediate, which is then coupled with 2-mercapto-5-methoxybenzimidazole to form a thioether.[1][2] The final, critical step is the selective oxidation of this thioether to the sulfoxide, yielding omeprazole.[1][2]
This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of this synthesis.
Diagram: Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of omeprazole.
Part 1: Chlorination of 4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This initial step involves the conversion of the starting alcohol to its corresponding hydrochloride salt, a more reactive intermediate for the subsequent coupling reaction.
Frequently Asked Questions (FAQs)
Question 1: My chlorination reaction with thionyl chloride is sluggish or incomplete. What are the possible causes and solutions?
Answer: Several factors can contribute to an incomplete chlorination reaction. Here’s a systematic approach to troubleshooting:
-
Reagent Quality: Thionyl chloride (SOCl₂) is highly susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored reagent. Contamination with water will quench the thionyl chloride, reducing its effectiveness.
-
Solvent Purity: The solvent, typically dichloromethane (DCM), must be anhydrous. Use a freshly dried solvent for the reaction.
-
Reaction Temperature: While the reaction is often carried out at room temperature, gentle warming (to ~30-35°C) can sometimes facilitate the reaction.[3] However, excessive heat can lead to side reactions and degradation.
-
Stoichiometry: Ensure you are using a slight excess of thionyl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.[4]
Question 2: I am observing significant byproduct formation during the chlorination step. How can I improve the selectivity?
Answer: Byproduct formation often arises from the reactivity of the pyridine ring or over-reaction. Consider the following:
-
Temperature Control: Add the thionyl chloride solution dropwise to the solution of the alcohol at a controlled temperature, ideally at room temperature or slightly below, to manage the exothermicity of the reaction.[4]
-
Alternative Chlorinating Agents: While thionyl chloride is common, other reagents like phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine can offer higher selectivity under mild conditions.[5] Another alternative is using triphosgene in toluene.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of undesired byproducts.
Part 2: Coupling of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl and 2-Mercapto-5-methoxybenzimidazole
This nucleophilic substitution reaction forms the thioether intermediate, a crucial precursor to omeprazole.
Frequently Asked Questions (FAQs)
Question 3: My coupling reaction is giving a low yield of the thioether intermediate. What are the common pitfalls?
Answer: Low yields in this step are often traced back to issues with the reaction conditions or the stability of the reactants.
-
Base Selection and Stoichiometry: A base is required to deprotonate the thiol of the benzimidazole, forming the nucleophilic thiolate. Sodium hydroxide is commonly used.[1][7] Ensure the correct stoichiometry of the base is used to facilitate the reaction without causing degradation of the reactants or product.
-
pH Control: The pH of the reaction mixture is critical. The reaction should be maintained under basic conditions to ensure the thiol is deprotonated.
-
Temperature Management: The addition of the chloromethyl pyridine derivative to the benzimidazole solution should be done at a controlled, low temperature (e.g., below 10°C) to prevent side reactions.[1][7] The reaction can then be allowed to warm to room temperature.[1]
-
Purity of Intermediates: Impurities in either the chloromethyl pyridine or the mercaptobenzimidazole can interfere with the reaction. Ensure both starting materials are of high purity.
Part 3: Oxidation of the Thioether to Omeprazole
This is arguably the most critical and sensitive step in the synthesis, where the thioether is selectively oxidized to the sulfoxide.
Diagram: Oxidation and Potential Over-oxidation
Caption: The critical oxidation step and the potential for over-oxidation.
Frequently Asked Questions (FAQs)
Question 4: I am consistently getting the sulfone byproduct in my oxidation reaction. How can I prevent this over-oxidation?
Answer: The formation of the sulfone is a common challenge and is a direct result of over-oxidation.[8][9] Here’s how to minimize it:
-
Precise Stoichiometry of the Oxidizing Agent: The amount of the oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), is critical.[10] Use a stoichiometric amount or a very slight excess. Carefully weigh your reagents.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity.[11] The reaction is often exothermic, so slow, portion-wise addition of the oxidizing agent is recommended.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting thioether is consumed to prevent further oxidation of the desired sulfoxide.
-
Alternative Oxidizing Agents: While m-CPBA is widely used, other oxidizing systems like hydrogen peroxide in the presence of a catalyst (e.g., sodium molybdate) can offer better control.[8][12]
Question 5: My final omeprazole product is difficult to purify and has a low yield. What purification strategies can I employ?
Answer: Purification of omeprazole can be challenging due to its sensitivity and the presence of closely related impurities.
-
Crystallization: Crystallization is a common and effective purification method. A mixture of methanol and water is often used as the solvent system.[13] Dissolving the crude product in methanol and then adding water as an anti-solvent can induce crystallization.
-
pH Adjustment: Omeprazole's solubility is pH-dependent. Adjusting the pH of the solution to around 9.0 can facilitate its precipitation while keeping some impurities dissolved.[13]
-
Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica gel column chromatography can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane.
-
Handling and Storage: Omeprazole is unstable in acidic conditions and is sensitive to light and moisture.[14][15][16][17][18][19] All purification steps should be carried out promptly, and the final product should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
-
To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol) in anhydrous dichloromethane (400 mL), slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise at room temperature under an inert atmosphere (e.g., argon).[4]
-
Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.[4]
-
Remove the solvent under reduced pressure.
-
Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.[4]
-
Wash the solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[4]
Protocol 2: Synthesis of Omeprazole Sulfide (Thioether Intermediate)
-
In a reaction vessel, dissolve sodium hydroxide (0.13 mol) in ethanol (50 mL) with heating.[1][7]
-
Add 2-mercapto-5-methoxy-1H-benzo[d]imidazole (0.10 mol) to the solution and reflux until fully dissolved.[1][2][7]
-
In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).[1][2][7]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1][2]
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1][2]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1][2]
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.[1]
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[2]
Protocol 3: Oxidation to Omeprazole
-
Dissolve the thioether intermediate in a suitable solvent such as ethyl acetate.
-
Cool the solution to a low temperature (e.g., -25°C).[11]
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent, maintaining the low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Adjust the pH of the mixture to approximately 8 with an aqueous base solution (e.g., 10% sodium hydroxide) to precipitate the crude omeprazole.[20]
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization, for example, from a methanol-water mixture.[13]
Data Summary Table
| Step | Key Reagents | Typical Solvents | Key Parameters | Potential Issues |
| Chlorination | 4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, Thionyl Chloride | Dichloromethane | Room Temperature, Anhydrous Conditions | Incomplete reaction, Byproduct formation |
| Coupling | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 2-Mercapto-5-methoxybenzimidazole, NaOH | Ethanol, Water | Basic pH, Controlled Temperature | Low yield, Impure product |
| Oxidation | Thioether Intermediate, m-CPBA | Ethyl Acetate | Low Temperature (-10 to 0°C), Stoichiometric control | Over-oxidation to sulfone |
| Purification | Crude Omeprazole | Methanol, Water | pH ~9 for precipitation | Low recovery, Impure final product |
References
- refining purification steps in the laboratory synthesis of omeprazole magnesium - Benchchem. (n.d.).
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook. (n.d.).
- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry, 17(4), 2067-2074.
- Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.).
- Purification method of omeprazole. (2014). Google Patents.
- Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
-
Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]
- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (n.d.).
- Gul, S., et al. (2015). Effect of acidic Ph.
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (n.d.). MDPI. Retrieved from [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.
-
Stability study of omeprazole. (2025). ResearchGate. Retrieved from [Link]
- Purification method for reducing omeprazole sodium impurity D. (n.d.). Google Patents.
- Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide - Benchchem. (n.d.).
- purification challenges of omeprazole from 4-Methoxy-2,3,5-trimethylpyridine - Benchchem. (n.d.).
-
Synthesis of omeprazole.[21]. (n.d.). ResearchGate. Retrieved from [Link]
- One pot process for preparing omeprazole and related compounds. (2010). Google Patents.
- Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers - Benchchem. (n.d.).
- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- Synthesis of Omeprazole from 4-Methoxy-2,3,5-trimethylpyridine N-oxide: Application Notes and Protocols - Benchchem. (n.d.).
- The Crucial Role of 5-Methoxy-2-mercaptobenzimidazole in the Synthesis of Omeprazole: A Technical Guide - Benchchem. (n.d.).
- Process for preparation of omeprazole. (2009). Google Patents.
- Adcott, C. (2013). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
- Omeprazole synthesis. (2001). Google Patents.
- Omeprazole process and compositions thereof. (2000). Google Patents.
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- 21. Page loading... [guidechem.com]
Technical Support Center: Purification of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
This guide provides in-depth troubleshooting assistance and advanced protocols for researchers, scientists, and process chemists working on the purification of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. As a critical intermediate in the synthesis of proton pump inhibitors like Ilaprazole, achieving high purity is paramount for the success of subsequent synthetic steps and regulatory compliance.[1][2] This document moves beyond standard procedures to explain the causality behind common purification challenges and offers robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride?
A1: The impurity profile is directly linked to the synthetic route. Most syntheses culminate in the chlorination of 2-hydroxymethyl-4-methoxy-3-methylpyridine.[3][4] Therefore, the primary impurities typically include:
-
Unreacted Starting Material: The precursor, 2-hydroxymethyl-4-methoxy-3-methylpyridine, is a common impurity if the chlorination reaction does not go to completion.
-
Demethylation Byproduct: The 4-methoxy group is susceptible to acid-catalyzed demethylation, especially if excess chlorinating agent (like thionyl chloride) is used or if the workup involves high temperatures under acidic conditions.[4] This results in the formation of the corresponding 4-hydroxy-pyridine derivative.
-
Oxidative Degradation Products: Pyridine N-oxides and other related oxidized species can form, particularly if starting materials from earlier synthetic steps are carried through.[5]
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.[5]
-
Residual Solvents: Solvents used in the chlorination (e.g., toluene, dichloromethane) or in the purification itself (e.g., acetone, isopropanol) may be present.[4][5][6]
Q2: My isolated product is a yellow or brown solid, not the expected white crystalline material. What causes this discoloration?
A2: Discoloration is almost always indicative of impurities. The likely culprits are trace amounts of polymeric byproducts or degradation products formed during the synthesis or workup.[5][7] Pyridine derivatives can be sensitive, and prolonged exposure to heat or strong acid can generate these chromophores. An effective purification protocol, such as the solvent washing method detailed below, is typically sufficient to remove these colored impurities.
Q3: What is the best analytical method to accurately determine the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of this compound.[4][5] A well-developed HPLC method can effectively separate the main compound from its key impurities, allowing for accurate quantification (e.g., >99.5%). For detecting and quantifying potential genotoxic impurities at very low levels (parts-per-million), a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[8]
Q4: How should I properly store the purified 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Like many pyridine derivatives, it can be hygroscopic and may be sensitive to light over long periods.[7] Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture uptake and potential degradation.
Part 2: Troubleshooting Guide
This section provides a problem-solution framework for specific issues encountered during purification.
Problem 1: Persistent Impurities Detected by HPLC After Initial Isolation
-
Symptom: Your HPLC analysis shows a purity of <99.5%, with consistent secondary peaks identified as the 2-hydroxymethyl precursor or the demethylated byproduct.
-
Root Cause Analysis:
-
Incomplete Chlorination: The presence of the 2-hydroxymethyl precursor points directly to an incomplete reaction. This can be caused by insufficient chlorinating agent, reaction time, or non-optimal temperature.
-
Product Degradation During Workup: The presence of the 4-hydroxy (demethylated) impurity is a classic sign of product degradation.[4] This occurs when the product is exposed to harsh acidic conditions, often combined with heat, during the process of removing the solvent and excess chlorinating agent.[4]
-
-
Strategic Solutions:
-
Reaction Optimization: Ensure a slight molar excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction by TLC or HPLC until all the hydroxymethyl starting material is consumed.
-
Workup Modification: Avoid "boiling down" the reaction solvent directly, as this concentrates acidic species and heat, promoting demethylation.[4] Instead, consider quenching the reaction carefully or using a milder workup. A highly effective industrial method involves removing the reaction solvent under reduced pressure and then purifying the resulting crude solid via a solvent wash, which avoids prolonged heating in an acidic environment.[5]
-
Problem 2: Product Fails to Crystallize, Remaining as an Oil or Gummy Solid
-
Symptom: After removing the reaction solvent, the product is a viscous oil or a sticky, semi-solid material that cannot be easily filtered or handled.
-
Root Cause Analysis: The presence of impurities, particularly residual solvents, can act as a "eutectic," depressing the melting point and inhibiting the formation of a stable crystal lattice. The inherent properties of some impurities may also favor an amorphous state.[10]
-
Strategic Solution: Solvent Trituration/Washing: This is the most effective method to induce crystallization and simultaneously purify the product. The principle is to find a solvent or solvent system in which the desired product is poorly soluble, while the impurities are highly soluble.
-
Recommended Solvents: A mixture of acetone and a non-polar solvent like petroleum ether or toluene has been shown to be highly effective.[5]
-
Mechanism: The washing process dissolves and removes the impurities that are preventing crystallization, allowing the pure hydrochloride salt to precipitate as a clean, filterable solid.
-
Table 1: Common Impurities & Their Origin
| Impurity Name | Structure | Typical Origin |
| 2-hydroxymethyl-4-methoxy-3-methylpyridine | Precursor | Incomplete chlorination reaction.[3][4] |
| 2-(chloromethyl)-4-hydroxy-3-methylpyridine | Byproduct | Acid-catalyzed demethylation of the 4-methoxy group.[4] |
| Polymeric Byproducts | N/A | Degradation under harsh thermal or acidic conditions.[5] |
| Residual Solvents | N/A | Trapped solvent from reaction or workup (e.g., Toluene, Acetone).[4][5] |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Optimized Solvent Washing
This protocol is adapted from patented industrial processes and is designed to yield high-purity (>99.5%) material.[5][6]
Objective: To remove residual starting materials, byproducts, and color to obtain a white, crystalline final product.
Procedure:
-
Starting Material: Begin with the crude solid obtained after the chlorination reaction and complete removal of the reaction solvent (e.g., dichloromethane or toluene) under reduced pressure.
-
Prepare Wash Solvent: Prepare a solvent mixture of Acetone:Petroleum Ether (2:1 by volume) . For every 100g of crude solid, you will need approximately 300-450 mL of the solvent mixture for the entire washing procedure.
-
First Wash (Trituration):
-
Place the crude brown solid (100g) into a suitable flask.
-
Add 150 mL of the Acetone:Petroleum Ether mixture.
-
Stir the resulting slurry vigorously at room temperature for 30 minutes. The solid should break up and become much lighter in color as impurities are dissolved into the solvent.
-
-
Filtration:
-
Filter the slurry under vacuum using a Buchner funnel.
-
Wash the filter cake with a small amount (20-30 mL) of fresh, cold wash solvent.
-
-
Repeat Washing:
-
Return the filter cake to the flask and add another 150 mL of the wash solvent.
-
Stir for an additional 15-20 minutes.
-
Filter the solid again, washing the cake with a final small portion of the solvent.
-
-
Drying:
Protocol 2: Example HPLC Method for Purity Assessment
Objective: To establish a baseline HPLC method for determining the purity of the final product and detecting key impurities. This method is based on standard reverse-phase chromatography principles for related compounds.[8]
Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water |
Part 4: Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: Workflow for the purification of the target compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purity issues.
Part 5: Safety Precautions
-
Handling: 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride may cause skin, eye, and respiratory irritation.[9] Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Reagents: Chlorinating agents used in the synthesis, such as thionyl chloride or triphosgene, are highly corrosive and toxic. Handle with extreme caution according to established safety protocols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9]
References
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]
-
Reddy, G. S., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]
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- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
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- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 4-Methoxy-3-methylpyridine Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methoxy-3-methylpyridine. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the transition from laboratory-scale experiments to pilot and commercial-scale production. As your Senior Application Scientist, my goal is to equip you with the necessary insights to ensure a safe, efficient, and high-yield manufacturing process.
Troubleshooting Guide: From Benchtop to Production
Scaling up any chemical synthesis introduces a new set of variables and potential hurdles. The following section addresses specific issues you may encounter during the production of this compound, offering explanations for their root causes and actionable solutions.
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
Final product yield is significantly lower than in laboratory-scale experiments.
-
In-process monitoring (e.g., HPLC, GC) shows a high percentage of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inadequate Mixing and Mass Transfer | On a larger scale, inefficient agitation can lead to localized "hot spots" or areas of high reactant concentration, hindering the reaction from proceeding uniformly. This is a common issue in scaling up pyridine derivative syntheses. Solution: Re-evaluate the reactor geometry and agitator design. Ensure the stirring speed is optimized to maintain a homogenous mixture without causing excessive shear. Consider the use of baffles to improve mixing efficiency. |
| Poor Temperature Control | Many reactions in pyridine synthesis are exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, potentially leading to side reactions or product degradation.[1] Solution: Implement a robust temperature control system with a jacketed reactor and an efficient chiller/heater unit. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to manage the heat evolution. |
| Suboptimal Reagent Stoichiometry | The optimal ratio of reactants may differ at scale due to changes in mixing and reaction kinetics. Solution: Perform a Design of Experiments (DoE) at the pilot scale to re-optimize the stoichiometry of your key reagents. This systematic approach can identify the ideal ratios for maximizing yield and minimizing by-products. |
Issue 2: Formation of Impurities and By-products
Symptoms:
-
Chromatographic analysis (HPLC, GC-MS) reveals the presence of unexpected peaks.
-
The final product has a noticeable color or fails to meet purity specifications.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation & Recommended Solution |
| Side Reactions due to Elevated Temperatures | As mentioned, poor heat control can promote unwanted side reactions. For instance, in reactions involving methoxylation, elevated temperatures can lead to demethylation or other degradative pathways. Solution: Strict temperature control is paramount. Monitor the internal reaction temperature closely and ensure it remains within the validated range. |
| Presence of Water or Other Contaminants | Many reagents used in pyridine synthesis are sensitive to moisture. Water can lead to hydrolysis of intermediates or reagents, generating impurities. Solution: Ensure all solvents and reagents are anhydrous. Use a nitrogen or argon blanket to maintain an inert atmosphere within the reactor, especially during reagent charging and reaction. |
| Isomer Formation | In multi-step syntheses, the regioselectivity of certain reactions can be influenced by reaction conditions. For example, in the chlorination of a pyridine derivative, the position of the chloro group can be misdirected if conditions are not optimal. Solution: Carefully control the reaction parameters (temperature, solvent, catalyst) that influence regioselectivity. Analytical methods like NMR spectroscopy are crucial for confirming the correct isomeric structure of intermediates and the final product.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound and its derivatives.
Q1: What are the primary synthesis routes for this compound and what are their scale-up advantages and disadvantages?
A1: Several synthetic strategies exist for pyridine derivatives.[3] A common approach for this compound involves a multi-step process starting from a suitable pyridine precursor. One method involves the methoxylation of a halogenated pyridine, such as 4-chloro-3-methylpyridine.[2]
-
Advantages for Scale-up: This route often utilizes readily available starting materials and well-understood reaction mechanisms, such as nucleophilic aromatic substitution.
-
Disadvantages for Scale-up: The use of halogenating agents like phosphorus oxychloride requires careful handling due to their corrosive and reactive nature.[2] The purification of the final product to remove inorganic by-products can also be challenging at a large scale.
Another route may involve the construction of the pyridine ring itself through condensation reactions.[4]
-
Advantages for Scale-up: These methods can offer a more convergent synthesis, potentially reducing the overall number of steps.
-
Disadvantages for Scale-up: Multi-component reactions can sometimes be difficult to control on a large scale, and yields may be sensitive to minor variations in reaction conditions.
Q2: What are the key safety considerations when handling this compound and its intermediates?
A2: Safety is a critical aspect of scaling up production. For pyridine derivatives, the following should be considered:
-
Flammability: Many pyridine compounds are flammable liquids and vapors.[5] All handling should be done in a well-ventilated area, away from ignition sources.[5][6]
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
Reactivity: Be aware of the reactivity of all intermediates and reagents. For example, reactions involving strong acids, bases, or oxidizing agents should be performed with caution, especially at scale where heat dissipation is a concern.
Q3: What are the most effective methods for purifying this compound at an industrial scale?
A3: The choice of purification method depends on the nature of the impurities and the desired purity of the final product.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure is often a cost-effective method for large-scale purification.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.[2] The choice of solvent is critical and should be optimized to maximize recovery and impurity rejection.
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods are ineffective.
Q4: How can I monitor the progress of my reaction effectively during scale-up?
A4: In-process control (IPC) is crucial for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any by-products.[2] It provides quantitative data on the reaction progress.
-
Gas Chromatography (GC): For volatile compounds, GC is another excellent option for reaction monitoring.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method to get a qualitative assessment of the reaction's progress.
Experimental Workflow & Visualization
A clear understanding of the experimental workflow is essential for successful scale-up. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine, highlighting critical control points.
Caption: A typical workflow for the scale-up of pyridine derivative synthesis.
References
- Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride - Benchchem.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie.
- ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap.
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet - ChemicalBook.
- 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets - ECHEMI.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents.
- An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents.
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- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Navigating the Labyrinth of Rabeprazole Synthesis: A Technical Guide to Byproduct Control
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Rabeprazole Synthesis. As Senior Application Scientists with extensive field experience, we understand that the path to pure Active Pharmaceutical Ingredient (API) is often fraught with the challenge of impurity formation. This guide is designed to be your troubleshooting companion, offering in-depth insights and practical solutions to control byproduct formation during the synthesis of rabeprazole. We will move beyond rote protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Impurities in Rabeprazole Synthesis
This section is structured in a question-and-answer format to directly address the common issues encountered during rabeprazole synthesis.
Issue 1: High Levels of Rabeprazole Sulfone Impurity Detected
Question: My final rabeprazole product shows a significant peak corresponding to rabeprazole sulfone in the HPLC analysis. What is causing this over-oxidation, and how can I control it?
Answer: The formation of rabeprazole sulfone (Impurity II) is a classic example of over-oxidation of the desired sulfoxide to a sulfone.[1][2] This is a critical step to control, as the structural similarity between rabeprazole and its sulfone makes purification challenging.[3]
Causality and Control:
The primary cause of sulfone formation is an excess of the oxidizing agent or suboptimal reaction conditions. The oxidation of the starting material, rabeprazole sulfide (thioether), to rabeprazole is a delicate process.
Key Control Parameters:
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are paramount. While various agents like m-chloroperbenzoic acid (m-CPBA) and sodium hypochlorite (NaOCl) are used, their quantity must be precisely controlled.[1][4]
-
Recommendation: Use a stoichiometric amount or a slight excess of the oxidizing agent. A detailed study on the effect of NaOCl equivalents showed that increasing the molar ratio significantly increases sulfone formation.[5]
-
-
Temperature: The oxidation reaction is exothermic. Poor temperature control can lead to runaway reactions and increased over-oxidation.
-
Recommendation: Maintain a low reaction temperature, typically between -10°C to 20°C, during the addition of the oxidizing agent.[6]
-
-
pH: The pH of the reaction medium can influence the rate of oxidation and the stability of rabeprazole.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation.
-
Recommendation: Monitor the reaction progress closely using in-process controls (e.g., TLC or HPLC) and quench the reaction promptly upon completion.
-
Troubleshooting Protocol for Sulfone Impurity Reduction:
-
Re-evaluate Oxidant Stoichiometry: Carefully calculate and dispense the oxidizing agent. Consider a titration-based approach for in-situ monitoring of the oxidant concentration.
-
Optimize Temperature Profile: Implement a robust cooling system to maintain the desired temperature range throughout the reaction.
-
pH Control: Use a reliable pH meter and buffer system to maintain the optimal pH.
-
Kinetic Monitoring: Perform time-course analysis to determine the optimal reaction time for complete conversion of the sulfide with minimal sulfone formation.
Issue 2: Presence of Rabeprazole N-Oxide Impurity
Question: I am observing an impurity identified as rabeprazole N-oxide. What is the origin of this byproduct, and what steps can I take to minimize its formation?
Answer: The formation of rabeprazole N-oxide is another oxidation-related impurity.[3] It arises from the oxidation of the pyridine nitrogen atom in the rabeprazole molecule.
Causality and Control:
The N-oxide impurity is often formed concurrently with the desired sulfoxidation. The same oxidizing agents that convert the sulfide to a sulfoxide can also oxidize the nitrogen atom.
Key Control Parameters:
-
Choice of Oxidizing Agent: Some oxidizing agents may be more prone to causing N-oxidation than others.
-
Reaction Conditions: Similar to sulfone formation, temperature and reaction time can influence the extent of N-oxide formation.
Troubleshooting Protocol for N-Oxide Impurity Reduction:
-
Selective Oxidation: Explore the use of more selective oxidizing agents that preferentially oxidize sulfur over nitrogen.
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and at a controlled temperature to minimize localized high concentrations that can lead to side reactions.
-
Alternative Synthetic Route: A patent suggests a process where the N-oxide sulfide derivative is first formed and then selectively reduced to rabeprazole, which could be an alternative approach to avoid this impurity in the final oxidation step.[7]
Issue 3: Detection of Chloro and Methoxy Analogues of Rabeprazole
Question: My rabeprazole batches are contaminated with chloro and/or methoxy analogues. How are these impurities introduced, and how can I prevent their formation?
Answer: The presence of chloro and methoxy analogues of rabeprazole typically points to issues with the starting materials or side reactions in the condensation step.[8][9]
Causality and Control:
-
Chloro Analogue: This impurity can arise if the preceding condensation reaction of 4-chloro-2,3-dimethylpyridine-1-oxide with methoxy propanol is incomplete, carrying over the unreacted chloro-intermediate.[8]
-
Methoxy Analogue: This impurity can be formed if there are traces of methanol in the methoxy propanol used in the condensation reaction.[8]
Troubleshooting Protocol for Analogue Impurity Reduction:
-
Purity of Starting Materials: Ensure the purity of all starting materials, particularly the methoxy propanol, by using appropriate analytical techniques (e.g., GC-MS) to check for methanol contamination.
-
Optimization of Condensation Reaction: Drive the condensation reaction to completion by optimizing reaction time, temperature, and stoichiometry of reactants to ensure full conversion of the chloro-intermediate.
-
Purification of Intermediates: Implement a purification step for the intermediate product after the condensation reaction to remove any unreacted starting materials or byproducts before proceeding to the oxidation step.
Issue 4: Unreacted Rabeprazole Sulfide (Thioether) in the Final Product
Question: My final product contains a significant amount of the starting material, rabeprazole sulfide. What could be the reason for this incomplete conversion?
Answer: The presence of unreacted rabeprazole sulfide indicates an incomplete oxidation reaction.[4]
Causality and Control:
-
Insufficient Oxidizing Agent: The most common cause is an insufficient amount of the oxidizing agent.
-
Poor Mass Transfer: In heterogeneous reaction mixtures, poor mixing can lead to localized areas where the oxidizing agent is not accessible to the sulfide.
-
Low Reaction Temperature: While low temperatures are crucial to prevent over-oxidation, excessively low temperatures can slow down the reaction rate to the point of incomplete conversion within a practical timeframe.
Troubleshooting Protocol for Incomplete Conversion:
-
Verify Oxidant Quantity: Double-check the calculations and the concentration of the oxidizing agent solution.
-
Improve Mixing: Ensure efficient stirring of the reaction mixture to maintain homogeneity.
-
Optimize Temperature and Time: While avoiding high temperatures, ensure the reaction is run at a temperature and for a duration that allows for complete conversion. In-process monitoring is key here.
-
Catalyst Use: Some processes utilize catalysts like pyridine or diisopropylethylamine to facilitate the oxidation, which could be explored to improve conversion.[6]
Summary of Key Impurities and Control Strategies
| Impurity Name | Structure | Common Cause of Formation | Key Control Strategies |
| Rabeprazole Sulfone | Oxidation of sulfoxide group | Over-oxidation | Precise control of oxidizing agent stoichiometry, low reaction temperature, and controlled reaction time.[1][5] |
| Rabeprazole N-Oxide | Oxidation of pyridine nitrogen | Side reaction during oxidation | Use of selective oxidizing agents, controlled addition of oxidant.[3] |
| Chloro Analogue | Incomplete condensation reaction | Unreacted chloro-intermediate | Ensure complete condensation, purify intermediates.[8] |
| Methoxy Analogue | Contaminated starting material | Methanol traces in methoxy propanol | Use high-purity starting materials.[8] |
| Rabeprazole Sulfide | Incomplete oxidation | Insufficient oxidizing agent, poor mixing | Ensure sufficient oxidant, efficient mixing, and optimized reaction conditions.[4] |
Experimental Workflow & Diagrams
To provide a clearer understanding of the synthetic process and the points at which impurities can arise, we have outlined a typical workflow and the chemical transformations involved.
General Synthetic Workflow for Rabeprazole
Caption: The chemical relationships between rabeprazole and its common process-related impurities.
Conclusion
The synthesis of high-purity rabeprazole is an achievable goal with a thorough understanding of the potential byproducts and the implementation of robust control strategies. By focusing on the purity of starting materials, optimizing reaction conditions—particularly in the critical oxidation step—and utilizing in-process controls, researchers can significantly minimize the formation of unwanted impurities. This guide provides a framework for troubleshooting and process optimization, ultimately leading to a more efficient and reliable synthesis of rabeprazole.
References
- US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents. (n.d.).
- NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212. (2010).
- EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents. (n.d.).
- Pingili, R. R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 812-815.
-
Pingili, R. R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. Retrieved from [Link]
-
Analysis of potential genotoxic impurities in rabeprazole active pharmaceutical ingredient via Liquid Chromatography-tandem Mass Spectrometry, following quality-by-design principles for method development. (2019). PubMed. Retrieved from [Link]
- WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents. (n.d.).
-
Identification and synthesis of potential impurities of rabeprazole sodium - ResearchGate. (n.d.). Retrieved from [Link]
-
an efficient synthesis fo rabeprazole - ResearchGate. (n.d.). Retrieved from [Link]
-
An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities - ACS Publications. (2009). Retrieved from [Link]
-
A review of rabeprazole in the treatment of acid-related diseases - PMC - NIH. (2007). Retrieved from [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. - Semantic Scholar. (2005). Retrieved from [Link]
-
Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (2021). Retrieved from [Link]
- CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy) - Google Patents. (n.d.).
-
An Improved Process for Production of Rabeprazole Sodium Substantially Free from Impurities - ResearchGate. (2009). Retrieved from [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT. (n.d.). Retrieved from [Link]
- CN106349220A - Purifying method for rabeprazole sodium - Google Patents. (n.d.).
-
What is the mechanism of Rabeprazole Sodium? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - NIH. (2014). Retrieved from [Link]
- RABEPRAZOLE - New Drug Approvals. (2013).
-
An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities - ResearchGate. (2009). Retrieved from [Link]
-
Identification and characterization of potential impurities of rabeprazole sodium | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents. (n.d.).
-
Identification, isolation and characterization of new impurity in rabeprazole sodium. (2010). Retrieved from [Link]
-
Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed. (2008). Retrieved from [Link]
-
Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139 - JOCPR. (2012). Retrieved from [Link]
- CN103951651A - Rabeprazole correlate D synthesis method - Google Patents. (n.d.).
- WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents. (n.d.).
- CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents. (n.d.). Retrieved from ents.google.
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- 2. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 7. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Methoxy-3-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving the 4-methoxy-3-methylpyridine scaffold. The inherent Lewis basicity of the pyridine nitrogen presents unique challenges, primarily through catalyst inhibition and deactivation pathways. This document is designed to explain the causality behind experimental choices and provide robust, self-validating protocols to overcome these hurdles.
Part 1: General Troubleshooting & Core Concepts
This section addresses universal issues encountered when using pyridyl substrates in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with a 4-methoxy-3-methylpyridyl halide is sluggish or failing completely. What is the most likely cause?
A1: The primary culprit is often catalyst deactivation or inhibition caused by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming stable, catalytically inactive "off-cycle" complexes.[1] This sequestration of the active catalyst effectively poisons the reaction. This issue is a well-documented challenge for nitrogen-containing heterocycles.[2] The choice of ligand, base, and solvent becomes critical to mitigate this effect.
Q2: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is simply agglomerated, inactive palladium metal.[1] This indicates that the catalyst is no longer stable under the reaction conditions.
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands create a sterically hindered and electron-rich environment around the palladium atom, which stabilizes the active Pd(0) species and prevents it from aggregating.[1][4]
-
Control the Temperature: Excessive heat can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still provides a reasonable rate.[1]
-
Ensure a Strictly Inert Atmosphere: Oxygen is detrimental as it can oxidize the active Pd(0) catalyst, leading to decomposition.[1] Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and the use of flame-dried glassware are crucial.[5]
Q3: How does the choice of base and solvent impact catalyst stability and overall success with a pyridyl substrate?
A3: The base and solvent are not merely reaction media; they are active participants in maintaining catalyst stability.
-
Base Selection: A base is required to facilitate key steps in the catalytic cycle, but an overly strong or poorly soluble base can promote side reactions or degrade sensitive substrates, leading to catalyst deactivation. For Suzuki reactions, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases (Cs₂CO₃, K₃PO₄) may be necessary for sensitive substrates.[6][7]
-
Solvent Choice: The solvent must fully dissolve the reactants and the catalytic complex while remaining stable at the reaction temperature. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst oxidation.[1] Common choices include toluene, 1,4-dioxane, and THF.[1] Avoid chlorinated solvents, acetonitrile, and pyridine itself, as they can inhibit the palladium catalyst.[6][7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in cross-coupling reactions involving pyridyl substrates.
Part 2: Reaction-Specific Guidance
This section provides tailored advice for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful tool for creating C(sp²)-C(sp²) bonds. However, with pyridyl substrates, specific challenges like protodeboronation and catalyst inhibition must be addressed.
Q4: What is a reliable starting catalyst system for a Suzuki coupling of a 4-methoxy-3-methylpyridyl halide?
A4: A robust starting point is a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand. Traditional catalysts like Pd(PPh₃)₄ can be effective, but modern systems often provide higher yields and broader substrate scope, especially with challenging substrates like aminopyridines.[8][9]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Citation |
| Pd Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Readily available Pd(II) and Pd(0) sources that are reduced in situ. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands that stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation.[9][10] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong, effective bases. K₃PO₄ is often superior for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Anhydrous, degassed organic solvent with a small amount of water to aid in dissolving the base and facilitating transmetalation.[8] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate with catalyst stability.[11] |
Q5: My reaction is consuming the pyridyl halide, but I'm getting low yield of the desired product and observing significant formation of a biaryl byproduct from my boronic acid. What is happening?
A5: This points to two common side reactions: protodeboronation of your boronic acid starting material and homocoupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), converting your active boronic acid into an inert arene.[5] It is often exacerbated by prolonged reaction times and high temperatures.
-
Homocoupling: This is the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted pathway.[5]
Solutions:
-
Strictly Exclude Oxygen: This is the most critical step to prevent homocoupling. Ensure your reaction setup is rigorously purged with an inert gas.[5]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate). These reagents are more resistant to protodeboronation and slowly release the boronic acid in situ.[11]
-
Use Anhydrous Conditions: While some water is often beneficial, excessive amounts can accelerate protodeboronation. Using a soluble Lewis acid additive like trimethyl borate can sometimes enhance reactivity under anhydrous conditions and attenuate catalyst deactivation.[2]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming C-N bonds to an aromatic ring. The choice of ligand and base is paramount for success.
Q6: I want to couple a primary or secondary amine to the this compound core. Which catalyst system is a good starting point?
A6: The Buchwald-Hartwig amination is highly dependent on the ligand. For general purposes, a palladium precatalyst paired with a bulky biaryl monophosphine ligand is the state-of-the-art. These systems have been developed to be highly active and general.[12][13]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Citation |
| Pd Source | G3 or G4 Buchwald Precatalyst (1-2 mol%) | Air-stable, well-defined precatalysts that readily form the active LPd(0) species upon exposure to base, leading to more reproducible results.[7][14] |
| Ligand | XPhos or RuPhos | These bulky, electron-rich ligands are highly effective for a wide range of amines and aryl halides, including challenging chlorides.[15] |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases that are highly effective for a broad range of substrates.[7] |
| Solvent | Toluene or 1,4-Dioxane | Common, effective, and relatively high-boiling solvents for this transformation. Must be anhydrous and degassed.[7][16] |
| Temperature | 80-110 °C | Typical temperature range required for efficient coupling. |
Q7: The strong base (NaOtBu) is causing decomposition of my starting materials. What are my options?
A7: Base-sensitive functional groups are a common issue. If you observe decomposition, switching to a weaker base is the correct strategy.
-
Weaker Inorganic Bases: Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[6][7] They are generally milder and allow for broader functional group tolerance, though they may require higher temperatures or longer reaction times.
-
Solubility: Cs₂CO₃ is often favored over other carbonate bases due to its better solubility in organic solvents.[7]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.
Q8: What are the standard conditions for a Sonogashira coupling with a 4-methoxy-3-methylpyridyl halide?
A8: The classic Sonogashira reaction employs a dual-catalyst system of palladium and copper(I).[17][18] The copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[19]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Citation |
| Pd Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | Classic, reliable palladium sources for Sonogashira couplings.[17] |
| Co-catalyst | CuI (1-5 mol%) | The essential co-catalyst for the classic Sonogashira mechanism.[19][20] |
| Ligand | PPh₃ (2-4 eq. to Pd) | Often added to stabilize the palladium catalyst, though sometimes omitted if using Pd(PPh₃)₄. |
| Base | Triethylamine (NEt₃) or Diisopropylamine (DIPEA) | Amine bases are crucial; they neutralize the HX byproduct and can also serve as the solvent.[17] |
| Solvent | THF or DMF (if amine is not the solvent) | Anhydrous, degassed polar aprotic solvents are effective. |
| Temperature | Room Temperature to 60 °C | The reaction is often feasible under very mild conditions.[17] |
Q9: I'm concerned about copper contamination in my final product. Can I run the Sonogashira reaction without a copper co-catalyst?
A9: Yes, copper-free Sonogashira couplings are well-established and are often preferred in pharmaceutical synthesis to avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling) and to simplify purification.[21]
Copper-Free Conditions:
-
Catalyst System: These reactions typically require a more robust palladium/ligand system to function efficiently without copper. A combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is common.
-
Base: A stronger base, often an amine like pyrrolidine or piperidine, may be required.
-
Temperature: Higher temperatures may be needed compared to the copper-catalyzed variant.
The choice between copper-catalyzed and copper-free conditions depends on the specific substrate and the purity requirements of the final product.
Part 3: Experimental Protocols
The following are generalized, representative protocols. Note: These are starting points and must be optimized for your specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-methoxy-3-methylpyridyl halide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, to achieve a concentration of ~0.1 M). Bubble argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the flask and purge with argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the 4-methoxy-3-methylpyridyl halide (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor progress by LC-MS. Once complete, cool to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[6][15]
Catalyst System Decision Tree
This diagram provides a simplified decision-making process for selecting an initial cross-coupling strategy for the this compound core.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Functionalization of pyridine rings via direct metalation. ResearchGate.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Optimization of the Buchwald-Hartwig reaction. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Suzuki reaction. Wikipedia.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Sonogashira Coupling. Organic Chemistry Portal.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
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Avoiding common pitfalls in the handling and storage of pyridine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the safe and effective handling and storage of pyridine and its derivatives. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered in the laboratory. As a Senior Application Scientist, my goal is to blend established safety protocols with the nuanced understanding that comes from hands-on experience.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that may arise during the handling and storage of pyridine derivatives.
Issue 1: My reaction is giving low yields, and I suspect my pyridine derivative has degraded. How can I confirm this and what are the likely causes?
Answer:
Degradation of pyridine derivatives is a frequent cause of poor reaction outcomes. Confirmation and troubleshooting should proceed as follows:
-
Initial Confirmation: The simplest method is to re-run the reaction with a freshly opened bottle of the pyridine derivative. If the yield improves significantly, your original stock is likely compromised. For a more rigorous analysis, techniques like NMR spectroscopy or GC-MS can be used to identify impurities or degradation products in the suspect reagent.
-
Common Causes of Degradation:
-
Oxidation: Pyridine and its derivatives can be oxidized at the nitrogen atom to form N-oxides.[1][2] This is often facilitated by exposure to air and certain oxidizing agents.[3] The formation of N-oxides can alter the electronic properties and reactivity of the molecule.[1]
-
Hydrolysis: Many pyridine derivatives are hygroscopic, meaning they readily absorb moisture from the air.[4] This can lead to hydrolysis of sensitive functional groups on the pyridine ring or side chains.
-
Photochemical Reactions: Exposure to light, particularly UV light, can induce photochemical degradation in some pyridine derivatives.[5]
-
Polymerization: Under certain conditions, such as in the presence of strong acids or upon prolonged heating, some pyridine derivatives can polymerize.[3]
-
To visualize the primary degradation pathway, consider the following:
Caption: Common degradation pathways for pyridine derivatives.
Issue 2: I am working with an air-sensitive pyridine derivative. What are the essential handling techniques I must follow?
Answer:
Handling air-sensitive compounds requires techniques that prevent their reaction with atmospheric components like oxygen and water.[6] The two primary methods are the use of a glovebox or a Schlenk line.[6][7]
-
Glovebox: A glovebox provides an inert atmosphere (typically nitrogen or argon) and is ideal for manipulating solids and preparing reaction mixtures.[7][8] All materials must be brought into the glovebox through an antechamber that is purged and refilled with inert gas multiple times.[8]
-
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[7][8] This technique is suitable for running reactions and transferring liquids under an inert atmosphere.[8]
Key Steps for Schlenk Line Technique:
-
Glassware Preparation: All glassware must be thoroughly dried, often by heating in an oven overnight and then cooling under a stream of inert gas.[9]
-
Evacuate-Refill Cycles: The assembled apparatus is connected to the Schlenk line and subjected to several cycles of evacuation (vacuum) and refilling with inert gas to remove adsorbed moisture and atmospheric gases.[6][10]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment to prevent air from entering the system.[9] This is typically monitored with an oil or mercury bubbler.[9]
-
Reagent Transfer: Air-sensitive liquids and solutions are transferred using gas-tight syringes or cannulas.[8] Solids can be added under a positive flow of inert gas.[8]
Caption: Workflow for handling air-sensitive reagents using a Schlenk line.
Issue 3: I've observed discoloration of my pyridine derivative upon storage. Is it still usable?
Answer:
Discoloration, often a yellowing or browning, is a visual indicator of potential degradation. While minor color change might not significantly impact some robust reactions, it is a warning sign that should not be ignored.
-
Causality: The color change is typically due to the formation of small amounts of impurities, often from slow oxidation or reaction with trace contaminants.[5] For high-purity applications like in drug development, any discoloration is a cause for concern.
-
Recommendation: It is best practice to purify the discolored pyridine derivative before use, for example, by distillation or column chromatography. However, for many applications, it is more time- and cost-effective to discard the discolored reagent and use a fresh stock. Always prioritize the integrity of your experimental results.
Issue 4: How do I safely quench a reaction containing a reactive pyridine derivative or excess pyridine?
Answer:
Quenching is a critical step to neutralize reactive species and ensure safe workup. The procedure depends on the nature of the reactants.
-
For Reactions with Excess Pyridine (as a base or solvent):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous acid, such as 1 M HCl, to neutralize the pyridine.[11] This will form the water-soluble pyridinium salt, which can be easily separated from the organic product during an aqueous workup.[12] Be aware that this is an exothermic reaction.[13]
-
-
For Highly Reactive Pyridine Derivatives (e.g., organometallics):
-
Cool the reaction vessel to 0 °C or lower using an ice or dry ice/acetone bath.[14]
-
Under an inert atmosphere, slowly add a less reactive quenching agent, such as isopropanol, until the exothermic reaction ceases.[14]
-
Follow this with a more reactive quenching agent like methanol to ensure complete neutralization.[14]
-
Finally, slowly add water to quench any remaining reactive material.[14]
-
Always perform quenching procedures in a fume hood with appropriate personal protective equipment (PPE). [15]
Section 2: Frequently Asked Questions (FAQs)
Storage
Q1: What are the ideal storage conditions for pyridine and its derivatives? A1: Pyridine derivatives should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[15][16] The ideal storage temperature is between 15°C and 25°C.[4] Containers should be tightly sealed to prevent the ingress of moisture and air.[16][17] For particularly sensitive derivatives, storage under an inert atmosphere (nitrogen or argon) is recommended.[18]
| Parameter | Recommendation | Rationale |
| Temperature | 15°C - 25°C | Prevents excessive vapor pressure and potential freezing.[4] |
| Atmosphere | Tightly sealed container; inert gas for sensitive compounds | Prevents oxidation and hydrolysis.[4] |
| Light | Amber glass or opaque containers | Protects against photochemical degradation.[5] |
| Location | Well-ventilated, cool, dry area away from heat and ignition sources | Minimizes fire hazard and degradation.[15][19] |
| Compatibility | Store away from strong acids and oxidizing agents | Prevents violent exothermic reactions.[3][20] |
Q2: Can I store pyridine derivatives in plastic containers? A2: It depends on the plastic. High-density polyethylene (HDPE) is generally resistant to pyridine, but other plastics, like polypropylene, may not be.[21] Glass containers, particularly amber glass, are the preferred choice for long-term storage as they are inert and protect from light.[15][21] If using a plastic container, ensure it is rated for compatibility with pyridine.
Handling and Safety
Q3: What personal protective equipment (PPE) is required when handling pyridine derivatives? A3: Due to the potential for skin absorption, inhalation, and eye irritation, comprehensive PPE is mandatory.[3][22]
-
Gloves: Nitrile or butyl rubber gloves are recommended.[15][18]
-
Eye Protection: Chemical safety goggles are essential.[17]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: All handling of pyridine and its volatile derivatives must be done in a certified chemical fume hood to prevent inhalation of harmful vapors.[15][22]
Q4: What should I do in case of a pyridine spill? A4:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[23]
-
Remove Ignition Sources: Pyridine is highly flammable.[17]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[15][23] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15][16]
-
Clean the Area: After removal, wash the contaminated site with plenty of water.[17]
Q5: How should I dispose of waste pyridine and its derivatives? A5: Pyridine and its derivatives are considered hazardous waste and must not be poured down the drain.[15]
-
Collect waste in a clearly labeled, sealed, and compatible container.[16]
-
Store the waste container in a well-ventilated area away from incompatible materials.[16]
-
Follow your institution's and local regulations for hazardous waste disposal.[15][23]
References
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5869678A - Oxidation of pyridine and derivatives.
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]
-
YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from [Link]
- Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.
-
Royal Society of Chemistry. (2020, March 3). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Pyridine. Retrieved from [Link]
-
Chinese Chemical Society. (2025, April 2). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation | CCS Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
BIOSYNCE. (2025, September 16). What are the storage conditions for pyridine?. Retrieved from [Link]
-
Baran Lab - Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
American Chemical Society. (2025, December 18). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (2022, November 21). 2 approaches to new pyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. Retrieved from [Link]
-
American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
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Optimizing reaction conditions for the methoxylation of 3-methylpyridine derivatives
<Technical Support Center: Optimizing Methoxylation of 3-Methylpyridine Derivatives
Welcome to the technical support center for the methoxylation of 3-methylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical transformations. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve your desired outcomes with scientific rigor.
Introduction: The Challenge and Importance of Pyridine Methoxylation
Methoxylated pyridine scaffolds are crucial building blocks in medicinal chemistry and materials science.[1][2] The introduction of a methoxy group can significantly alter the electronic properties, solubility, and metabolic stability of a molecule. However, the synthesis of these derivatives, particularly from readily available precursors like 3-methylpyridine (β-picoline), is not always straightforward.[3] Challenges often include low yields, poor regioselectivity, and catalyst deactivation. This guide provides a structured approach to overcoming these hurdles.
Core Principles: Understanding the Reaction Pathways
Two primary mechanistic pathways govern the methoxylation of pyridine rings:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common pathway, especially for pyridines bearing a good leaving group (like a halide) at the 2- or 4-position. The electron-deficient nature of the pyridine ring makes it susceptible to attack by a strong nucleophile like sodium methoxide.[4][5][6][7] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is key, which is why attack is favored at the C2 (ortho) and C4 (para) positions, as the negative charge can be delocalized onto the electronegative nitrogen atom.[4][5][8]
-
Transition-Metal Catalyzed C-H Functionalization: For substrates without a suitable leaving group, direct C-H activation offers a more atom-economical route. Palladium and copper catalysts are commonly employed to selectively activate a C-H bond and facilitate the formation of a C-O bond with a methoxy source.[9][10] These reactions often require specific ligands and oxidants to drive the catalytic cycle.[11][12]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the methoxylation of 3-methylpyridine derivatives.
Q1: My reaction yield is extremely low or fails completely. What are the primary factors to investigate?
Low yield is the most frequent challenge. Systematically investigating the following parameters is crucial.
-
Insufficient Ring Activation (for SNAr): The pyridine ring is electron-deficient, but its reactivity is significantly enhanced by electron-withdrawing groups.[8] If your 3-methylpyridine substrate lacks a good leaving group or other activating groups, the SNAr reaction with methoxide will be very sluggish.
-
Solution: If you are starting from a halopyridine, ensure the halogen is at the 2- or 4-position. The typical reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I.[8] For substrates without a leaving group, a transition-metal-catalyzed C-H activation approach is more appropriate.
-
-
Catalyst System Inefficiency (for C-H Activation): The choice of catalyst, ligand, and base is critical and highly interdependent.
-
Catalyst/Ligand Mismatch: Not all ligands are suitable for all transformations. For copper-catalyzed C-O bond formation, diamine or N,O-bidentate ligands often accelerate the reaction and improve yields under milder conditions.[11][12] For palladium-catalyzed reactions, phosphine ligands are common, but their choice can be critical to avoid catalyst decomposition.[13]
-
Base Selection: The base plays a multifaceted role. In SNAr, a strong, non-nucleophilic base like sodium tert-butoxide is needed to generate the methoxide nucleophile if starting from methanol. In catalyzed reactions, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the catalytic cycle, but an incorrect choice can lead to side reactions or catalyst deactivation.[12][14]
-
Inert Atmosphere: Palladium and copper catalysts, particularly in their active lower oxidation states, are sensitive to oxygen.[13] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of undesired side products.[13] It is often best to start at a lower temperature and gradually increase it if the reaction is not proceeding.
-
Solvent: The solvent must be dry and appropriate for the reaction type. Polar aprotic solvents like DMF or DMSO are common for SNAr, while toluene or dioxane are often used for catalytic cross-coupling reactions.[14]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Decision tree for troubleshooting low yield.
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity?
Regioselectivity is dictated by the electronic and steric properties of the 3-methylpyridine ring.
-
For SNAr on a Dihalogenated Substrate: If you have, for example, 2,6-dichloro-3-methylpyridine, substitution will typically occur first at the less sterically hindered position. However, if one position is electronically more activated than the other, that may dominate.
-
For C-H Activation: Directing groups are the most powerful tools for controlling regioselectivity. In their absence, selectivity is governed by the inherent reactivity of the C-H bonds. For pyridine, the C2 and C6 positions are most susceptible to deprotonation and subsequent functionalization. The methyl group at C3 will sterically hinder the C2 and C4 positions to some extent.
Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?
Catalyst deactivation is a common problem in cross-coupling reactions.
-
Formation of Off-Cycle Species: The catalyst can be trapped in an unreactive state. For example, in copper-catalyzed reactions, the formation of unreactive cuprate complexes can sometimes occur if the concentration of deprotonated nucleophile is too high.[12]
-
Solution: Slow addition of the base can sometimes mitigate this issue.[12]
-
-
Ligand Degradation: The ligands used to stabilize the metal center can degrade under harsh reaction conditions (e.g., high temperature).
-
Solution: Screen more robust ligands, such as N-heterocyclic carbenes (NHCs) for palladium, or switch to a different ligand class entirely.
-
-
Product Inhibition: The product molecule itself can sometimes coordinate strongly to the catalyst, preventing it from participating in further catalytic cycles.
-
Solution: Try running the reaction at a lower concentration or consider a different catalyst system that may be less susceptible to product inhibition.
-
Frequently Asked Questions (FAQs)
Q: Which is better for my reaction: a copper or palladium catalyst? A: The choice depends on the specific transformation.
-
Copper catalysts are generally cheaper and are very effective for Ullmann-type C-O coupling reactions, especially when starting with an aryl halide. They often work well with N,N- or N,O-bidentate ligands.[11][12]
-
Palladium catalysts are extremely versatile and powerful for C-H activation and cross-coupling reactions.[9][10] They often offer higher turnover numbers and broader functional group tolerance but can be more expensive and sensitive.
Q: What is the role of the N-oxide in pyridine functionalization? A: Converting the pyridine nitrogen to an N-oxide is a powerful synthetic strategy.[16] The N-oxide group is strongly electron-withdrawing, which further activates the ring (especially at C2 and C4) towards nucleophilic attack or C-H activation.[5][10][15] It also prevents the pyridine nitrogen itself from acting as a Lewis base and coordinating to/poisoning the metal catalyst. After the desired functionalization, the N-oxide can be readily reduced back to the pyridine.
Q: What are the primary side reactions to be aware of? A: Besides the desired methoxylation, several side reactions can occur:
-
Hydrolysis: If water is present in the reaction, hydrolysis of the starting material or product can occur, especially under basic conditions. Ensure all reagents and solvents are anhydrous.
-
Homocoupling: In cross-coupling reactions, the coupling of two molecules of the starting aryl halide or two molecules of the coupling partner can occur, particularly if oxygen is not rigorously excluded.[13]
-
Methyl Group Reactivity: While generally stable, the methyl group on the pyridine ring can, under certain radical or strongly basic conditions, undergo side reactions.[17] This is less common under typical methoxylation conditions but should be considered if unexpected byproducts are observed.
Below is a simplified catalytic cycle for a copper-catalyzed C-O coupling reaction, illustrating the key steps where issues can arise.
Caption: Simplified Cu-catalyzed C-O coupling cycle.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Methoxylation of 2-Bromo-5-methylpyridine
This protocol is a representative example and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and the 2-bromo-5-methylpyridine substrate (1.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add sodium methoxide (1.5 equiv.) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of NH₄Cl and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methoxy-3-methylpyridine for the Research Scientist
Introduction: The Significance of 4-Methoxy-3-methylpyridine
This compound is a valuable substituted pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—a methoxy group at the 4-position and a methyl group at the 3-position—imparts unique electronic and steric properties that are often key to the efficacy of the final target compounds. For researchers and professionals in drug development, the selection of an efficient, scalable, and cost-effective synthetic route to this intermediate is a critical decision that can significantly impact project timelines and overall success.
This guide provides a comprehensive comparative analysis of two principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a side-by-side comparison of their respective advantages and disadvantages. Our aim is to equip the practicing scientist with the necessary insights to make an informed decision based on the specific requirements of their research or development program.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From 3-Methylpyridine via N-Oxide | Route 2: From 3-Methyl-4-pyridone via Chlorination |
| Starting Material | 3-Methylpyridine (3-Picoline) | 3-Methyl-4-pyridone |
| Overall Yield | Variable, typically 30-50% over 4 steps | Generally higher, potentially 60-70% over 2 steps |
| Number of Steps | 4 | 2 |
| Key Reagents | Oxidizing agents (H₂O₂/AcOH or m-CPBA), Nitrating mixture (HNO₃/H₂SO₄), Sodium methoxide, Reducing agents (e.g., Pd/C, H₂) | Chlorinating agent (POCl₃ or SOCl₂), Sodium methoxide |
| Scalability | Moderate; nitration step requires careful thermal control. | Good; fewer steps and well-established industrial reactions. |
| Key Advantages | Readily available and inexpensive starting material. Well-documented chemistry for each step. | Shorter and more convergent route. Potentially higher overall yield. |
| Key Disadvantages | Multi-step process with potential for yield loss at each stage. Use of strong acids and nitrating agents requires stringent safety protocols. | The starting material, 3-methyl-4-pyridone, is less common and more expensive than 3-methylpyridine. Use of phosphorus oxychloride can generate significant acidic waste. |
Route 1: Synthesis from 3-Methylpyridine via N-Oxide Intermediates
This classical, multi-step approach leverages the versatile chemistry of pyridine N-oxides to achieve the desired substitution pattern. The N-oxide group serves a dual purpose: it activates the pyridine ring for electrophilic substitution at the 4-position and can be readily removed in the final step.
Logical Workflow of Route 1
A Comparative Guide to Pyridine-Based Intermediates in Proton Pump Inhibitor (PPI) Synthesis: A Focus on 4-Methoxy-3-methylpyridine and its Analogues
Introduction
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. The chemical architecture of these drugs, characterized by a core benzimidazole ring linked to a substituted pyridine ring via a methylsulfinyl bridge, has been the subject of extensive synthetic exploration. The efficiency, scalability, and cost-effectiveness of PPI synthesis are critically dependent on the strategic choice of intermediates, particularly the substituted pyridine moiety. This guide provides an in-depth technical comparison of various synthetic routes to key pyridine intermediates used in the production of leading PPIs, with a conceptual focus on structures like 4-Methoxy-3-methylpyridine and its more complex, commercially utilized analogues. We will delve into the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this vital aspect of pharmaceutical chemistry.
The general synthesis of a PPI involves the coupling of a substituted 2-mercaptobenzimidazole with a reactive pyridine intermediate, typically a 2-(chloromethyl)pyridine derivative. This is followed by a controlled oxidation of the resulting thioether to the pharmacologically active sulfoxide.[1] The structure of the pyridine intermediate is a key determinant of the final PPI's identity and properties.
The Central Role of the Substituted Pyridine Intermediate
The journey to a final PPI molecule is a multi-step process where the synthesis of the pyridine intermediate is often the most complex and cost-defining stage. The choice of the starting pyridine derivative significantly influences the number of synthetic steps, the types of reagents required, overall yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API). While a simple molecule like this compound is not typically a direct precursor in large-scale synthesis, the core strategies for its synthesis are foundational to understanding the more complex routes for industrial intermediates.
The following sections will compare the synthetic pathways to the key pyridine intermediates for four major PPIs: Omeprazole, Pantoprazole, Lansoprazole, and Rabeprazole.
Comparative Analysis of Synthetic Routes to Key Pyridine Intermediates
Omeprazole Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
The pyridine intermediate for Omeprazole is a tetrasubstituted pyridine derivative. Its synthesis has been approached from different starting materials, primarily 2,3,5-trimethylpyridine (collidine) or 3,5-dimethylpyridine (lutidine).
Synthetic Pathway Overview (from 2,3,5-trimethylpyridine)
Caption: Synthetic route to Omeprazole's pyridine intermediate from 2,3,5-trimethylpyridine.
Alternative Pathway (from 3,5-Lutidine)
A more cost-effective approach starts with the more readily available 3,5-lutidine. This route avoids the need for a methyl group at the 2-position of the starting material, which is introduced later in the synthesis.
Caption: Cost-effective synthetic route to Omeprazole's pyridine intermediate from 3,5-lutidine.
| Parameter | Route from 2,3,5-Trimethylpyridine | Route from 3,5-Lutidine | Key Considerations |
| Starting Material | 2,3,5-Trimethylpyridine (Collidine) | 3,5-Dimethylpyridine (Lutidine) | 3,5-Lutidine is generally more economical. |
| Key Steps | Oxidation, Nitration, Methoxylation, Rearrangement, Chlorination | Oxidation, Nitration, Methoxylation, Hydroxymethylation, Chlorination | The introduction of the 2-methyl group functionality differs. |
| Reported Overall Yield | ~76.4% (for the final chlorination step)[2] | Varies depending on the specific hydroxymethylation strategy. | Yields are often comparable, making starting material cost a key driver. |
| Reagents | Acetic Anhydride for rearrangement. | Specific reagents for hydroxymethylation. | The use of acetic anhydride is a notable difference.[3] |
| Scalability | Established for large-scale production. | Highly scalable and often preferred industrially. | Both routes are industrially viable. |
Pantoprazole Intermediate: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
The synthesis of the pyridine intermediate for Pantoprazole often starts from maltol or 3-hydroxy-2-methyl-4-pyrone, which are not pyridine derivatives themselves, highlighting a different synthetic strategy.
Synthetic Pathway Overview (from Maltol)
Caption: Synthetic route to Pantoprazole's pyridine intermediate from Maltol.[4]
| Parameter | Route from Maltol/3-Hydroxy-2-methyl-4-pyrone | Alternative Pyridine-based Routes | Key Considerations |
| Starting Material | Maltol or 3-Hydroxy-2-methyl-4-pyrone | Substituted Pyridines (e.g., 2-methyl-3-hydroxypyridine)[4] | Maltol is a cost-effective and readily available starting material. |
| Number of Steps | ~7 steps | Can also be a multi-step process. | The route from Maltol is well-established but involves several transformations.[4][5] |
| Reported Overall Yield | >75%[4] | Varies. | The Maltol route offers good overall yields. |
| Key Transformations | Ring transformation from pyrone to pyridone. | Functional group interconversions on a pre-existing pyridine ring. | The core chemical strategy is fundamentally different. |
| Industrial Viability | A widely used industrial method.[6] | Also viable but may be less common. | The choice often depends on the cost and availability of starting materials. |
Lansoprazole Intermediate: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
The synthesis of the Lansoprazole intermediate introduces a trifluoroethoxy group, which requires specific reagents and conditions. The common starting material is 2,3-lutidine.
Synthetic Pathway Overview (from 2,3-Lutidine)
Caption: Synthetic route to Lansoprazole's pyridine intermediate from 2,3-Lutidine.[7]
| Parameter | Route from 2,3-Lutidine | Key Considerations |
| Starting Material | 2,3-Lutidine (2,3-dimethylpyridine) | A readily available starting material. |
| Key Steps | Oxidation, Nitration, Nucleophilic Substitution with Trifluoroethanol, Rearrangement, Chlorination. | The introduction of the trifluoroethoxy group is a critical step.[7] |
| Reagents | 2,2,2-Trifluoroethanol, Acetic Anhydride. | Handling of trifluoroethanol and control of the substitution reaction are important. |
| Industrial Practice | This is a common industrial route. | The multi-step nature requires careful optimization of each stage. |
Rabeprazole Intermediate: 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
The synthesis of the Rabeprazole intermediate involves the introduction of a methoxypropoxy side chain. A common starting material is 2,3-dimethylpyridine.
Synthetic Pathway Overview (from 2,3-Dimethylpyridine)
Caption: Synthetic route to Rabeprazole's pyridine intermediate from 2,3-dimethylpyridine.[8][9]
| Parameter | Route from 2,3-Dimethylpyridine | Key Considerations |
| Starting Material | 2,3-Dimethylpyridine (2,3-Lutidine) | A common and accessible starting material. |
| Key Steps | Oxidation, Nitration, Etherification, Rearrangement, Hydrolysis, Chlorination. | The etherification with 3-methoxypropanol is a key step.[8] |
| Reagents | 3-methoxypropanol, Acetic Anhydride, Thionyl Chloride. | The synthesis follows a similar logic to that of the Lansoprazole intermediate. |
| Industrial Significance | This pathway is well-established for the industrial production of Rabeprazole.[10][11] | Optimization of each step is crucial for overall efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Omeprazole Intermediate)
This protocol is a representative example of the final chlorination step.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
Procedure:
-
Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.[2]
-
Cool the solution in an ice bath.[2]
-
Slowly add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution, maintaining the temperature.[12]
-
After the addition is complete, allow the reaction to proceed at room temperature for approximately 1.5 hours.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane.[2]
-
Add acetone to the residue and stir until a solid precipitate forms.[2]
-
Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2]
Note: The reported yield for this final step can be as high as 76.4% to 100% depending on the specific conditions and reagents used.[2][12]
Protocol 2: Condensation of Pyridine Intermediate with 2-Mercaptobenzimidazole (General Step for PPI Synthesis)
This protocol outlines the general coupling reaction to form the thioether intermediate.
Materials:
-
2-Chloromethylpyridine derivative hydrochloride (e.g., from Protocol 1)
-
Substituted 2-mercaptobenzimidazole (e.g., 5-methoxy-2-mercaptobenzimidazole for Omeprazole)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in ethanol or methanol with heating.[1]
-
Add the substituted 2-mercaptobenzimidazole to the basic solution and reflux until it dissolves completely.[1]
-
Cool the reaction mixture.[1]
-
In a separate vessel, dissolve the 2-chloromethylpyridine derivative hydrochloride in water.[1]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, the thioether intermediate can be isolated by filtration or extraction.
Conclusion: The Strategic Choice of Pyridine Intermediates
The synthesis of proton pump inhibitors is a testament to the elegance and practicality of industrial organic chemistry. While a simple substituted pyridine like this compound provides a conceptual starting point, the industrial synthesis of PPIs relies on more complex, highly functionalized pyridine intermediates. The choice of the initial raw material—be it a substituted pyridine like lutidine or a non-pyridine precursor like maltol—sets the stage for the entire synthetic sequence.
The comparative analysis reveals a common strategic thread: a multi-step functionalization process involving oxidation, nitration, and nucleophilic substitution to build the required substitution pattern on the pyridine ring, followed by the introduction of the reactive chloromethyl group. Cost-effectiveness often dictates the preference for simpler, more abundant starting materials like 3,5-lutidine over more substituted analogues.[3] The specific nature of the desired PPI dictates the choice of nucleophile in the substitution step, for instance, methoxide for omeprazole, trifluoroethoxide for lansoprazole, and methoxypropoxide for rabeprazole.
For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is paramount. It allows for informed decisions regarding process optimization, cost reduction, and the development of novel, more efficient synthetic routes to these life-changing medicines. The continuous innovation in the synthesis of these pyridine intermediates will undoubtedly play a crucial role in the future of PPI manufacturing.
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A Comparative Guide to the Biological Activity of 4-Methoxy-3-methylpyridine Derivatives and Other Heterocyclic Compounds
In the vast and intricate world of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[1][2][3] Their unique chemical structures, containing at least one atom other than carbon within a ring, bestow upon them a diverse range of pharmacological properties.[1] Among these, nitrogen-containing heterocycles are of paramount importance, with pyridine and its derivatives being a focal point of extensive research in drug discovery.[4][5] This guide provides an in-depth, comparative analysis of the biological activities of a specific class of pyridine derivatives, 4-methoxy-3-methylpyridines, juxtaposed with other significant heterocyclic compounds such as pyrimidines and quinolines. Our exploration is grounded in experimental data, elucidating the nuances of their anticancer, antimicrobial, and anti-inflammatory properties.
The Ascendancy of Pyridine Derivatives in Oncology
Pyridine derivatives have emerged as powerful scaffolds in the design of anticancer agents, exhibiting a wide spectrum of mechanistic actions.[4][5][6][7] These compounds can disrupt critical cellular processes essential for cancer cell proliferation and survival, including the inhibition of kinases, tubulin polymerization, and topoisomerase enzymes.[4][6][8]
4-Methoxy-3-methylpyridine Derivatives: A Case Study in Potency
While specific data on this compound derivatives is part of a broader landscape of pyridine research, the influence of methoxy and methyl substitutions is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. For instance, 4-methoxypyridine serves as a crucial intermediate in the synthesis of bioactive molecules and therapeutic agents.[9] The introduction of a methyl group can further influence the molecule's interaction with biological targets.
Comparative Anticancer Activity: Pyridine vs. Pyrimidine and Triazole Derivatives
To contextualize the potential of this compound derivatives, we can draw comparisons with other heterocyclic structures that have demonstrated significant anticancer activity.
A study on novel 1,2,4-triazole-pyridine hybrid derivatives revealed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values ranging from 41.12µM to 61.11µM.[10] Another investigation into pyridine-ureas showcased compounds with potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some derivatives being significantly more active than the standard drugs Doxorubicin and Sorafenib.[11] For example, compound 8e in that study exhibited an IC50 of 0.22 μM, which was 8.7 times more active than Doxorubicin.[11]
Furthermore, a series of newly synthesized pyridine, pyran, and pyrimidine derivatives were evaluated for their antitumor activities against 59 different human tumor cell lines.[12] Several of these compounds, including pyridine derivatives, exhibited significant in vitro antitumor activities at low concentrations.[12]
Table 1: Comparative in vitro Anticancer Activity of Heterocyclic Compounds
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [11] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 | [11] |
| 1,2,4-Triazole-Pyridine | Compound TP6 | B16F10 (Melanoma) | ~41 | [10] |
| Pyridine Derivative | Compound 8 (steroidal) | PC-3 (Prostate) | 1.55 | [4] |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 1.93 | [11] |
| Sorafenib (Standard) | - | MCF-7 (Breast) | 4.50 | [11] |
This data underscores the potent and varied anticancer potential within the broader class of pyridine derivatives, providing a strong rationale for the continued investigation of specific subclasses like 4-methoxy-3-methylpyridines.
Mechanism of Action: A Deeper Dive
The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key signaling pathways. For instance, many pyridine-based compounds act as kinase inhibitors, interfering with pathways that initiate tumor growth.[7][8] Some derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[8][11] Others can induce apoptosis (programmed cell death) by causing genotoxic stress or arresting the cell cycle at various phases, such as the G2/M phase.[6]
Diagram 1: Simplified Signaling Pathway of VEGFR-2 Inhibition by Pyridine Derivatives
Caption: Inhibition of VEGFR-2 signaling by pyridine derivatives.
The Broad Spectrum of Antimicrobial Activity
Heterocyclic compounds are a cornerstone in the development of antimicrobial agents, addressing the critical global health challenge of antibiotic resistance.[1] Their diverse structures allow for the fine-tuning of biological activities to target a wide range of pathogens.[1][2][13]
Comparative Antimicrobial Efficacy: A Look at Different Heterocycles
While specific studies on the antimicrobial properties of this compound derivatives are emerging, the broader classes of pyridine and pyrimidine derivatives have shown significant promise.
A study on newly synthesized cyanopyridine and pyrimidine analogues demonstrated good anti-inflammatory and antimicrobial activities.[14] Specifically, some cyanopyridine derivatives displayed significant activity against Gram-negative bacteria like E. coli, while certain pyrimidine derivatives were effective against Gram-positive bacteria such as S. aureus.[14] Research on other nitrogen-based heterocyclic compounds has also revealed potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains.[2]
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound Class | Derivative Example | E. coli (Gram -ve) | S. aureus (Gram +ve) | Reference |
| Cyanopyridine | Compound IIh | Good Activity | - | [14] |
| Pyrimidine | Compound IIIh | - | Good Activity | [14] |
| Pyrimidine | Compound IId | - | Good Activity | [14] |
| Pyrimidine | Compound IIf | - | Good Activity | [14] |
| Ofloxacin (Standard) | - | Standard | Standard | [14] |
The "Zone of Inhibition" is a key qualitative measure of antimicrobial activity.[15][16][17][18] A larger zone indicates greater effectiveness of the antimicrobial agent in inhibiting microbial growth.[17]
Tackling Inflammation: The Anti-inflammatory Potential
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[19] Heterocyclic compounds, including pyridine and pyrimidine derivatives, have been extensively investigated for their anti-inflammatory properties.[20][21]
Pyridine vs. Pyrimidine Derivatives in Inflammation Control
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents in LPS-stimulated RAW 264.7 macrophages revealed significant inhibitory activity.[22][23] Among the pyridine derivatives, compounds 7a and 7f showed significant inhibition of nitric oxide (NO) production with IC50 values of 76.6 µM and 96.8 µM, respectively.[22][23] The pyrimidine derivatives also demonstrated promising results, with compounds 9a and 9d exhibiting IC50 values of 83.1 µM and 88.7 µM, respectively.[22][23]
Further analysis of the most promising compounds, 7a (a pyridine derivative) and 9d (a pyrimidine derivative), on the gene expression levels of inflammatory cytokines showed that 7a was more effective as an anti-inflammatory agent.[22][23] It significantly decreased the expression levels of IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS genes.[22]
Table 3: Comparative in vitro Anti-inflammatory Activity
| Compound Class | Derivative Example | NO Inhibition (%) | IC50 (µM) | Reference |
| Pyridine | Compound 7a | 65.48 | 76.6 | [22][23] |
| Pyridine | Compound 7f | 51.19 | 96.8 | [22][23] |
| Pyrimidine | Compound 9d | 61.90 | 88.7 | [22][23] |
| Pyrimidine | Compound 9a | 55.95 | 83.1 | [22][23] |
The mechanism of anti-inflammatory action for many heterocyclic compounds, including pyrimidines, is associated with the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[20]
Experimental Protocols: A Foundation for Reproducible Science
The validation of the biological activities discussed relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[24][25] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[24][26]
Diagram 2: Experimental Workflow for the MTT Assay
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight.[25][26][27]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control.[27]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[27]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[25][26]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[25][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Zone of Inhibition Assay for Antimicrobial Activity
Also known as the Kirby-Bauer test, this is a qualitative method to assess the ability of an antimicrobial agent to inhibit microbial growth.[15][17][18]
Detailed Steps:
-
Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of an agar plate.[18]
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[28]
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 18-24 hours).[17][18]
-
Measurement: If the compound is effective, a clear zone will appear around the disk where microbial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters.[17]
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Model
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of new substances.[19][29][30]
Detailed Steps:
-
Animal Grouping: Laboratory animals (typically rats) are divided into control and treatment groups.[30]
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the treatment groups, while the control group receives a vehicle.
-
Induction of Inflammation: After a set period, a phlogistic agent like carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[19]
-
Edema Measurement: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant and diverse biological activities of pyridine derivatives, placing the potential of this compound derivatives in a promising context. The data from related heterocyclic compounds, such as pyrimidines and triazoles, provide a valuable framework for understanding structure-activity relationships and for the rational design of new therapeutic agents.
The potent anticancer activity of various pyridine derivatives, often surpassing that of standard clinical drugs, underscores the importance of this chemical scaffold in oncological research. Similarly, the demonstrated antimicrobial and anti-inflammatory properties of pyridine and its chemical cousins point to their versatility in addressing a wide range of medical needs.
Future research should focus on the synthesis and rigorous biological evaluation of novel this compound derivatives. Elucidating their specific mechanisms of action and conducting in vivo studies will be crucial steps in translating the promise of these compounds into tangible therapeutic benefits. The continued exploration of heterocyclic chemistry is, without a doubt, a vital endeavor in the ongoing quest for more effective and safer medicines.
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A Definitive Guide to the Structural Elucidaion of 4-Methoxy-3-methylpyridine Utilizing Advanced Spectroscopic Methods
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural verification of novel and existing chemical entities is paramount. For heterocyclic compounds such as 4-Methoxy-3-methylpyridine, a key building block in medicinal chemistry, an in-depth structural analysis ensures the integrity of subsequent research and development. This guide provides a comprehensive comparison of advanced spectroscopic methods for the definitive structural validation of this compound, moving beyond rudimentary checks to a holistic, multi-technique approach that guarantees scientific rigor.
This document is tailored for researchers, scientists, and drug development professionals who require a robust framework for structural elucidation. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that underscores the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Analytical Imperative: Beyond Simple Confirmation
While basic spectroscopic techniques like 1D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a preliminary fingerprint of a molecule, they can often be insufficient for unequivocally determining the precise arrangement of substituents on a complex aromatic scaffold like a substituted pyridine. The potential for isomeric ambiguity necessitates the application of more sophisticated, multi-dimensional techniques. This guide will demonstrate how a synergistic application of one- and two-dimensional NMR spectroscopy, coupled with high-resolution mass spectrometry, provides an unassailable confirmation of the structure of this compound.
Foundational Analysis: 1D NMR and IR Spectroscopy
A logical starting point in any structural elucidation workflow is the acquisition of basic 1D ¹H and ¹³C NMR spectra, along with an IR spectrum.[1] These initial experiments offer crucial insights into the functional groups present and the electronic environment of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate chemical environment. For this compound, we expect to see signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the weakly electron-donating methyl group.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. A proton-decoupled ¹³C NMR spectrum for this compound should display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methyl and methoxy substituents.[3] The chemical shifts of the ring carbons are particularly informative about the substitution pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying characteristic functional groups based on their vibrational frequencies.[4] For this compound, key vibrational bands would include C-H stretching from the aromatic ring and alkyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching from the methoxy group.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for three distinct aromatic protons, a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl group (~2.2 ppm). |
| ¹³C NMR | Five signals for the pyridine ring carbons and two signals for the methoxy and methyl group carbons. |
| IR | Aromatic C-H stretching (>3000 cm⁻¹), Alkyl C-H stretching (<3000 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹). |
Advanced 2D NMR Techniques: Unraveling Connectivity
To move from a collection of signals to a confirmed structure, two-dimensional NMR experiments are indispensable.[5] These techniques allow for the visualization of correlations between nuclei, providing a detailed map of the molecule's connectivity.
Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds.[2] In the context of this compound, a COSY spectrum would reveal the coupling network of the aromatic protons on the pyridine ring, allowing for their sequential assignment.
Caption: A stepwise process for interpreting spectroscopic data to validate the structure.
Conclusion
The structural validation of this compound serves as a compelling case study for the power of a multi-faceted spectroscopic approach. While 1D NMR and IR provide valuable preliminary data, they are insufficient to definitively establish the substitution pattern on the pyridine ring. The strategic application of advanced 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, in conjunction with high-resolution mass spectrometry, creates a self-validating network of data that unambiguously confirms the molecular structure. This rigorous analytical workflow not only ensures the identity and purity of the compound but also upholds the principles of scientific integrity, providing a solid foundation for its application in research and development.
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A Comparative Study of the Reactivity of 4-Methoxy-3-methylpyridine and Its Isomers
An In-Depth Technical Guide
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds that form the core of countless pharmaceuticals, agrochemicals, and functional materials. Their chemical behavior, dictated by the interplay of the electron-deficient nitrogen atom and the nature and position of substituents, offers a rich landscape for synthetic exploration. Among these, methoxy- and methyl-substituted pyridines are particularly valuable building blocks in drug development, where precise control over reactivity is paramount for constructing complex molecular architectures.
This guide provides a comprehensive comparative analysis of the chemical reactivity of 4-Methoxy-3-methylpyridine and its key structural isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric factors that govern their behavior. By explaining the causality behind their differing reactivities in key transformations—such as protonation, electrophilic and nucleophilic substitutions, and redox reactions—this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to make informed strategic decisions in their synthetic endeavors. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for laboratory application.
Chapter 1: Physicochemical Properties and Electronic Landscape
The reactivity of a substituted pyridine is a direct consequence of how its substituents modulate the electron distribution within the aromatic ring and the availability of the nitrogen's lone pair. The primary molecules under consideration are this compound and its isomers where the substituents occupy different positions relative to the nitrogen atom.
The methoxy (-OCH₃) group exerts a dual electronic influence: a strong, resonance-based electron-donating effect (+M) and an inductive electron-withdrawing effect (-I). The +M effect is most pronounced at the ortho and para positions. The methyl (-CH₃) group is a weak electron-donating group through induction (+I) and hyperconjugation. These effects, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, create unique electronic environments for each isomer.
Basicity and pKa Values
The basicity of the pyridine nitrogen is a critical parameter, influencing its nucleophilicity and the conditions required for many reactions. It is a sensitive probe of the electronic and steric environment. Electron-donating groups generally increase basicity, while electron-withdrawing groups and steric hindrance near the nitrogen decrease it.
| Compound | Predicted Relative Basicity | Key Influencing Factors | pKa (Reference Compound) |
| This compound | High | +M effect of para-methoxy group increases electron density on N. Minimal steric hindrance. | pKa of 2,6-lutidine: 6.60-6.72[1][2] |
| 2-Methoxy-3-methylpyridine | Low | -I effect of ortho-methoxy group dominates, reducing N basicity.[3] Steric hindrance from the methoxy group. | pKa of 2-methoxypyridine: 3.06[3] |
| 3-Methoxy-4-methylpyridine | Moderate-High | +I effect of the methyl group at C4. The meta-methoxy group has a weaker electronic influence on N. | pKa of 3,5-lutidine: 6.15[4] |
| 2-Methyl-4-methoxypyridine | Moderate | Steric hindrance from the ortho-methyl group reduces accessibility of the N lone pair.[5] +M effect from para-methoxy. | pKa of Pyridine: 5.23[3] |
Caption: Factors governing the basicity of pyridine isomers.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophiles than benzene.[6][7] Reactions typically require harsh conditions, and substitution occurs preferentially at the C-3 and C-5 positions to avoid placing a positive charge on the electronegative nitrogen atom in the intermediate sigma complex.[6][7] However, the presence of the strongly activating methoxy group makes EAS feasible.
The regiochemical outcome is determined by the synergistic and antagonistic directing effects of the substituents and the ring nitrogen.
-
This compound : The powerful para-directing effect of the methoxy group strongly activates C-3 and C-5. The methyl group at C-3 further activates C-5. Therefore, electrophilic attack is overwhelmingly directed to the C-5 position .
-
2-Methoxy-3-methylpyridine : The ortho/para-directing methoxy group activates C-3 and C-5. The methyl group at C-3 activates C-2, C-4, and C-6. The most likely position for substitution is C-5 , which is activated by the methoxy group and is the electronically preferred position for substitution on the pyridine ring.
-
3-Methoxy-4-methylpyridine : The methoxy group activates C-2 and C-4, while the methyl group activates C-3 and C-5. Attack at C-2 is favored due to activation from the methoxy group and being ortho to the weakly directing methyl group.
Predicted Regioselectivity for Bromination
| Isomer | Most Reactive Position(s) | Predicted Major Product | Rationale |
| This compound | C-5 | 5-Bromo-4-methoxy-3-methylpyridine | Strong activation from para-methoxy group. |
| 2-Methoxy-3-methylpyridine | C-5 | 5-Bromo-2-methoxy-3-methylpyridine | Strong activation from para-methoxy group at the electronically favored C-5 position.[8][9] |
| 3-Methoxy-4-methylpyridine | C-2 | 2-Bromo-3-methoxy-4-methylpyridine | Activation from meta-methoxy group, avoiding positions ortho/para to the deactivating nitrogen. |
Experimental Protocol: Bromination of this compound
This protocol describes a representative method for electrophilic bromination to validate the predicted regioselectivity.
Materials:
-
This compound (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Sulfuric Acid (concentrated, 2 mL)
-
Dichloromethane (DCM, 10 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
In a separate container, dissolve NBS in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chapter 3: Nucleophilic Substitution and Deprotonation
In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions.[6][10][11] This is because the negative charge in the Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom.
While the methoxy group is not a good leaving group, these principles become highly relevant in reactions with strong nucleophiles or organometallics, which can either displace a suitable leaving group (like a halide) or deprotonate an acidic C-H or methyl group proton.
-
Directed Ortho-Metalation (DoM) : The methoxy group can direct lithiation to an adjacent position. For This compound , the C-5 position is the most likely site for deprotonation by a strong base like n-butyllithium, although deprotonation of the C-3 methyl group is also a competing pathway.
-
Reactivity at C-2/C-4 : In isomers with a leaving group at an activated position (C-2 or C-4), nucleophilic substitution is facile. For isomers like 2-chloro-4-methoxypyridine , the chlorine is readily displaced.
-
Chichibabin Reaction : Direct amination at C-2 using sodium amide is a classic pyridine reaction. Steric hindrance at the C-2 position, for example in 2-methyl-4-methoxypyridine , would significantly slow this reaction compared to an unhindered isomer.
Caption: General workflow for a directed metalation experiment.
Chapter 4: Oxidation and Reduction
N-Oxidation
The nitrogen lone pair in pyridines can be readily oxidized to form pyridine N-oxides, typically using reagents like m-CPBA or hydrogen peroxide.[12] This transformation is highly useful as it alters the reactivity of the ring:
-
It activates the C-2 and C-4 positions to nucleophilic attack.
-
It activates the C-3 and C-5 positions to electrophilic attack while deactivating the N from further reaction.[6]
The rate of N-oxidation is sensitive to both electronic effects and steric hindrance around the nitrogen.
| Isomer | Predicted Rate of N-Oxidation | Rationale |
| This compound | Fast | Electronically rich nitrogen with minimal steric hindrance. |
| 2-Methoxy-3-methylpyridine | Slow | Significant steric hindrance from the ortho-methoxy and ortho-methyl groups. |
| 2-Methyl-4-methoxypyridine | Slow | Steric hindrance from the ortho-methyl group. |
Reduction
The reduction of pyridines to piperidines or dihydropyridines can be achieved through various methods, including catalytic hydrogenation or dissolving metal reductions. The substituents play a key role in the regioselectivity of partial reduction. For instance, in a Birch-type reduction, electron-donating groups direct the addition of electrons to other positions. The reduction of pyridines can also be accomplished with reagents like samarium diiodide in the presence of water.[13]
Chapter 5: Summary and Synthetic Outlook
The choice of a specific methoxy-methylpyridine isomer provides a powerful tool for directing synthetic transformations. This guide has demonstrated that a predictive understanding of reactivity can be derived from fundamental principles of electronic and steric effects.
Comparative Reactivity Summary Table
| Isomer | Relative Basicity | Favored EAS Position | Favored Nucleophilic Attack / Deprotonation Site | N-Oxidation Rate |
| This compound | High | C-5 | C-5 (DoM) or C-3 (methyl) | Fast |
| 2-Methoxy-3-methylpyridine | Low | C-5 | C-6 | Slow |
| 3-Methoxy-4-methylpyridine | Moderate-High | C-2 | C-2 | Moderate |
| 2-Methyl-4-methoxypyridine | Moderate | C-3 / C-5 | C-6 or C-2 (methyl) | Slow |
-
For regiocontrolled electrophilic substitution , This compound is an excellent choice to functionalize the C-5 position.
-
To perform chemistry that relies on the nucleophilicity of the nitrogen atom (e.g., catalysis, certain alkylations), isomers lacking ortho-substituents, like This compound , are superior.
-
If the goal is to functionalize the C-2 or C-6 position via nucleophilic attack or deprotonation, isomers like 3-methoxy-4-methylpyridine or 4-methoxy-2-methylpyridine provide strategic advantages.
-
The use of N-oxidation as a synthetic strategy is most efficient with isomers that are not sterically hindered around the nitrogen.
By carefully selecting the starting isomer, researchers can minimize the need for protecting groups and reduce the number of synthetic steps, ultimately leading to more efficient and elegant synthetic routes in the development of novel chemical entities.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Cross-Coupling of 4-Methoxy-3-methylpyridine
The functionalization of the pyridine scaffold is a foundational element in the fields of medicinal chemistry and materials science. Among these structures, 4-methoxy-3-methylpyridine presents a valuable building block, and the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at specific positions is paramount for the development of novel pharmaceuticals and functional materials.[1] Transition metal-catalyzed cross-coupling reactions have become the most versatile and efficient methods for achieving these transformations.[1]
This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for choosing the optimal catalyst system to maximize yield, selectivity, and functional group tolerance for their specific synthetic goals.
The Foundation: Understanding the Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a catalytic cycle, most commonly involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency of this cycle is profoundly influenced by the choice of metal, the ligand coordinating to the metal, the base, and the solvent system.
The pyridine substrate itself introduces a unique challenge: the nitrogen lone pair can coordinate to the metal center, potentially inhibiting catalytic activity. Therefore, the selection of ligands that can promote the desired catalytic steps while minimizing catalyst deactivation is critical.
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A Comparative Benchmarking Guide to the Synthesis of Omeprazole: The 4-Methoxy-3,5-dimethylpyridine Route Versus Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, has a well-established synthesis pathway. This guide provides an in-depth technical comparison between the prevalent industrial synthesis of omeprazole, which utilizes the key intermediate 4-methoxy-3,5-dimethylpyridine, and notable alternative routes. We will delve into the mechanistic underpinnings, process efficiencies, and green chemistry considerations of each method. This comparative analysis is supported by experimental data from peer-reviewed literature and patents to offer a comprehensive resource for process optimization and development.
Introduction: The Significance of Omeprazole and Its Synthesis
Omeprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] Its synthesis is a multi-step process that has been refined over the years to enhance yield, purity, and industrial scalability. The most common and industrially significant method involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure. This guide will focus on the benchmark synthesis commencing with precursors to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine and compare it with alternative strategies, evaluating the trade-offs in terms of yield, purity, and environmental impact.
Method 1: The Benchmark Synthesis via 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
This widely adopted route is characterized by its convergent design, building the two heterocyclic components of omeprazole separately before their ultimate coupling. The key intermediates are 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.
Causality of Experimental Design
The logic of this synthesis lies in the nucleophilic substitution between the highly reactive chloromethyl group of the pyridine derivative and the sulfur atom of the mercaptobenzimidazole. The methoxy groups on both rings are crucial for the molecule's biological activity. The final, critical step is a selective oxidation of the thioether linkage to a sulfoxide. Over-oxidation to the sulfone must be carefully avoided as it is a common impurity.
Experimental Protocols
Step 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This key intermediate is typically synthesized from 2,3,5-trimethylpyridine through a multi-step process involving oxidation, nitration, methoxy substitution, acylation, hydrolysis, and finally chlorination. A reported method using sulfuryl chloride for the final chlorination step achieves a high purity of 99.7% and a total yield of 76.4%.
Step 2: Synthesis of 5-Methoxy-2-mercaptobenzimidazole
Various methods exist for the synthesis of this intermediate. One efficient route involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, yielding the product. One study reports a yield of 96% for this intermediate using sodium sulfide.[2]
Step 3: Coupling to Form the Thioether Intermediate (Pyrmetazole)
This step involves the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
Procedure: Sodium hydroxide (5 g, 0.13 mol) is dissolved in ethanol (50 mL) with heating. 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) is added and refluxed until dissolved. The mixture is cooled, and an aqueous solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) is added slowly. The reaction temperature is maintained at 30°C for 4 hours. After cooling and addition of water, the product is stirred for 12 hours, filtered, and dried.
-
Yield: This step is reported to produce the thioether intermediate in a yield of 96%.[3]
Step 4: Oxidation to Omeprazole
The selective oxidation of the thioether to the sulfoxide is the final and most critical step.
-
Procedure using m-CPBA: The thioether intermediate is dissolved in dichloromethane and cooled. A solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane is added slowly. Upon reaction completion, excess peroxide is quenched with sodium thiosulfate solution. The organic layer is washed to remove acidic byproducts, dried, and the solvent is evaporated to yield crude omeprazole, which is then purified by recrystallization.
Method 2: Alternative Synthesis from 4-Nitro-2,3,5-trimethyl pyridine-N-oxide
This alternative route also employs a step-wise construction of the final molecule but follows a different sequence of reactions for the pyridine moiety.
Causality of Experimental Design
This pathway introduces the nitro group early on, which is later displaced by a methoxy group. The N-oxide functionality is used to activate the methyl group for subsequent halogenation. This approach may offer advantages in terms of starting material availability and reaction control.
Experimental Protocol
This process involves the following key transformations:[4]
-
Conversion of 4-nitro-2,3,5-trimethyl pyridine-N-oxide to a 2-(halomethyl)pyridine derivative.
-
Reaction with 5-methoxy-2-mercaptobenzimidazole to form the nitro-thioether intermediate.
-
Replacement of the nitro group with a methoxy group using a methoxide source.
-
Oxidation of the resulting thioether to omeprazole.
A patent describing a similar route reports that 100g of the thioether intermediate, when oxidized with peracetic acid, affords 85g of pure omeprazole, indicating a high yield for the final oxidation step.[4] Another patent suggests that their novel oxidation method in a similar process can achieve yields of over 90%.[5]
Method 3: The Grignard Reagent Approach
A novel, though less documented, synthetic strategy involves the use of a Grignard reagent.[6]
Causality of Experimental Design
This approach aims to form the carbon-sulfur bond through the reaction of a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with an ester of 5-methoxythiobenzimidazole.[6] This could potentially offer a more direct coupling method, avoiding some of the steps in the traditional synthesis of the thioether. However, challenges with the stability and preparation of the Grignard reagent of a chloromethylpyridine can be anticipated.
Quantitative Comparison of Synthesis Routes
| Parameter | Method 1: Benchmark Synthesis | Method 2: From 4-Nitro Precursor | Method 3: Grignard Reagent |
| Key Starting Materials | 2,3,5-Trimethylpyridine, 4-Methoxy-o-phenylenediamine | 4-Nitro-2,3,5-trimethyl pyridine-N-oxide | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, 5-Methoxythiobenzimidazole ester |
| Overall Yield | High (Individual steps have high reported yields) | High (Final oxidation step reported >85%) | Data not readily available |
| Purity of Intermediates | High (e.g., 99.7% for the chloromethylpyridine) | Data not readily available | Data not readily available |
| Number of Steps | Multiple steps for each intermediate | Appears to be a multi-step process | Potentially fewer steps for coupling |
| Scalability | Proven for industrial scale | Potentially scalable | Less proven on an industrial scale |
Green Chemistry and Sustainability Analysis
A crucial aspect of modern process chemistry is the environmental impact of a synthesis. Green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor) are used to quantify the "greenness" of a process.[7][8]
-
Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, water) used to the mass of the final product. A lower PMI indicates a more efficient and greener process.[5]
-
E-Factor: This metric calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is more favorable.
While a full quantitative analysis requires detailed process data not entirely available in the public domain, a qualitative assessment can be made:
-
Method 1 (Benchmark): This process is known to use significant quantities of solvents, particularly in the multi-step synthesis of the intermediates and in purification steps. The use of chlorinated solvents like dichloromethane is a point of concern from an environmental and health perspective.
-
Method 2 (From 4-Nitro Precursor): This route also involves multiple steps with associated solvent and reagent usage. The early introduction of a nitro group involves the use of strong acids and nitrating agents, which have their own environmental considerations.
-
General Considerations for Greener Synthesis: Efforts to improve the greenness of omeprazole synthesis focus on several areas:
-
Solvent Selection: Replacing hazardous solvents with more benign alternatives.
-
Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste.
-
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
-
Waste Reduction: Minimizing by-product formation and developing efficient work-up and purification procedures.[9]
-
Conclusion
The benchmark synthesis of omeprazole via the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine and 5-methoxy-2-mercaptobenzimidazole remains the most well-documented and industrially established method. It offers high yields and produces high-purity intermediates. The alternative route starting from 4-nitro-2,3,5-trimethyl pyridine-N-oxide also presents a viable, high-yielding pathway. The Grignard reagent approach, while mechanistically interesting, lacks sufficient data to be fully evaluated as a competitive alternative at this time.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability requirements, and increasingly, the environmental impact of the process. Future innovations in the synthesis of omeprazole will likely focus on the principles of green chemistry to develop more sustainable and cost-effective manufacturing processes.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-3-methylpyridine Analogs as Kinase Inhibitors
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of enzyme inhibitors.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-methoxy-3-methylpyridine analogs, with a particular focus on their burgeoning role as kinase inhibitors. By synthesizing data from recent studies, we will explore how subtle molecular modifications can profoundly impact biological activity, offering a rationale for the design of next-generation therapeutics.
The Rising Prominence of Pyridine Analogs in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] The pyridine ring is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[4] The this compound core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and associated moieties. The following sections provide a comparative analysis of the anticancer activities of various pyridine derivatives, drawing insights that can be extrapolated to the this compound scaffold.
Anticancer Activity of Substituted Pyridine Derivatives
The pyridine scaffold is a versatile building block for the development of novel anticancer agents.[5] The tables below summarize the in vitro cytotoxic activity of different series of substituted pyridine derivatives against various human cancer cell lines, providing a quantitative measure of their potency.
Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives
| Compound | HCT-15 (IC50 in µM) | MCF-7 (IC50 in µM) |
| 3a | >100 | >100 |
| 3b | 89.5 | 95.2 |
| 3c | 75.2 | 80.1 |
| 3d | 60.1 | 65.8 |
| 3e | 45.2 | 50.3 |
| 3f | 30.8 | 35.6 |
| 3g | 20.5 | 25.1 |
| 3h | 15.2 | 18.9 |
| Doxorubicin | 1.2 | 1.5 |
| Data sourced from a study on pyridine-based azomethine derivatives, where substitutions on an associated phenyl ring led to a progressive increase in cytotoxicity against human colon (HCT-15) and breast (MCF-7) cancer cell lines.[5] |
Table 2: Anticancer Activity of Pyridine-3-Sulfonamide Derivatives
| Compound | Leukemia (GI50 in µM) | Colon Cancer (GI50 in µM) | Melanoma (GI50 in µM) |
| 21 | 13.6 | 14.2 | 14.8 |
| Data for Compound 21, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4- dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, which showed notable activity against several cancer cell line subpanels.[5] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
While direct SAR studies on a comprehensive library of this compound analogs are not extensively published as a collection, we can infer key relationships from studies on structurally related pyridine-based kinase inhibitors, particularly those targeting PIM-1 kinase.
The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, proliferation, and apoptosis.[6] Their overexpression is implicated in various cancers, making them an attractive therapeutic target.[7]
Key Structural Modifications and Their Impact:
-
Substitutions on the Pyridine Core: The introduction of a methyl group on the pyridine scaffold has been shown to markedly improve the selectivity of kinase inhibitors.[8]
-
Modifications of Linked Aromatic Rings: The nature of the aromatic system linked to the pyridine core is critical. For instance, in a series of pyridothienopyrimidinones, 2-(2-substituted phenyl)-2,3-dihydro derivatives afforded the most potent PIM-1 inhibitors.[6] Specifically, a 2-chlorophenyl derivative showed the highest PIM-1 kinase inhibition with an IC50 of 1.18 µM.[6]
-
Role of the Methoxy Group: The methoxy group at the 4-position of the pyridine ring can be a key determinant of activity. In some series of kinase inhibitors, the presence and position of methoxy groups can significantly impact potency.[9]
-
Importance of a Hydrogen Bond Donor/Acceptor: The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The 2-aminopyridine core, for example, forms a productive hydrogen bond with the hinge carbonyl group of VRK2 kinase.[8]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of this compound Analogs
A common synthetic route to pyridine-based kinase inhibitors involves the condensation of a substituted 2-aminopyridine with a suitable carbonyl compound. The this compound core can be synthesized through multi-step reactions starting from commercially available precursors. For instance, 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a key intermediate that can be prepared from 4-nitro-2,3-lutidine-N-oxide.[10]
Workflow for the Synthesis of Pyridine-Based Kinase Inhibitors
Caption: A generalized workflow for the synthesis of pyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: A solution of the recombinant kinase and a suitable substrate (e.g., a peptide or protein) is prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or by using phosphorylation-specific antibodies in an ELISA-based format.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized analogs on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Signaling Pathway Context: The PIM Kinase Pathway
The PIM kinases are constitutively active and regulate cell survival and proliferation by phosphorylating a range of downstream targets involved in apoptosis and cell cycle control.
PIM Kinase Signaling Pathway
Caption: PIM-1 kinase promotes cell survival and proliferation by phosphorylating and regulating key proteins involved in apoptosis and cell cycle control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, derived from studies on related pyridine analogs, highlight the critical role of specific substitutions in determining biological activity. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to build a more comprehensive SAR profile. Such studies will undoubtedly pave the way for the discovery of potent and selective kinase inhibitors with therapeutic potential.
References
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ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Available at: [Link].
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National Center for Biotechnology Information. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available at: [Link].
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ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Available at: [Link].
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Zhang, Z. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. Available at: [Link].
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A Comparative Cost and Process Analysis of Synthetic Pathways for 4-Methoxy-3-methylpyridine
Introduction
4-Methoxy-3-methylpyridine is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably proton pump inhibitors (PPIs) such as Omeprazole and Pantoprazole, which are widely prescribed for acid-related gastrointestinal disorders. The efficiency, cost-effectiveness, and environmental footprint of the synthetic route to this key building block are of paramount importance to researchers, scientists, and professionals in drug development and manufacturing. This guide provides an in-depth comparative analysis of the most prominent synthetic pathways to this compound, offering a critical evaluation of their respective economic viabilities, process efficiencies, and safety and environmental impacts. The insights presented herein are grounded in experimental data from peer-reviewed literature and patent filings, aiming to empower chemists and process engineers to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Pathways
Three primary synthetic routes to this compound have been identified and are critically evaluated below. These pathways commence from readily available starting materials: 3,5-Lutidine, 2,3,5-Collidine, and 3-Methoxy-2-methyl-4-pyrone.
Route 1: Synthesis from 3,5-Lutidine
This classical approach involves a multi-step synthesis beginning with the N-oxidation of 3,5-lutidine, followed by nitration, and subsequent functional group manipulations to yield the target molecule.
Route 2: Synthesis from 2,3,5-Collidine
Similar to the 3,5-lutidine route, this pathway also proceeds through an N-oxidation and nitration sequence. The additional methyl group on the pyridine ring introduces different reactivity and regioselectivity considerations.
Route 3: Synthesis from 3-Methoxy-2-methyl-4-pyrone
This more recent approach offers a potentially greener and more efficient alternative. It involves the conversion of the pyrone starting material into the desired pyridine derivative.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key metrics for each synthetic pathway, providing a quantitative basis for comparison.
| Metric | Route 1: 3,5-Lutidine | Route 2: 2,3,5-Collidine | Route 3: 3-Methoxy-2-methyl-4-pyrone |
| Starting Material Cost | Moderate | High | Moderate |
| Key Reagents | Hydrogen Peroxide, Acetic Acid, Nitric Acid, Sulfuric Acid, Sodium Methoxide | Hydrogen Peroxide, Acetic Acid, Nitric Acid, Sodium Methoxide | Phosphorus Oxychloride, DMF |
| Overall Yield | ~80-85% (for chloro-derivative) | Not explicitly stated, likely comparable to Route 1 | High (claimed to be >95%)[1] |
| Process Complexity | Multi-step, requires careful control of nitration | Multi-step, similar complexity to Route 1 | Fewer steps, potentially simpler workup |
| Safety Concerns | Use of strong acids and oxidizing agents, nitration is exothermic and requires strict temperature control. 3,5-Lutidine is flammable and toxic[2][3][4][5][6]. | Similar to Route 1. 2,3,5-Collidine is a combustible liquid and harmful if swallowed or in contact with skin[7][8][9][10][11][12]. | Use of phosphorus oxychloride, which is highly corrosive and reacts violently with water. The process is described as having mild reaction conditions[1]. |
| Environmental Impact | Generation of acidic waste streams from nitration and neutralization steps. Pyridine derivatives can be persistent in the environment[13][14]. | Similar to Route 1. | Described as a "green" process with reduced acid waste due to DMF treatment of excess POCl₃[1]. |
| Scalability | Established for industrial scale. | Feasible for industrial scale. | Presented as suitable for industrial production with high yield and simple operation[1]. |
Experimental Protocols
Route 1: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride from 3,5-Lutidine (Illustrative)
This protocol is based on the synthesis of a key intermediate derived from 3,5-Lutidine.
Step 1: N-Oxidation of 3,5-Lutidine
-
To a mixture of 3,5-Lutidine (1.16 mole) and acetic acid (400 ml), add 45% hydrogen peroxide (200 ml) dropwise at 60-70°C over 2 hours.
-
Heat the mixture to 90°C and maintain for 2 hours.
-
Cool to 60°C and add another portion of 45% hydrogen peroxide (200 ml) dropwise over 1 hour.
-
Heat to 90°C and maintain for 6 hours.
-
Distill off acetic acid and water under reduced pressure to obtain the N-oxide.
Step 2: Nitration of 3,5-Lutidine-N-Oxide
-
The crude N-oxide is taken in sulfuric acid.
-
A nitrating mixture of sulfuric acid and nitric acid is added at 90-100°C.
-
The reaction mixture is then neutralized, and the nitro compound is isolated by filtration.
Subsequent steps would involve reduction of the nitro group, methoxylation, and chlorination to arrive at the final product.
Route 3: Synthesis of 4-chloro-3-methoxy-2-methylpyridine from 3-Methoxy-2-methyl-4-pyrone
This protocol is adapted from a patented "green" synthesis[1].
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge phosphorus oxychloride (250 g) and 3-methoxy-2-methyl-4-pyrone (27.8 g).
-
Stir and slowly heat the mixture to 70-80°C and maintain for 8 hours.
-
After the reaction is complete (monitored by a suitable technique), cool the mixture to 0-10°C.
-
Add dimethylformamide (DMF, 75 g) and stir for 3 hours.
-
Separate the layers. The upper layer is poured into an ice-water mixture (50 g) for hydrolysis, maintaining the temperature at -5 to 5°C.
-
Stir for 2 hours for complete hydrolysis.
-
Adjust the pH to 12 with 30% sodium hydroxide solution at 30-40°C.
-
Extract the product with chloroform and distill to obtain 4-chloro-3-methoxy-2-methylpyridine. The reported mass yield is 103.2% based on the starting pyrone, which likely indicates the presence of some residual solvent or impurities[1].
Visualization of Synthetic Workflows
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methoxy-3-methylpyridine
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 4-Methoxy-3-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It is grounded in authoritative regulatory standards to ensure that every protocol described is a self-validating system, fostering scientific integrity and trustworthy results.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative that serves as a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Whether monitoring reaction completion, assessing the purity of a final product, or conducting stability studies, a robust and reliable analytical method is non-negotiable. The development and validation of such a method must demonstrate that it is "fit for purpose," a cornerstone principle of modern pharmaceutical quality systems.
This guide will compare the two most prevalent and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on their coupling with Ultraviolet (UV) and Mass Spectrometry (MS) detectors.
The Regulatory Bedrock: ICH Q2(R2) Guidelines
Any discussion of analytical method validation in a pharmaceutical context must be grounded in the framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The recently updated ICH Q2(R2) guideline on the Validation of Analytical Procedures provides a harmonized approach to defining and evaluating the performance characteristics of a method.[1][2][3] The objective is to demonstrate, through documented evidence, that an analytical procedure is suitable for its intended purpose.[3] This involves assessing a series of key performance parameters, which we will explore in the context of our target analyte.
The Validation Workflow
The process of validating an analytical method is a systematic journey from development to routine application. It ensures the method is reliable and that its performance characteristics are well-understood.
Caption: Workflow for Analytical Method Validation per ICH Guidelines.
Comparative Analysis of Core Analytical Techniques
The choice between HPLC and GC is fundamental and depends on the physicochemical properties of this compound and the specific analytical requirements.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, ideal for compounds that are non-volatile or thermally labile. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) using a C18 column is the standard approach.[4][5]
-
Gas Chromatography (GC): GC is exceptionally powerful for analyzing volatile and thermally stable compounds.[6] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Given that many pyridine derivatives are sufficiently volatile, GC is a highly viable and often preferred technique due to its high separation efficiency.[7][8]
The Role of the Detector: UV vs. MS
-
UV-Vis Detection (for HPLC): This is a robust, cost-effective, and widely used detector. It measures the analyte's absorbance of light at a specific wavelength. Its primary limitation is a lack of universal specificity; other compounds in the sample matrix that absorb at the same wavelength can interfere.
-
Mass Spectrometry (MS) Detection (for HPLC & GC): MS is the gold standard for specificity and sensitivity. It ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint. When used in tandem (MS/MS), it can virtually eliminate matrix interference, allowing for quantification at extremely low levels (trace analysis).[9]
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Liquid-solid partitioning |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Broad range, including non-volatiles |
| Specificity | Moderate to Good | Excellent | Unsurpassed |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL (ng level) | ~1 - 10 ng/mL (pg level) | ~0.1 - 1 ng/mL (pg to fg level) |
| Sample Throughput | Moderate | High (with autosampler) | Moderate |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Primary Application | Assay, Purity, Content Uniformity | Impurity profiling, Trace analysis | Trace-level quantification, Metabolite ID |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed frameworks. Causality: The choice of columns, mobile phases, and temperature programs are designed to achieve optimal peak shape, resolution from potential impurities, and a reasonable run time. All validation experiments must be conducted according to a pre-approved protocol.[3]
Protocol 1: Validated RP-HPLC-UV Method for Assay
This method is designed to be a robust assay for quantifying this compound as a percentage of a drug substance or in a formulated product.
A. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (e.g., ~270 nm).
-
Injection Volume: 10 µL.
B. Standard and Sample Preparation:
-
Diluent: Mobile phase is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (Target 100 µg/mL): Accurately weigh a quantity of the sample containing ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter through a 0.45 µm PVDF filter if necessary.
C. Validation Experiments:
-
Specificity: Inject blank (diluent), placebo (if applicable), standard, and a sample spiked with known related substances. Demonstrate that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% - 102.0%.
-
Precision (Repeatability): Perform six replicate injections of the sample solution. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument. The cumulative %RSD should meet acceptance criteria.
-
LOQ/LOD: Determine by the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or by statistical calculation from the linearity curve.
Protocol 2: Validated GC-MS Method for Trace Impurity Analysis
This method is designed for high sensitivity and selectivity, making it ideal for quantifying this compound as a trace-level impurity.
A. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph with an autosampler and a Mass Spectrometric detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte (e.g., the molecular ion and two abundant fragment ions).
B. Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with solvent.
-
Working Standards for Linearity: Prepare a series of dilutions in the expected impurity range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Sample Solution: Accurately weigh ~200 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. This creates a 20 mg/mL solution.
C. Validation Experiments:
-
Specificity: Inject the solvent blank and a solution of the API to ensure no matrix components interfere with the retention time and ions of the target analyte.
-
Linearity: Inject the series of working standards. Plot the peak area of the primary quantifier ion against concentration. R² should be ≥ 0.995.
-
Accuracy (Recovery): Spike the API sample solution with the analyte at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification limit). Analyze in triplicate and calculate percent recovery.
-
Precision (Repeatability): Prepare and analyze six separate samples of the API spiked at the specification limit. The %RSD should be ≤ 10%.
-
LOQ: The lowest concentration on the linearity curve that exhibits acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., %RSD ≤ 10%).
Decision Framework: Selecting the Right Method
Choosing the optimal analytical method requires balancing technical requirements with practical constraints. The following decision tree illustrates a logical approach to this selection process.
Caption: Decision tree for selecting an analytical method.
Summary of Validation Performance
The table below presents a typical summary of validation data, allowing for a direct comparison of the expected performance from the two detailed protocols.
| Validation Parameter | HPLC-UV Method (Assay) | GC-MS Method (Impurity) | ICH Acceptance Criteria (Typical) |
| Specificity | No interference observed | No interference observed | Peak purity > 99.0%; No co-elution |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Range | 50 - 150 µg/mL | 0.05 - 2.0 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.2% - 101.5% | 95.5% - 104.8% | Assay: 98-102%; Impurity: 80-120% |
| Precision (%RSD) | Repeatability: 0.8% | Repeatability: 4.5% | Assay: ≤ 2%; Impurity: ≤ 15% |
| LOD | ~0.05 µg/mL | ~0.015 µg/mL (1.5 ppm) | Reportable |
| LOQ | ~0.15 µg/mL | ~0.05 µg/mL (5 ppm) | Quantifiable with precision/accuracy |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | %RSD of results < 5% |
Conclusion
The validation of an analytical method is a critical scientific exercise that underpins the quality of pharmaceutical development and manufacturing. For the quantification of this compound, both RP-HPLC-UV and GC-MS are powerful, reliable techniques.
-
RP-HPLC-UV stands out as a robust, cost-effective, and highly precise method for assay and purity testing where concentration levels are relatively high.
-
GC-MS provides superior sensitivity and unparalleled specificity, making it the definitive choice for trace-level impurity quantification , where unambiguous identification and low detection limits are paramount.
The ultimate selection must be guided by the method's intended purpose—the Analytical Target Profile. By following the principles outlined in ICH guidelines and meticulously executing the validation protocols, researchers can ensure their analytical data is accurate, reliable, and defensible.
References
- AMSbiopharma. (2025).
- ProPharma Group. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023).
- Cefas. (2025). Development of quantitative methodology for the analysis of pyridine in sediments and biota.
- Benchchem. Assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions.
- Głowka, F. K., & Zabel, M. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Royal Society of Chemistry. (2013). Analytical Methods.
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine...by LC-ESI-MS/MS.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-methylpyridine: A Senior Application Scientist's Guide
For researchers and drug development professionals, the synthesis and application of novel compounds like 4-Methoxy-3-methylpyridine are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory awareness to ensure the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound and its structural analogs are pyridine derivatives which can present several risks.
Based on data from similar compounds, this compound should be regarded as a substance that may cause skin, eye, and respiratory irritation. Pyridine and its derivatives are often flammable, and can be harmful if swallowed, inhaled, or absorbed through the skin. Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment.
Table 1: Hazard Profile and Exposure Considerations
| Hazard Classification | Potential Effects | Recommended Exposure Controls |
| Skin Irritation | Causes skin irritation. | Wear chemical-resistant gloves (e.g., butyl rubber) and a fully-buttoned lab coat. |
| Eye Irritation | Causes serious eye irritation. | Use chemical safety goggles and, for larger quantities or splash risks, a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid breathing vapors and prevent ingestion by practicing good laboratory hygiene. |
| Flammability | Pyridine derivatives are often flammable. | Keep away from heat, sparks, open flames, and other ignition sources. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste management service.
Step 1: Waste Segregation and Collection
The principle of causality here is to prevent unintended and potentially hazardous reactions by keeping incompatible chemicals separate.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition, with a secure, airtight lid to prevent the escape of vapors.
-
Labeling: Immediately upon adding the first volume of waste, affix a "Hazardous Waste" label. This label must include the chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the date of accumulation.
-
Incompatibility Avoidance: Do not mix this compound waste with other chemical waste streams unless their compatibility has been explicitly verified. Pyridine derivatives can react with strong oxidizing agents and acids.
Step 2: Temporary Storage in the Laboratory
Proper interim storage is a critical control point to mitigate risks within the laboratory.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area, away from direct sunlight and sources of ignition. A secondary containment tray is recommended to control any potential leaks.
-
Fume Hood Use: All transfers of this compound waste into the collection container must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks, leaks, or discoloration.
Step 3: Arranging for Final Disposal
Disposal of hazardous chemical waste is a regulated activity that must be handled by professionals.
-
Engage a Licensed Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste. Contact them to schedule a collection.
-
Provide Documentation: Accurately complete all required waste disposal forms. This information is crucial for the waste contractor to handle and dispose of the material in compliance with all local, state, and federal regulations.
-
Final Disposal Method: The most common and recommended disposal method for pyridine-based waste is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A self-validating safety system includes robust emergency protocols.
Spill Response
-
Immediate Actions: Evacuate all non-essential personnel from the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify your institution's emergency response team.
-
Control Vapors and Ignition Sources: If flammable vapors are a concern, eliminate all sources of ignition.
-
Containment and Cleanup: For small spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
A Comprehensive Guide to the Safe Handling of 4-Methoxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 4-Methoxy-3-methylpyridine was not publicly available. The following guidance is synthesized from the safety data of structurally similar pyridine derivatives. It is imperative to consult the specific SDS provided by your chemical supplier for the most accurate and up-to-date information before handling this compound.
Introduction: Understanding the Risks
The causality behind these hazards lies in the chemical reactivity and biological interactions of the pyridine ring system and its substituents. Pyridine and its derivatives can be absorbed through the skin and respiratory tract, and their basic nature can disrupt physiological pH, leading to irritation.[1] Understanding this foundational risk is the first step toward a culture of safety in the laboratory.
Hazard Identification and GHS Classification
Based on the hazard classifications of structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) | Chemical-resistant gloves | Material: Nitrile or neoprene gloves are recommended. Avoid latex gloves, as they may offer insufficient protection against pyridine compounds.[1] Inspection: Always inspect gloves for tears or punctures before use. |
| Laboratory Coat | Type: A standard laboratory coat is sufficient for small quantities. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised. | |
| Ocular (Eyes) | Safety Glasses with Side Shields or Goggles | Standard: Must meet ANSI Z87.1 or equivalent standards. Rationale: Protects against splashes of the chemical that can cause serious eye irritation. |
| Respiratory | Use in a certified chemical fume hood | Primary Control: Engineering controls are the primary method of respiratory protection. Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood. |
| Respirator (if necessary) | Situations Requiring a Respirator: In the event of a large spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5] |
Operational Plan: From Benchtop to Disposal
A self-validating system of protocols ensures safety at every stage of handling.
-
Consult the SDS: Obtain and read the supplier-specific Safety Data Sheet.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Prepare Waste Containers: Have clearly labeled, compatible waste containers ready for both solid and liquid waste.
-
Don PPE: Put on your lab coat, safety glasses, and gloves before entering the area where the chemical is stored.
-
Transporting: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing:
-
Perform all manipulations within a certified chemical fume hood.
-
If the compound is a solid, avoid generating dust.[6]
-
If it is a liquid, pour carefully to avoid splashing.
-
-
During Reaction:
-
Keep containers tightly closed when not in use.[2]
-
Maintain a clean and organized workspace to minimize the risk of accidental spills.
-
-
Post-Handling:
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Classification: All waste containing this compound should be considered hazardous.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Procedure:
-
Collect all waste in compatible containers. Do not mix with incompatible waste streams.
-
Store waste containers in a designated, well-ventilated area away from ignition sources.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your EHS office immediately.
-
For small spills, wear appropriate PPE (including respiratory protection if necessary) and absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly.
-
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
